m-PEG12-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJBKLBTILMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG12-azide: Properties, Solubility, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and key applications of m-PEG12-azide, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
This compound, also known as 1-azido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-38-oic acid, is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and an azide functional group. The PEG chain enhances hydrophilicity and biocompatibility of molecules it is conjugated to, while the azide group allows for highly specific and efficient covalent bond formation through "click chemistry".
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C25H51N3O12 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 585.69 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 89485-61-0 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow oil or liquid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Solubility Profile
The hydrophilic nature of the PEG chain imparts excellent solubility in aqueous solutions and a range of organic solvents, making this compound a versatile reagent in various reaction conditions.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Soluble | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |
| Dichloromethane (DCM) | Soluble | --INVALID-LINK-- |
| Dimethylformamide (DMF) | Soluble | --INVALID-LINK-- |
Experimental Protocols
This compound is primarily utilized in two types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Below are detailed methodologies for these key applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the copper(I)-catalyzed ligation of the azide group of this compound to a terminal alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Degassing equipment (optional, for oxygen-sensitive reactions)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water), and the copper ligand (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound. A molar excess of the PEG-azide (typically 1.5 to 10-fold) is often used.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.
-
-
Purification:
-
Upon completion, the resulting conjugate can be purified using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide group of this compound. This method is ideal for applications in living systems where copper toxicity is a concern.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS pH 7.4, ensure it is azide-free)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the DBCO-functionalized molecule and this compound. A slight molar excess of one reactant (typically 1.5 to 3-fold) can be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours. For some applications, incubation at 4°C overnight may be preferred. Reaction progress can be monitored by appropriate analytical techniques.
-
-
Purification:
-
Purify the conjugate using SEC, dialysis, or other suitable methods to remove unreacted starting materials.
-
Applications in Drug Development
PROTAC Synthesis
This compound serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.
Caption: PROTAC Synthesis and Mechanism of Action Workflow.
Antibody-Drug Conjugate (ADC) Development
In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Safety and Handling
This compound should be handled by trained professionals in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place, typically at -20°C for long-term storage, and protect from light.
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific experimental designs, optimization of the provided protocols may be necessary.
In-Depth Technical Guide: m-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG12-azide is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile tool in bioconjugation, drug delivery, and materials science. It is a monodisperse compound, meaning it has a precise, single molecular weight, which ensures uniformity and reproducibility in conjugation applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use.
The structure of this compound consists of a methoxy-terminated polyethylene glycol chain with twelve ethylene glycol units, functionalized with a terminal azide group. The PEG backbone imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules, while the azide group enables highly specific and efficient ligation to molecules containing alkyne groups via "click chemistry".
Core Properties and Specifications
The physicochemical properties of this compound are critical for its application in various scientific domains. These properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 585.69 g/mol ; 585.7 g/mol | [1][2] |
| Molecular Formula | C25H51N3O12 | [1][2] |
| CAS Number | 89485-61-0; 2170098-29-8 | [2] |
| Purity | >95% to ≥98% | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile | |
| Storage Conditions | -20°C, sealed away from moisture | |
| Spacer Arm Length | 38 atoms, 44.0 Å |
Applications in Research and Drug Development
This compound is a key reagent in several advanced applications, primarily due to its azide functionality which is central to click chemistry reactions.
-
Click Chemistry: The azide group of this compound reacts with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, selective, and biocompatible, making them ideal for conjugating sensitive biomolecules.
-
Antibody-Drug Conjugates (ADCs): In ADC development, PEG linkers like this compound are used to connect a potent cytotoxic drug to a monoclonal antibody. The PEG linker can enhance the solubility and stability of the ADC, and by providing spatial separation between the antibody and the drug, it can ensure that the function of each component is not sterically hindered.
-
PROTACs Development: this compound is also employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Surface Modification: The azide group can be used to functionalize surfaces, such as those of nanoparticles or biosensors, to allow for the attachment of biomolecules. This is useful for creating targeted drug delivery systems or for developing diagnostic tools.
Experimental Protocols
The following are representative protocols for the use of this compound in common bioconjugation applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule, such as a modified protein or oligonucleotide.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent (e.g., DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable buffer.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule with a 5-10 fold molar excess of this compound.
-
In a separate tube, pre-mix the CuSO4 solution with the THPTA ligand solution. Let it sit for a few minutes.
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free click chemistry, which is often preferred for applications involving live cells or in vivo studies where copper toxicity is a concern.
Materials:
-
This compound
-
DBCO or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound and the DBCO/BCN-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
Mix the two components in a reaction vessel. A 1.5 to 5-fold molar excess of one component over the other is typically used.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. The reaction is typically slower than CuAAC and may require several hours to overnight for completion.
-
-
Purification:
-
Purify the conjugate as described in the CuAAC protocol.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of processes where this compound is a key component.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: Modular synthesis workflow for a PROTAC using this compound as a linker.
References
An In-Depth Technical Guide to m-PEG12-azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with a 12-unit PEG chain (m-PEG12-azide), a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, lists prominent suppliers, and presents established experimental protocols for its application in key biochemical techniques.
Core Properties and Identification
This compound is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain of 12 ethylene oxide units, functionalized with a terminal azide group. The PEG chain imparts hydrophilicity and biocompatibility to molecules it is conjugated with, often improving their solubility and pharmacokinetic profiles. The azide group serves as a highly selective chemical handle for "click chemistry" reactions.
Two CAS numbers are frequently associated with this compound: 89485-61-0 and 2170098-29-8 . While both appear to refer to the same molecule, it is advisable to consult with the specific supplier to confirm the identity of the product.
| Property | Value | Source |
| Molecular Formula | C25H51N3O12 | [1][2] |
| Molecular Weight | ~585.7 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Key Suppliers
A number of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:
-
BroadPharm
-
Precise PEG
-
Chem-Impex
-
MedchemExpress
-
AxisPharm
-
CymitQuimica
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development.
Bioconjugation via "Click Chemistry"
The terminal azide group of this compound is a key participant in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility. This allows for the covalent attachment of the PEG linker to a wide range of biomolecules and surfaces.
Two primary forms of azide-alkyne cycloaddition are commonly employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on a target molecule, forming a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group, eliminating the need for a potentially cytotoxic copper catalyst.
PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and PEG chains are frequently used to bridge the target-binding and E3 ligase-binding moieties. This compound serves as a versatile building block for the synthesis of these linkers.
Experimental Protocols
The following are generalized protocols for the use of this compound in common bioconjugation techniques. Optimization for specific molecules and applications is recommended.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) and a 10-50 fold molar excess of the this compound stock solution.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a DBCO-functionalized protein.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Degassed buffer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized protein (e.g., to a final concentration of 1-5 mg/mL) and a 3-10 fold molar excess of the this compound stock solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or a similar method to remove excess this compound.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
PROTAC Synthesis Logical Pathway
The synthesis of a PROTAC using this compound as a component of the linker typically involves a multi-step process. The azide functionality allows for its incorporation into the final PROTAC molecule via a click chemistry reaction.
Caption: Logical pathway for PROTAC synthesis using this compound.
References
The Strategic Role of m-PEG12-azide as a PEG Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugation and drug delivery systems, the role of the linker molecule is paramount. It is the critical component that dictates the stability, solubility, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker technologies, m-PEG12-azide has emerged as a versatile and highly valuable tool. This monodisperse polyethylene glycol (PEG) linker, featuring a terminal methoxy group and a reactive azide moiety, offers a unique combination of hydrophilicity, defined length, and bioorthogonal reactivity. This technical guide provides a comprehensive overview of the core functionalities of this compound, including its physicochemical properties, its central role in "click chemistry" based conjugation, and its applications in the development of next-generation therapeutics and diagnostics. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively harness the potential of this key enabling technology.
Introduction to this compound
This compound is a heterobifunctional, monodisperse PEG linker. The "m" signifies a methoxy (-OCH3) group capping one end of the molecule, rendering it chemically inert. The "PEG12" indicates a precise chain of twelve ethylene glycol units, which imparts hydrophilicity and a defined spacer length. The "azide" (-N3) group at the other terminus is a bioorthogonal functional group, meaning it is highly reactive with specific partners (alkynes) under mild conditions, without cross-reacting with biological macromolecules.[1][2] This combination of features makes this compound an ideal linker for a variety of bioconjugation applications.[]
The primary utility of this compound lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the precise and stable ligation of this compound to molecules bearing a corresponding alkyne group.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are fundamental to its function as a linker. The defined chain length and composition provide consistent and predictable properties to the resulting conjugates.
| Property | Value | Reference |
| Molecular Formula | C25H51N3O12 | |
| Molecular Weight | 585.69 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, protected from moisture |
Core Applications of this compound
The unique properties of this compound make it a valuable tool in several cutting-edge areas of biomedical research and drug development.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is frequently employed in PROTAC synthesis due to several key advantages:
-
Enhanced Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.
-
Controlled Spatial Orientation: The defined length of the PEG12 linker provides precise control over the distance and orientation between the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation.
-
Synthetic Versatility: The azide group allows for the use of click chemistry as a highly efficient and modular method for the final assembly of the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. The incorporation of a PEG12 linker, such as that provided by this compound, can offer several benefits:
-
Improved Pharmacokinetics: The hydrophilic PEG chain can shield the hydrophobic payload, reducing non-specific uptake and clearance, thereby extending the circulation half-life of the ADC.
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation often caused by hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the stability and solubility of the ADC.
-
Enhanced Stability: The stable triazole linkage formed through click chemistry ensures that the payload remains attached to the antibody during circulation, minimizing off-target toxicity.
Nanoparticle Functionalization
The surface modification of nanoparticles with PEG linkers, a process known as PEGylation, is a widely used strategy to improve their biocompatibility and in vivo performance. This compound can be used to functionalize nanoparticles for various biomedical applications, including drug delivery, imaging, and diagnostics.
-
Reduced Immunogenicity: The PEG layer can reduce the recognition of the nanoparticle by the immune system, leading to a longer circulation time.
-
Improved Stability: PEGylation can prevent the aggregation of nanoparticles in biological fluids.
-
Bioorthogonal Conjugation: The terminal azide group provides a handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry.
Key Experimental Methodologies
The following sections provide detailed protocols for the use of this compound in common bioconjugation applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction for conjugating azides and terminal alkynes.
Experimental Protocol: Conjugation of this compound to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO (optional, for dissolving this compound)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein at a known concentration.
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a separate reaction vessel, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the protein solution. A molar excess of the linker (e.g., 5-20 equivalents) is typically used.
-
Add the pre-formed Cu(I)/THPTA complex to the protein/linker mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing and protection from light.
-
-
Purification:
-
Remove unreacted this compound and catalyst components from the conjugated protein using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the conjugation efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne (e.g., dibenzocyclooctyne, DBCO) to react with an azide. This is particularly advantageous for applications involving live cells or other systems where copper toxicity is a concern.
Experimental Protocol: Conjugation of this compound to a DBCO-Functionalized Antibody
Materials:
-
DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (optional, for dissolving this compound)
-
Purification system (e.g., protein A/G chromatography, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized antibody at a known concentration.
-
Prepare a stock solution of this compound in water or DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the DBCO-functionalized antibody solution.
-
Add the this compound stock solution to the antibody solution. A molar excess of the linker (e.g., 3-10 equivalents) is typically used.
-
Incubate the reaction at room temperature for 4-24 hours or at 4°C for 24-48 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound from the conjugated antibody using a suitable purification method such as protein A/G affinity chromatography followed by size-exclusion chromatography.
-
-
Characterization:
-
Analyze the purified ADC by HIC-HPLC, RP-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the homogeneity of the conjugate.
-
Quantitative Data and Performance Metrics
The efficiency and stability of the conjugation process are critical for the successful development of bioconjugates. The following tables summarize representative quantitative data for click chemistry reactions and the impact of PEG linkers on ADC properties.
Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Alkyne | Azide | Second-Order Rate Constant (k2) [M⁻¹s⁻¹] |
| CuAAC | Terminal Alkyne | Benzyl Azide | ~10² - 10³ |
| SPAAC | DBCO | Benzyl Azide | ~0.1 - 1 |
| SPAAC | BCN | Benzyl Azide | ~0.01 - 0.1 |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst/ligand system used.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)
| Linker | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (t½) [hours] | In Vivo Efficacy (Tumor Growth Inhibition) |
| Non-PEG Linker | 4 | 150 | + |
| PEG4 Linker | 4 | 180 | ++ |
| PEG12 Linker | 4 | 220 | +++ |
| PEG24 Linker | 4 | 250 | +++ |
Note: This table presents a generalized trend. The optimal PEG linker length is dependent on the specific antibody, payload, and target.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships described in this guide.
Conclusion
This compound stands as a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, hydrophilicity, and bioorthogonal reactivity make it an invaluable component in the design and synthesis of advanced therapeutics and diagnostics. The ability to precisely control linker length and engage in highly efficient click chemistry reactions allows researchers to fine-tune the properties of complex biomolecules, leading to improved performance and clinical potential. As the demand for more sophisticated and targeted biological agents continues to grow, the strategic implementation of linkers like this compound will undoubtedly play an increasingly critical role in driving innovation in medicine and biotechnology.
References
An In-depth Technical Guide to the Applications of m-PEG12-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG12-azide, a versatile polyethylene glycol (PEG) linker, and its applications in click chemistry. We will delve into the core principles of copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, present quantitative data, and provide detailed experimental protocols for the use of this compound in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound and Click Chemistry
This compound is a monodisperse PEG linker featuring a terminal methoxy group and an azide functional group. The PEG chain, consisting of 12 ethylene glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] The azide group is a key component in "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, are stereospecific, and require benign reaction conditions.[2][3]
The most prominent examples of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] These reactions form a stable triazole linkage between an azide and an alkyne. This compound serves as a readily available source of a hydrophilic linker with an azide handle for these powerful ligation techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H51N3O12 |
| Molecular Weight | 585.69 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Water, DMSO, DMF, DCM |
| Purity | Typically ≥95% |
(Data sourced from commercial supplier information)
Core Click Chemistry Reactions Involving this compound
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, such as this compound, to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst and accelerate the reaction.
The CuAAC reaction is known for its high yields, often quantitative or near-quantitative, and its tolerance of a wide range of functional groups.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed at physiological temperatures and in complex biological media. This makes SPAAC particularly suitable for in vivo and in vitro bioconjugation applications where the cytotoxicity of copper is a concern.
The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. DBCO derivatives are among the most reactive cyclooctynes for SPAAC.
Table 2: Comparative Second-Order Rate Constants for SPAAC with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1.0 | High reactivity, commonly used. |
| BCN | Varies depending on isomer | Smaller size, lower lipophilicity compared to DBCO. |
| DIBAC | ~0.3 | High reactivity. |
Note: The presence of a PEG linker on the azide can influence the reaction kinetics. The values presented are for a model azide and serve as a general comparison of cyclooctyne reactivity.
Applications of this compound
Bioconjugation
The hydrophilicity and biocompatibility of the PEG chain make this compound an excellent choice for the modification of biomolecules such as proteins, peptides, and nucleic acids. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by improving solubility, increasing stability, and reducing immunogenicity.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. PROTACs induce the degradation of the target protein through the ubiquitin-proteasome system. This compound is frequently used as a component of the linker in PROTAC synthesis, where click chemistry provides a robust method for connecting the two ligands.
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions using this compound. These should be optimized for specific substrates and applications.
Protocol for CuAAC Reaction
This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., water, DMSO, or a mixture)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add a 1.1 to 2-fold molar excess of this compound.
-
Add the solvent to achieve the desired reaction concentration.
-
Premix the CuSO4 and ligand solutions. Add this mixture to the reaction vessel to a final concentration of approximately 0.10 mM CuSO4 and 0.50 mM ligand.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within 1 to 12 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
-
Purification:
-
Upon completion, the product can be purified by a suitable method such as size-exclusion chromatography, reversed-phase HPLC, or precipitation.
-
Protocol for SPAAC Reaction
This protocol describes the conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Solvent (e.g., PBS, water, DMSO, or a mixture)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the same solvent or the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the DBCO-functionalized molecule.
-
Add a 1.5 to 3-fold molar excess of this compound.
-
Add the solvent or buffer to achieve the desired reaction concentration.
-
-
Reaction and Monitoring:
-
Stir or gently agitate the reaction mixture at room temperature.
-
The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugates).
-
-
Purification:
-
Upon completion, purify the conjugate using a method appropriate for the product, such as size-exclusion chromatography, dialysis, or reversed-phase HPLC.
-
Conclusion
This compound is a valuable and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined structure, hydrophilicity, and reactive azide handle make it an ideal building block for creating complex molecular architectures through the power of click chemistry. The high efficiency and biocompatibility of CuAAC and SPAAC reactions enable the precise and stable conjugation of this compound to a wide array of molecules, facilitating advancements in bioconjugation, drug delivery, and the development of novel therapeutics like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
m-PEG12-azide for bioconjugation overview
An In-Depth Technical Guide to m-PEG12-Azide for Bioconjugation
Core Overview of this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that is functionalized with a terminal azide group (-N3) and a methoxy (-OCH3) cap at the other end.[1] Its discrete chain length of 12 ethylene glycol units provides a defined spacer arm of 44.0 Å, ensuring reproducibility in bioconjugation applications.[1] The inherent properties of the PEG backbone—hydrophilicity, biocompatibility, and flexibility—make it an invaluable tool for improving the solubility and stability of therapeutic agents and biomolecules.[2]
The key feature of this compound is its terminal azide group, which serves as a highly selective and stable chemical handle for "click chemistry" reactions.[2][3] This allows for the efficient and specific covalent attachment of the PEG linker to molecules containing a compatible functional group, such as an alkyne. This reagent is widely used in pharmaceutical and biotechnology research for applications including the development of antibody-drug conjugates (ADCs), PROTACs, PEGylation of proteins, and surface modification of materials.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, providing key parameters for researchers and drug development professionals.
| Property | Value | Citations |
| Molecular Formula | C25H51N3O12 | |
| Molecular Weight | 585.69 g/mol (or 585.7 g/mol ) | |
| Purity | ≥95% to >98% (typically determined by HPLC) | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Water, DMSO, DMF, DCM, Methylene Chloride, Acetonitrile | |
| Spacer Arm Length | 38 atoms, 44.0 Å | |
| Storage Conditions | -20°C, sealed away from moisture | |
| CAS Number | 89485-61-0 or 2170098-29-8 |
Bioconjugation Chemistry: The "Click" Reaction
The azide group of this compound is primarily utilized in cycloaddition reactions with alkynes, a cornerstone of "click chemistry." These reactions are highly efficient, selective, and biocompatible, proceeding with high yields under mild aqueous conditions. Two primary pathways are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where a copper(I) catalyst mediates the reaction between the terminal azide of this compound and a terminal alkyne on a target molecule. This forms a stable, covalent 1,4-disubstituted 1,2,3-triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for use in living systems.
Caption: General workflow of bioconjugation using this compound.
Caption: Comparison of CuAAC and SPAAC bioconjugation pathways.
Key Applications in Drug Development and Research
The versatility of this compound makes it a crucial component in several advanced therapeutic and diagnostic platforms.
-
PEGylation of Biologics: The covalent attachment of this compound to proteins, peptides, or oligonucleotides improves their pharmacokinetic and pharmacodynamic properties. PEGylation enhances aqueous solubility, increases in-vivo circulation half-life by reducing renal clearance, and can shield the biomolecule from proteolytic degradation.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker serves to connect a potent cytotoxic drug (payload) to a monoclonal antibody. The this compound linker can help to balance the hydrophobicity of the payload, improve the overall solubility of the ADC, and potentially reduce aggregation.
-
PROTACs (PROteolysis TArgeting Chimeras): this compound is an ideal PEG-based linker for synthesizing PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The PEG linker bridges the target-binding ligand and the E3 ligase-binding ligand.
-
Drug Delivery and Nanotechnology: This linker is used to functionalize nanoparticles, liposomes, and micelles. The hydrophilic PEG chain on the surface of these carriers improves their stability in circulation ("stealth" properties) and allows for the attachment of targeting ligands via the azide group for site-specific drug delivery.
-
Surface Modification: this compound is used to modify the surfaces of biosensors, medical implants, and microarrays. The PEG layer reduces non-specific protein adsorption, while the azide group provides a point of attachment for capturing specific biomolecules.
Caption: Structure of a PROTAC molecule highlighting the PEG linker.
Experimental Protocols
The following are generalized protocols for performing bioconjugation with this compound. Optimization may be required based on the specific properties of the molecule to be conjugated.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for conjugating this compound to a molecule containing a terminal alkyne.
Materials and Reagents:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO4) or Copper(I) bromide (CuBr)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Sodium Ascorbate (freshly prepared 100 mM solution)
-
Solvent: Degassed, biology-grade water, DMSO, or a mixture
-
Purification system (e.g., SEC, dialysis, HPLC)
Methodology:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in the chosen reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve this compound in the same buffer or a compatible co-solvent like DMSO. A 5 to 10-fold molar excess of the PEG-azide over the alkyne-biomolecule is a common starting point.
-
-
Preparation of Catalyst Solution (if using CuSO4):
-
Prepare a stock solution of the copper-TBTA complex. Mix equimolar amounts of CuSO4 and TBTA in your reaction solvent.
-
-
Reaction Assembly:
-
To the solution of the alkyne-biomolecule, add the this compound solution. Mix gently.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) state.
-
Initiate the reaction by adding the copper catalyst solution to a final concentration of 0.1-1 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. Gentle agitation can improve efficiency.
-
-
Purification:
-
Remove unreacted PEG reagent, catalyst, and other small molecules by a suitable method. For proteins, size-exclusion chromatography (SEC) or dialysis are effective. For smaller molecules, reverse-phase HPLC may be necessary.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE (for proteins, showing a mass shift), mass spectrometry, or HPLC.
-
Caption: Experimental workflow for a typical CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for conjugating this compound to a molecule functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials and Reagents:
-
This compound
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Solvent: Aqueous buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, dialysis, HPLC)
Methodology:
-
Preparation of Reactants:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
Dissolve this compound in the same buffer. A 1.5 to 3-fold molar excess of the PEG-azide is often sufficient due to the high reaction efficiency.
-
-
Reaction Assembly:
-
Combine the solutions of the alkyne-biomolecule and this compound. Mix gently.
-
-
Incubation:
-
The reaction proceeds spontaneously. Incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the biomolecule, as described in the CuAAC protocol, to remove any unreacted PEG reagent.
-
-
Characterization:
-
Confirm conjugation using appropriate analytical techniques (SDS-PAGE, mass spectrometry, HPLC).
-
Conclusion
This compound is a powerful and versatile chemical tool for modern bioconjugation. Its well-defined, hydrophilic PEG spacer enhances the physicochemical properties of biomolecules, while its terminal azide group enables highly efficient and specific ligation through click chemistry. The availability of both copper-catalyzed and strain-promoted reaction pathways provides researchers with the flexibility to perform conjugations in a wide range of contexts, from simple in-vitro labeling to complex modifications within living systems. These attributes make this compound an essential reagent for advancing the fields of drug delivery, diagnostics, and targeted therapeutics.
References
The Cornerstone of Next-Generation Therapeutics: An In-depth Technical Guide to m-PEG12-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers, particularly functionalized variants like m-PEG12-azide, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving the aqueous solubility of the PROTAC molecule. This is crucial for both in vitro handling and in vivo bioavailability.
-
Improved Physicochemical Properties: The incorporation of PEG chains can modulate the lipophilicity (cLogP) and topological polar surface area (TPSA) of PROTACs, properties that are critical for cell permeability and overall drug-likeness.
-
Optimized Ternary Complex Formation: The flexibility of PEG linkers allows the PROTAC to adopt a conformation that facilitates the productive formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
This compound: A Versatile Building Block for PROTAC Synthesis
This compound is a monodisperse PEG linker containing twelve ethylene glycol units and a terminal azide group. This specific functionalization makes it an invaluable tool for PROTAC synthesis, primarily through its application in "click chemistry."
The azide group of this compound can readily participate in two highly efficient and bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction that forms a stable triazole ring between the azide-functionalized linker and an alkyne-functionalized binding moiety (either the POI ligand or the E3 ligase ligand).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
The use of this compound in a modular "click chemistry" approach allows for the rapid and efficient synthesis of PROTAC libraries with varying linker lengths and attachment points, facilitating the optimization of degradation activity.
Quantitative Impact of PEG Linkers on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficiency of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4).
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| PROTAC 4 | PEG12 | 1272.5 | 0.7 | 267.8 | 4 | 22 | 54 |
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | PEG3 | 50 | >90 | 5.2 |
| PROTAC B | PEG4 | 25 | >95 | 8.1 |
| PROTAC C | PEG5 | 15 | >98 | 10.5 |
| PROTAC D | PEG6 | 30 | >95 | 7.8 |
Data compiled from publicly available research and representative studies.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Copper-Free Click Chemistry (SPAAC)
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC, starting with the conjugation of a DBCO-functionalized PEG linker to an E3 ligase ligand, followed by a SPAAC reaction with an azide-functionalized warhead.
Step 1: Amide Coupling of DBCO-PEG4-acid Linker and Pomalidomide
-
Dissolve DBCO-PEG4-acid (1.0 eq) and pomalidomide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.
Step 2: SPAAC Reaction with (+)-JQ1-PEG4-Azide
-
Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and (+)-JQ1-PEG4-Azide (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Protocol 2: General Protocol for PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction to conjugate an azide-functionalized component (e.g., a ligand with this compound attached) to an alkyne-functionalized component.
Materials:
-
Azide-functionalized component (1.0 eq)
-
Alkyne-functionalized component (1.0-1.2 eq)
-
Copper(II) sulfate (CuSO4) (0.1-0.5 eq)
-
Sodium ascorbate (0.5-2.0 eq)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H2O)
Procedure:
-
Dissolve the azide-functionalized and alkyne-functionalized components in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4 in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Visualizing the Fundamentals
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC synthesis using this compound.
References
An In-depth Technical Guide to the Core Principles of m-PEG12-azide in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of methoxy-poly(ethylene glycol)12-azide (m-PEG12-azide) in the field of drug delivery. As a discrete and highly pure PEGylation reagent, this compound offers significant advantages in the development of precisely engineered drug conjugates with enhanced therapeutic profiles. This document delves into its chemical properties, conjugation strategies, and impact on pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound in Drug Delivery
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a well-established strategy to improve the pharmacological properties of therapeutic agents.[1][2][3] Traditional PEGylation methods often utilize polydisperse PEG mixtures, leading to heterogeneous conjugates with variable pharmacokinetic profiles.[4] The advent of monodisperse PEGs, such as this compound, has enabled the synthesis of homogeneous drug conjugates with a precisely defined structure and molecular weight, leading to improved batch-to-batch consistency and more predictable in vivo behavior.[5]
This compound is a heterobifunctional linker composed of a methoxy-terminated PEG chain with twelve ethylene glycol units and a terminal azide group. The PEG component imparts favorable properties such as increased hydrophilicity, improved stability, and prolonged circulation half-life, while the azide group serves as a versatile handle for highly specific and efficient conjugation to drug molecules via "click chemistry".
Core Principles of this compound Application
Enhanced Pharmacokinetics and Biodistribution
The conjugation of this compound to a therapeutic agent significantly alters its pharmacokinetic profile. The hydrophilic PEG chain increases the hydrodynamic radius of the drug, which reduces renal clearance and prolongs its circulation time in the bloodstream. This extended half-life can lead to a reduced dosing frequency and improved patient compliance. Furthermore, PEGylation can modify the biodistribution of a drug, potentially increasing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Improved Physicochemical Properties
Many potent drug molecules suffer from poor aqueous solubility, which limits their clinical application. PEGylation with this compound can significantly enhance the water solubility of hydrophobic drugs, facilitating their formulation and administration. The PEG chain can also provide a protective hydrophilic shield around the drug, preventing enzymatic degradation and reducing immunogenicity.
"Click Chemistry" for Precise Bioconjugation
The terminal azide group of this compound is a key feature that enables its use in highly efficient and specific conjugation reactions known as "click chemistry". These bioorthogonal reactions proceed under mild conditions and do not interfere with biological systems, making them ideal for conjugating sensitive drug molecules. The two primary types of click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of an azide with a terminal alkyne, forming a stable triazole linkage. While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. This makes SPAAC particularly well-suited for in vivo bioconjugation.
Quantitative Data on the Impact of PEGylation
The following tables summarize the quantitative effects of PEGylation on the properties of various drugs, illustrating the benefits of this strategy in drug delivery.
| Parameter | Unmodified Doxorubicin | PEGylated Doxorubicin | Fold Change | Reference(s) |
| IC50 (B16F10 cells) | 0.24 µg/mL | > 2 µg/mL | > 8.3-fold increase | |
| Plasma Half-life (t1/2) | ~5 minutes | 20-90 hours | > 240-fold increase | |
| Area Under the Curve (AUC) | Baseline | ~300-fold greater | 300-fold increase | |
| Volume of Distribution (Vd) | High | Reduced by ~60-fold | 60-fold decrease | |
| Clearance (CL) | Rapid | Reduced by ~250-fold | 250-fold decrease | |
| Tumor Accumulation | Low | Enhanced | Increased | |
| Cardiotoxicity | High | Significantly Reduced | Reduced |
Table 1: Comparative analysis of key parameters for unmodified doxorubicin versus its PEGylated counterpart, demonstrating the significant impact of PEGylation on the drug's pharmacokinetic and pharmacodynamic profile.
| Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference(s) |
| Doxorubicin in PLGA-PEG Nanoparticles | ~5% (w/w) | 47% | |
| Doxorubicin in PEG-PCL Micelles | >20% | 93% | |
| Dexamethasone in PEGylated Micelles | <2% (dialysis) to ~19% (cosolvent evaporation) | Not specified | |
| Paclitaxel in PMPC-b-PBMA Micelles | >13% | Not specified |
Table 2: Drug loading content and encapsulation efficiency for various drugs in PEGylated nanoparticle and micellar formulations, showcasing the capacity of these systems as drug carriers.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, using the synthesis of a doxorubicin conjugate via SPAAC as a case study.
Synthesis of Alkyne-Modified Doxorubicin
To enable conjugation with this compound, doxorubicin (DOX) must first be modified with a strained alkyne, such as DBCO.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
DBCO-NHS ester
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve DOX·HCl (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the primary amine of doxorubicin.
-
In a separate vial, dissolve DBCO-NHS ester (1.2 equivalents) in anhydrous DMF.
-
Add the DBCO-NHS ester solution dropwise to the doxorubicin solution while stirring at room temperature.
-
Allow the reaction to proceed for 12-24 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 9:1 v/v).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the resulting DBCO-doxorubicin conjugate by silica gel column chromatography using a gradient of DCM and methanol.
-
Collect the fractions containing the product, combine them, and evaporate the solvent to yield the purified DBCO-doxorubicin.
-
Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.
SPAAC Conjugation of this compound to DBCO-Doxorubicin
Materials:
-
DBCO-doxorubicin
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DBCO-doxorubicin (1 equivalent) in a minimal amount of anhydrous DMSO.
-
Dissolve this compound (1.5 equivalents) in PBS.
-
Add the this compound solution to the DBCO-doxorubicin solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 4-12 hours, protected from light. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Upon completion, purify the this compound-doxorubicin conjugate by preparative RP-HPLC.
-
Collect the fractions containing the conjugate, and lyophilize to obtain the purified product.
-
Characterize the final conjugate by mass spectrometry to confirm the molecular weight and by analytical RP-HPLC to assess purity.
Characterization of the this compound-Doxorubicin Conjugate
Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and to monitor the progress of the conjugation reaction. A C18 column with a water/acetonitrile gradient is typically employed.
-
Mass Spectrometry (MS): Confirms the identity of the conjugate by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the starting materials and the final conjugate.
-
UV-Vis Spectroscopy: Can be used to quantify the amount of doxorubicin in the conjugate by measuring its absorbance at approximately 480 nm.
Visualizing Workflows and Pathways
Graphviz diagrams are used to illustrate key experimental workflows and biological signaling pathways relevant to the application of this compound in drug delivery.
References
- 1. Improved drug delivery and therapeutic efficacy of PEgylated liposomal doxorubicin by targeting anti-HER2 peptide in murine breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of three human metabolites of a peptide-doxorubicin conjugate using HPLC-MS-MS in positive and negative ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and pharmacokinetics of MM-302, a HER2-targeted antibody–liposomal doxorubicin conjugate, in patients with advanced HER2-positive breast cancer: a phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to m-PEG12-azide for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of methoxy-poly(ethylene glycol)-azide with a 12-unit PEG chain (m-PEG12-azide) for the surface modification of nanoparticles. It covers the fundamental properties of this compound, the principles of its application in "click chemistry," detailed experimental protocols, and the resulting impact on nanoparticle characteristics and their biological interactions.
Introduction to this compound in Nanoparticle Surface Engineering
The surface functionalization of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, biocompatibility, and cellular interactions. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to confer "stealth" properties to nanoparticles, reducing their recognition by the reticuloendothelial system (RES) and prolonging their circulation time. This compound is a heterobifunctional linker that combines the benefits of a hydrophilic PEG spacer with a reactive azide group, enabling covalent attachment to nanoparticle surfaces through highly efficient and bioorthogonal click chemistry reactions. This modification is instrumental in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics.
Properties of this compound
This compound is a well-defined, monodisperse PEG derivative with specific physicochemical properties that make it suitable for bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C25H51N3O12 | |
| Molecular Weight | 585.69 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | >95% | |
| Solubility | Water, DMF, DMSO, CH2Cl2 | |
| Reactive Group | Azide (-N3) | |
| Terminal Group | Methoxy (-OCH3) |
Principles of Surface Modification via Click Chemistry
The azide group on this compound allows for its covalent attachment to nanoparticles functionalized with a complementary reactive group, most commonly an alkyne, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for use with sensitive biological molecules and nanoparticle systems.
The reaction involves the formation of a stable triazole linkage between the azide on the PEG chain and an alkyne group on the nanoparticle surface. This process can be performed as a post-synthesis modification, allowing for precise control over the surface density of the PEG chains.
Impact of this compound Modification on Nanoparticle Properties
The surface modification of nanoparticles with this compound leads to significant changes in their physicochemical properties, which in turn affect their biological behavior. The following table summarizes typical changes observed upon PEGylation. Disclaimer: The data presented below is representative of PEGylated nanoparticles and may not be specific to this compound, as comprehensive data for this exact linker is not always available. The specific changes will depend on the nanoparticle core material, size, and the density of the PEG chains.
| Parameter | Bare Nanoparticles (Typical) | This compound Modified Nanoparticles (Typical Change) | Characterization Technique |
| Hydrodynamic Diameter (nm) | Varies (e.g., 50 ± 5) | Increase (e.g., 70 ± 7) | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | May slightly increase but remains < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Varies (e.g., -30 ± 5) | Shifts towards neutral (e.g., -10 ± 3) | Electrophoretic Light Scattering |
| Drug Loading Efficiency (%) | Varies | May decrease slightly due to steric hindrance | UV-Vis, HPLC |
| Drug Release Rate | Varies | Often slowed due to the hydrophilic barrier | Dialysis, UV-Vis, HPLC |
Experimental Protocols
This section provides detailed methodologies for the synthesis of gold nanoparticles, their surface functionalization with an alkyne, and subsequent conjugation with this compound via a CuAAC reaction.
Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of ~20 nm gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl4·3H2O)
-
Trisodium citrate dihydrate (Na3C6H5O7·2H2O)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Add 100 mL of DI water to a clean 250 mL Erlenmeyer flask and bring to a rolling boil on a hotplate with stirring.
-
While boiling, add 1 mL of a 1% (w/v) HAuCl4 solution to the flask. The solution will be a pale yellow.
-
Continue to boil and stir for 15 minutes.
-
Rapidly inject 2.5 mL of a 1% (w/v) trisodium citrate solution into the flask.
-
The solution will change color from yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the hotplate and allow it to cool to room temperature.
-
The synthesized AuNPs can be stored at 4°C.
Surface Functionalization of AuNPs with Alkyne-PEG-Thiol
Materials:
-
Citrate-stabilized AuNPs (from section 5.1)
-
Alkyne-PEG-Thiol (e.g., HS-PEG-Alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To 10 mL of the AuNP solution, add a solution of Alkyne-PEG-Thiol to a final concentration of 1 µM.
-
Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring to allow for ligand exchange.
-
Purify the alkyne-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant containing unbound ligand.
-
Resuspend the nanoparticle pellet in 10 mL of PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound alkyne-PEG-thiol.
-
After the final wash, resuspend the alkyne-functionalized AuNPs in 10 mL of PBS.
Click Chemistry Reaction with this compound
Materials:
-
Alkyne-functionalized AuNPs (from section 5.2)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
PBS, pH 7.4
Procedure:
-
In a microcentrifuge tube, add 1 mL of the alkyne-functionalized AuNP solution.
-
Add this compound to a final concentration of 10-fold molar excess relative to the estimated number of alkyne groups on the nanoparticles.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
In another tube, prepare a solution of CuSO4 (e.g., 20 mM in water). If using THPTA, pre-mix the CuSO4 and THPTA in a 1:5 molar ratio.
-
To the AuNP/m-PEG12-azide mixture, add the sodium ascorbate solution to a final concentration of 1 mM.
-
Immediately after, add the CuSO4 solution (or CuSO4/THPTA complex) to a final concentration of 0.1 mM.
-
Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature.
-
Purify the this compound functionalized AuNPs by centrifugation as described in section 5.2 to remove the copper catalyst, excess PEG, and other reagents. Washing with a buffer containing EDTA can help in the complete removal of copper.
-
Resuspend the final PEGylated AuNPs in the desired buffer for characterization and further use.
Characterization of Modified Nanoparticles
5.4.1. Dynamic Light Scattering (DLS) and Zeta Potential
-
Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Compare the results before and after each modification step.
5.4.2. Transmission Electron Microscopy (TEM)
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the nanoparticles using a transmission electron microscope to observe their size, morphology, and dispersion state.
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification.
Cellular Uptake of PEGylated Nanoparticles
Caption: Cellular uptake via clathrin-mediated endocytosis.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward and efficient method to introduce a hydrophilic PEG layer via click chemistry. This modification enhances the colloidal stability of nanoparticles and alters their interaction with biological systems, primarily by reducing protein adsorption and subsequent uptake by phagocytic cells. The ability to precisely control the surface chemistry of nanoparticles using reagents like this compound is crucial for the rational design of effective nanomedicines with improved pharmacokinetic profiles and enhanced therapeutic efficacy. Further research focusing on the specific effects of different PEG chain lengths, such as the 12-unit chain of this compound, will continue to refine our understanding and application of PEGylation in nanobiotechnology.
An In-Depth Technical Guide to the Safe Handling of m-PEG12-azide
This guide provides comprehensive safety and handling information for m-PEG12-azide, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and proteomics.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines the potential hazards associated with this compound and offers detailed guidelines for its safe use, storage, and disposal. While specific toxicity data for this compound is limited, the safety protocols are based on the well-established understanding of organic azides.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and application. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C25H51N3O12 | [3][4][5] |
| Molecular Weight | 585.69 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Solubility | Soluble in water, DMSO, DCM, and DMF | |
| Storage Temperature | -20°C |
Hazard Identification and General Safety Precautions
Organic azides, including this compound, are energetic compounds that require careful handling due to their potential for decomposition. Although the higher carbon-to-nitrogen ratio in this compound suggests greater stability compared to smaller organic azides, it is crucial to adhere to strict safety protocols.
Primary Hazards:
-
Potential for Explosion: Organic azides can be sensitive to heat, shock, friction, and light, which can lead to violent decomposition.
-
Toxicity: Azides as a class of compounds are considered toxic.
-
Formation of Hydrazoic Acid: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving to disposal.
Detailed Experimental Protocols and Handling Procedures
While specific experimental protocols should be developed and optimized for each application, the following guidelines provide a general framework for handling this compound in a research setting.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side shields or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols.
General Handling Procedures
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Use plastic or Teflon-coated spatulas for transferring the material to avoid scratching, which can be a source of friction.
-
Ground all equipment to prevent static discharge.
-
Avoid heating the compound unless it is part of a well-controlled and validated procedure.
General Protocol for Bioconjugation (Click Chemistry)
This compound is a key reagent in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A general workflow for a CuAAC reaction is as follows:
-
Preparation of Reactants:
-
Dissolve the alkyne-containing molecule (e.g., a protein or peptide) in an appropriate amine-free buffer (e.g., phosphate or borate buffer, pH 7.5-8.5).
-
Prepare a stock solution of this compound in a compatible solvent such as DMSO or DMF.
-
Prepare stock solutions of the copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
-
Reaction Execution:
-
In a reaction vessel, combine the alkyne-containing molecule, the copper-chelating ligand, and the this compound solution.
-
Initiate the reaction by adding the copper(I) source.
-
Allow the reaction to proceed at room temperature for 1-4 hours or as determined by optimization experiments.
-
-
Quenching and Purification:
-
Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the resulting conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted this compound and other reagents.
-
Storage, Spill Management, and Waste Disposal
Proper storage and waste management are critical for maintaining a safe laboratory environment when working with this compound.
Storage
-
Store this compound at -20°C in a tightly sealed container to prevent moisture ingress.
-
Protect the compound from light.
-
Store away from incompatible materials, especially strong acids.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Waste Disposal
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collect azide-containing waste in a clearly labeled, dedicated container.
-
Crucially, do not mix azide-containing waste with acidic waste to prevent the formation of hydrazoic acid.
-
Whenever feasible, it is good practice to quench the azide functionality before disposal. This can be achieved by reacting the azide with a suitable reagent to convert it to a more stable amine.
-
Dispose of all waste through your institution's hazardous waste management program. Do not pour azide-containing solutions down the drain.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
References
Safeguarding the Integrity of m-PEG12-azide: A Technical Guide to Storage and Handling
For researchers, scientists, and drug development professionals, the stability and purity of reagents are paramount to reproducible and reliable results. This technical guide provides an in-depth overview of the optimal storage and handling conditions for m-PEG12-azide, a versatile PEG-based linker critical in bioconjugation and drug delivery applications.
The methoxy-polyethylene glycol-azide (this compound) linker is a valuable tool in the development of PROTACs and other targeted therapeutics due to its ability to participate in "click chemistry" reactions.[1][2] Its polyethylene glycol (PEG) backbone enhances solubility and biocompatibility.[1] However, the inherent reactivity of the azide functional group necessitates careful attention to storage and handling to prevent degradation and ensure experimental success.
Recommended Storage Conditions
To maintain the long-term integrity and performance of this compound, adherence to recommended storage protocols is crucial. The primary factor influencing its stability is temperature.
| Parameter | Condition | Duration | Source |
| Storage Temperature | -20°C | Long-term (months to years) | [3][4] |
| 0 - 4°C | Short-term (days to weeks) | ||
| Shipping Condition | Ambient Temperature | Short-term (a few weeks) | |
| Light Exposure | Store in the dark | Long-term and short-term | |
| Container | Tightly sealed container | Long-term and short-term |
Key Factors Influencing Stability
Several environmental factors can impact the stability of this compound, potentially leading to degradation and loss of reactivity. Understanding these factors is essential for maintaining the quality of the reagent.
Temperature
Low temperatures are critical for preserving the chemical structure of this compound. The standard recommendation for long-term storage is -20°C. While the compound is stable enough to be shipped at ambient temperatures for short periods, prolonged exposure to higher temperatures can accelerate degradation. For short-term storage, such as during the course of an experiment, maintaining the compound at 0 - 4°C is advisable.
Light
Exposure to light, particularly UV light, can provide the energy to initiate decomposition of the azide group. Therefore, it is recommended to store this compound in a dark environment. The use of amber vials or opaque containers can provide an additional layer of protection.
Moisture and Air
The azide functional group is generally stable under most conditions. However, to prevent potential hydrolysis or oxidation, it is best practice to store this compound in a dry environment within a tightly sealed container.
Experimental Protocols: General Handling
While specific experimental protocols will vary based on the application, the following general guidelines should be followed when handling this compound to ensure safety and maintain its integrity.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Dispensing and Weighing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the product.
-
Handle the compound in a well-ventilated area.
-
Avoid creating dust.
Dissolution:
-
This compound is soluble in water, DMSO, DCM, and DMF.
-
Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, store it at -20°C and use it within a short period.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process and best practices for the storage and handling of this compound to ensure its stability and optimal performance in research applications.
References
Methodological & Application
Application Notes and Protocols for m-PEG12-azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1][2][3] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, demonstrating high functional group tolerance and biocompatibility.[2][3] m-PEG12-azide is a hydrophilic, discrete-length polyethylene glycol (PEG) reagent containing a terminal azide group. The PEG spacer enhances solubility, reduces immunogenicity, and can improve the pharmacokinetic properties of bioconjugates. These characteristics make this compound a valuable tool in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the surface modification of nanoparticles.
This document provides a detailed protocol for the use of this compound in a typical CuAAC reaction, guidance on optimization, and methods for the purification and analysis of the resulting PEGylated conjugates.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle initiated by the in situ reduction of a copper(II) salt (e.g., CuSO₄) to the active copper(I) species by a reducing agent, typically sodium ascorbate. A copper-chelating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the Cu(I) oxidation state, prevent oxidative damage to biomolecules, and accelerate the reaction. The copper(I) catalyst then selectively activates a terminal alkyne for cycloaddition with the azide group of this compound, leading to the formation of a stable triazole ring.
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: Deionized water, DMSO, or other appropriate buffers (e.g., phosphate, HEPES). Note: Avoid Tris buffers as they can inhibit the reaction.
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing, HPLC system)
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Alkyne-Molecule: Prepare a stock solution of the alkyne-containing molecule at a desired concentration in an appropriate buffer.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each use.
General Protocol for Bioconjugation
This protocol is a starting point and may require optimization for specific applications.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. A molar excess of the PEG-azide (e.g., 2 to 50-fold) is often used to drive the reaction to completion.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is commonly used to protect the biomolecule and enhance catalytic activity. Let this mixture stand for a few minutes.
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts.
Caption: Experimental workflow for this compound click chemistry bioconjugation.
Data Presentation: Reaction Optimization
The efficiency of the CuAAC reaction can be influenced by several factors, including reagent concentrations, catalyst to ligand ratio, temperature, and reaction time. The following table summarizes representative data for reaction optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Pressure | 130 bar | - | - | 82.32 | |
| Catalyst/Alkyne Ratio | 0.5 | - | - | 82.32 | |
| Temperature | 35 °C | - | - | 82.32 | |
| Reaction Time | 24 h | 48 h | - | 82.32 | |
| Reaction Time | 24 h | 48 h | - | 87.14 |
Note: The data presented is based on a study optimizing CuAAC for a PEG conjugate in supercritical CO₂ and may serve as a general guideline for optimization in aqueous solutions.
Purification and Analysis
The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted protein, excess PEG reagent, and conjugates with varying degrees of PEGylation.
Purification Techniques
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins from unreacted protein and low molecular weight reagents based on differences in hydrodynamic radius.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The shielding of surface charges on a protein by the neutral PEG chains can be exploited to separate PEGylated species from the native protein.
-
Reverse-Phase Chromatography (RPC): RPC can be used for the purification of peptides and small proteins, and for the analytical separation of positional isomers of PEGylated conjugates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful complementary technique to IEX.
-
Aqueous Biphasic Systems (ABS): This liquid-liquid extraction method can be effective for separating PEGylated conjugates from the unreacted protein.
Analytical Techniques
-
SDS-PAGE: A shift in the molecular weight on an SDS-PAGE gel can confirm successful conjugation.
-
Mass Spectrometry (LC-MS): Provides accurate mass determination of the conjugate and can be used to assess the degree of PEGylation.
-
HPLC (SEC-HPLC, RP-HPLC): Used to assess the purity of the conjugate and separate different species.
Applications
This compound and other azide-PEG linkers are widely used in various research and therapeutic applications:
-
PROTACs: The PEG linker connects the E3 ligase-binding ligand and the target protein-binding ligand in a PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): PEG linkers are used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.
-
Biomaterial and Nanoparticle Surface Modification: PEGylation is used to improve the biocompatibility and circulation time of nanoparticles and other biomaterials.
-
Imaging Probes: Functionalized PEGs are used in the development of targeted imaging agents.
References
Application Notes and Protocols for Bioconjugation of Peptides with m-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peptide PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2][3] This modification can lead to significant improvements in a peptide's therapeutic potential by increasing its solubility and stability, reducing immunogenicity, and prolonging its circulation half-life by minimizing renal clearance.[4][5] The m-PEG12-azide reagent is a monofunctional PEG linker containing a terminal azide group, which enables highly specific and efficient conjugation to peptides through bioorthogonal "click chemistry".
The most common click chemistry reaction used for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-functionalized PEG and an alkyne-modified peptide. The high selectivity and mild reaction conditions of CuAAC make it an ideal method for bioconjugation, as it is compatible with a wide range of functional groups found in peptides and other biomolecules.
Principle of this compound Bioconjugation via Click Chemistry
The bioconjugation of a peptide with this compound typically involves a two-step process. First, the peptide of interest must be functionalized with an alkyne group. This can be achieved during solid-phase peptide synthesis by incorporating an alkyne-containing amino acid, such as propargylglycine, into the peptide sequence. Alternatively, a peptide can be post-synthetically modified with an alkyne-reactive reagent.
Once the alkyne-modified peptide is obtained, it is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate), facilitates the [3+2] cycloaddition reaction between the terminal azide of the PEG linker and the terminal alkyne of the peptide. This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the PEG chain to the peptide.
Experimental Workflow
The overall workflow for the bioconjugation of a peptide with this compound is depicted in the following diagram. This process begins with the preparation of an alkyne-modified peptide, followed by the CuAAC reaction, and concludes with the purification and characterization of the final PEGylated peptide conjugate.
Caption: Experimental workflow for peptide PEGylation.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the general procedure for the bioconjugation of an alkyne-modified peptide with this compound. The reaction conditions may require optimization depending on the specific peptide sequence and its solubility.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Peptide and PEG Preparation:
-
Dissolve the alkyne-modified peptide in a minimal amount of DMSO.
-
Dilute the peptide solution with Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
-
Catalyst Preparation:
-
Prepare a fresh stock solution of copper(II) sulfate in deionized water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound solution. A molar excess of the PEG-azide (e.g., 1.5 to 5 equivalents) is typically used.
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical RP-HPLC or LC-MS.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by the addition of a chelating agent such as EDTA to a final concentration of 10 mM to remove the copper catalyst.
-
Protocol 2: Purification of the PEGylated Peptide
Purification of the PEGylated peptide from unreacted starting materials and byproducts is crucial. The choice of purification method will depend on the properties of the peptide and the PEG conjugate.
Method A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the purification of peptides and their conjugates.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude reaction mixture
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude reaction mixture onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect fractions corresponding to the PEGylated peptide peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Lyophilize the pure fractions to obtain the final product.
Method B: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing unreacted, smaller molecules from the larger PEGylated product.
Materials:
-
SEC chromatography system with an appropriate column (e.g., Superdex 75)
-
Isocratic mobile phase (e.g., Phosphate-buffered saline, pH 7.4)
-
Crude reaction mixture
Procedure:
-
Equilibrate the SEC column with the chosen mobile phase.
-
Load the crude reaction mixture onto the column.
-
Elute the components with the isocratic mobile phase.
-
Collect fractions and monitor the elution profile by UV absorbance.
-
The PEGylated peptide, having a larger hydrodynamic radius, will elute earlier than the unreacted peptide and other small molecules.
-
Pool the fractions containing the purified product and confirm its identity by appropriate analytical methods.
Data Presentation
The following tables summarize typical quantitative data obtained during a peptide PEGylation experiment.
Table 1: Reaction Components and Conditions
| Parameter | Value |
| Alkyne-Peptide Concentration | 1 mM |
| This compound Concentration | 2 mM (2 equivalents) |
| Copper(II) Sulfate Concentration | 1 mM |
| Sodium Ascorbate Concentration | 5 mM |
| Reaction Buffer | 100 mM Tris-HCl, pH 7.5 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
Table 2: Characterization of PEGylated Peptide
| Analytical Method | Result |
| Analytical RP-HPLC | |
| Retention Time (Unmodified Peptide) | 15.2 min |
| Retention Time (PEGylated Peptide) | 18.5 min |
| Purity (by peak area) | >95% |
| Mass Spectrometry (ESI-MS) | |
| Expected Mass [M+H]⁺ | 2548.9 Da |
| Observed Mass [M+H]⁺ | 2549.1 Da |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the CuAAC reaction mechanism.
Caption: CuAAC reaction mechanism overview.
Conclusion
The bioconjugation of peptides with this compound via CuAAC click chemistry is a robust and efficient method for producing well-defined PEGylated peptides. The protocols provided herein offer a general framework for performing the conjugation reaction and subsequent purification. Optimization of these protocols for specific peptides is recommended to achieve high yields and purity. The resulting PEGylated peptides have the potential for improved therapeutic properties, making this a valuable technique in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for m-PEG12-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers, particularly monodisperse PEGs like m-PEG12-azide, have gained prominence in ADC development due to their ability to enhance the physicochemical and pharmacological properties of the conjugate.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs. This compound is a hydrophilic, monodisperse linker containing 12 PEG units and a terminal azide group, enabling covalent conjugation to a payload-alkyne via "click chemistry." This approach offers a stable and efficient method for generating homogenous and well-defined ADCs.
Advantages of Using this compound Linkers in ADCs
The incorporation of a PEG linker, such as this compound, offers several key advantages in ADC design:
-
Improved Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance. The hydrophilic nature of the PEG chain mitigates these issues, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's biophysical properties.[1][2]
-
Enhanced Pharmacokinetics : PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1][3] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.
-
Reduced Immunogenicity : The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.
-
Controlled and Stable Conjugation : The azide group on this compound allows for highly specific and stable conjugation to an alkyne-modified payload via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry".[4] This bioorthogonal reaction is efficient and occurs under mild conditions, preserving the integrity of the antibody and payload.
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. The following tables summarize the general trends observed for the impact of PEG linker length on key ADC properties. It is important to note that the optimal length is dependent on the specific antibody, payload, and target.
| Parameter | No PEG Linker | Short PEG Linkers (e.g., PEG4) | This compound | Longer PEG Linkers (e.g., PEG24) | Reference |
| Solubility | Low (with hydrophobic payloads) | Improved | Good | Excellent | |
| Aggregation | High risk | Reduced | Low | Very Low | |
| In Vitro Potency (IC50) | Potentially high | High | Moderate to High | May be reduced | |
| Plasma Half-life | Shorter | Moderately extended | Extended | Significantly extended | |
| Therapeutic Index | Variable | Improved | Potentially Optimized | May be improved or reduced |
Table 1: General Impact of PEG Linker Length on ADC Properties. This table provides a qualitative summary of the expected trends when incorporating PEG linkers of varying lengths into an ADC construct.
| PEG Linker Length | ADC Clearance (mL/day/kg) in Rats (Qualitative) | In Vitro Cytotoxicity (IC50) Trend | Reference |
| No PEG | High | Potentially Lowest | |
| PEG4 | Moderate | Low | |
| PEG8 | Low | May start to increase | |
| m-PEG12 | Low | Moderate | |
| PEG24 | Low | Potentially Highest |
Table 2: Semi-Quantitative Comparison of ADC Properties by PEG Linker Length. This table presents a semi-quantitative overview of how different PEG linker lengths can influence ADC clearance and in vitro potency. Absolute values are highly dependent on the specific ADC components and experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of ADCs utilizing this compound are provided below.
Protocol 1: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified payload to an azide-functionalized antibody using this compound.
Materials:
-
Antibody functionalized with an alkyne group
-
Payload functionalized with a DBCO (dibenzocyclooctyne) or other suitable strained alkyne group
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Dissolve the alkyne-modified payload in DMSO to a final concentration of 10 mM.
-
Prepare the alkyne-functionalized antibody in PBS at a concentration of 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
In a microcentrifuge tube, combine the alkyne-modified payload and this compound in a 1:1.2 molar ratio in an appropriate solvent (e.g., DMSO).
-
This step can be performed separately to create a stock of the payload-linker conjugate.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-functionalized antibody.
-
Add the payload-m-PEG12-azide conjugate to the antibody solution. A molar excess of 5-10 equivalents of the payload-linker conjugate relative to the antibody is typically used.
-
In a separate tube, prepare the copper catalyst by mixing the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes.
-
Add the copper catalyst to the antibody/payload-linker mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the ADC from unreacted payload-linker and catalyst components using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect fractions and analyze by UV-Vis spectroscopy to identify the fractions containing the ADC.
-
Protocol 2: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using UV-Vis spectroscopy.
Materials:
-
Purified ADC solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., λmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
DAR = (Concentration of Payload) / (Concentration of Antibody)
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Workflow for ADC synthesis using this compound via click chemistry.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The use of this compound as a linker in ADC development offers a compelling strategy to improve the therapeutic index of these targeted therapies. Its hydrophilic and monodisperse nature can enhance solubility, stability, and pharmacokinetic properties, while the azide functionality allows for precise and robust "click" conjugation. The provided protocols and data offer a framework for researchers to design, synthesize, and evaluate novel ADCs with potentially improved efficacy and safety profiles. The optimal linker design, including PEG length, remains a critical parameter that requires empirical validation for each specific ADC candidate to achieve the desired balance of potency and tolerability.
References
protocol for m-PEG12-azide conjugation to alkyne-modified oligonucleotides
Application Note & Protocol
Abstract
This document provides a detailed protocol for the conjugation of m-PEG12-azide to alkyne-modified oligonucleotides using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This highly efficient and bio-orthogonal reaction forms a stable triazole linkage, making it an ideal method for modifying oligonucleotides for therapeutic and research applications.[2][3][] The protocol covers reagent preparation, the conjugation reaction, purification of the PEGylated product, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide is intended for researchers in biotechnology and drug development.
Principle of the Method
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust and specific reaction that forms a covalent bond between a terminal alkyne and an azide.[3] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate. To prevent potential damage to the oligonucleotide by copper ions and to enhance reaction kinetics, a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (ESI or MALDI-TOF)
-
Microcentrifuge
-
Vortex mixer
-
Lyophilizer (SpeedVac)
-
pH meter
-
Pipettes and nuclease-free tips
-
Nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
Reagents and Consumables
-
Alkyne-modified oligonucleotide (desalted or purified)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
(+)-Sodium L-ascorbate (Na-Ascorbate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nuclease-free water
-
Ammonium Acetate or Triethylammonium Acetate (TEAA) for HPLC buffers
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (200 proof) or Acetone
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
EDTA (0.5 M solution)
Experimental Protocols
Reagent Preparation
-
Alkyne-Oligonucleotide Stock (1 mM): Resuspend the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Verify the concentration via UV spectroscopy at 260 nm.
-
This compound Stock (100 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
CuSO₄ Stock (20 mM): Dissolve Copper(II) Sulfate Pentahydrate in nuclease-free water to a final concentration of 20 mM.
-
THPTA Ligand Stock (100 mM): Dissolve THPTA in nuclease-free water to a final concentration of 100 mM.
-
Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use. Dissolve Sodium L-ascorbate in nuclease-free water to a final concentration of 100 mM. Vortex until fully dissolved. Ascorbic acid solutions are prone to oxidation and should not be stored.
Conjugation Reaction Workflow
The overall workflow consists of preparation, reaction, purification, and analysis.
Detailed Conjugation Protocol (10 nmol scale)
-
In a 1.5 mL nuclease-free microcentrifuge tube, combine the following:
-
10 µL of 1 mM Alkyne-Oligonucleotide (10 nmol, 1 eq.)
-
5 µL of 100 mM this compound (500 nmol, 50 eq.)
-
71.5 µL of Nuclease-free water
-
-
Vortex briefly to mix.
-
In a separate tube, prepare the Copper/Ligand premix:
-
2.5 µL of 20 mM CuSO₄
-
10 µL of 100 mM THPTA
-
Vortex briefly. The 1:5 molar ratio of copper to ligand protects the oligonucleotide.
-
-
Add the 12.5 µL of the Copper/Ligand premix to the oligonucleotide/azide mixture.
-
To initiate the reaction, add 10 µL of freshly prepared 100 mM Sodium Ascorbate. The total reaction volume is 109 µL.
-
Vortex the tube gently. To minimize oxygen exposure, you may purge the headspace with argon or nitrogen.
-
Incubate the reaction at room temperature for 1-4 hours. For difficult conjugations, the reaction can proceed overnight.
Purification Protocol
Purification is critical to remove excess reagents. High-purity oligonucleotides require chromatographic methods.
Method 1: Ethanol Precipitation (for desalting and initial cleanup)
-
Add 0.1 volumes of 3 M NaOAc, pH 5.2 to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in nuclease-free water for analysis or further purification.
Method 2: HPLC Purification (Recommended for high purity)
-
System: An HPLC system equipped with a UV detector and a suitable column is required. Ion-pair reversed-phase (IP-RP) chromatography using a C8 or C18 column is standard for oligonucleotides.
-
Buffers:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile.
-
-
Gradient: A typical gradient runs from a low percentage of Buffer B to a higher percentage over 20-30 minutes to elute the oligonucleotides. The PEGylated oligonucleotide is more hydrophobic and will elute later than the unmodified starting material.
-
Procedure:
-
Dilute the reaction mixture with Buffer A.
-
Inject the sample onto the equilibrated HPLC column.
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the product peak, which should be well-resolved from the unreacted oligonucleotide peak.
-
Lyophilize the collected fractions to remove the volatile buffer and solvent.
-
Analysis and Characterization
-
Analytical HPLC: Assess the purity of the final product by comparing the chromatogram of the purified sample to the starting alkyne-oligonucleotide. Successful conjugation results in a new peak with a longer retention time.
-
Mass Spectrometry: Confirm the identity of the product by ESI or MALDI-TOF mass spectrometry. The observed mass should match the calculated mass of the conjugated oligonucleotide.
Data Presentation
Table 1: Typical Reaction Parameters
| Parameter | Recommended Range | Typical Value | Rationale / Notes |
| Alkyne-Oligo Conc. | 10 µM - 1 mM | 100 µM | Final concentration in the reaction mix. |
| This compound | 2 - 50 equivalents | 25-50 eq. | Excess drives the reaction to completion. |
| CuSO₄ (Final Conc.) | 50 µM - 1 mM | 250 µM | Catalytic amount. |
| Ligand (THPTA) | 5x molar excess vs. Cu | 1.25 mM | Protects oligo from degradation and accelerates reaction. |
| Na-Ascorbate | 5-10x molar excess vs. Cu | 5-10 mM | Reducing agent to maintain Cu(I) state; use fresh. |
| Temperature | Room Temperature | 20-25°C | Reaction proceeds efficiently at ambient temperatures. |
| Reaction Time | 30 min - 16 hours | 1 - 4 hours | Monitor by LC-MS for optimization. |
Table 2: Characterization by Mass Spectrometry
| Moiety | Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound | C₂₅H₅₁N₃O₁₂ | 597.3528 | 597.71 |
| Mass Shift upon Conjugation | + C₂₅H₅₁N₃O₁₂ | + 597.3528 | + 597.71 |
Note: The final mass of the conjugate will be the mass of the starting alkyne-oligonucleotide plus the mass of the this compound moiety.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive (oxidized) sodium ascorbate. | Always prepare the sodium ascorbate solution immediately before use. |
| Inactive Cu(I) catalyst due to oxygen. | Use degassed buffers/water or gently purge the reaction tube with an inert gas (argon/nitrogen). | |
| Insufficient excess of PEG-azide. | Increase the molar equivalents of the this compound. | |
| Oligonucleotide Degradation | Copper-mediated cleavage. | Ensure the ligand (THPTA) is present at a sufficient concentration (e.g., 5-fold excess over copper). Avoid letting the reaction turn yellow or brown, which indicates Cu(II) oxidative damage. |
| Precipitate Forms in Reaction | Poor solubility of azide reagent. | Ensure the azide is fully dissolved in DMSO before adding to the aqueous reaction. If a precipitate forms, warming gently may help. |
| Difficulty in Purification | Poor separation of product and starting material. | Optimize the HPLC gradient (make it shallower) to improve resolution. Ensure the correct column chemistry (e.g., C8, C18) is being used. |
References
Application Notes and Protocols for m-PEG12-azide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an invaluable tool in drug development, bioconjugation, and materials science.[1][4] m-PEG12-azide is a monofunctional polyethylene glycol (PEG) reagent containing a terminal azide group. The twelve-unit PEG chain enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugates. These attributes make this compound a frequently employed building block for modifying peptides, proteins, small molecules, and nanoparticles.
These application notes provide detailed protocols and reaction condition considerations for the successful implementation of this compound in CuAAC reactions.
Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed ligation of an azide (this compound) and a terminal alkyne-functionalized molecule. The copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), selectively activates the terminal alkyne for cycloaddition with the azide. The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. To enhance the reaction rate and stabilize the catalytically active Cu(I) oxidation state, a chelating ligand is often employed.
Figure 1. Simplified schematic of the CuAAC catalytic cycle.
Experimental Protocols
Below are generalized protocols for CuAAC reactions using this compound with a generic alkyne-containing small molecule and a biomolecule. Optimization of these protocols is often necessary for specific substrates.
Protocol 1: CuAAC of this compound with a Small Molecule Alkyne
This protocol is suitable for the conjugation of this compound to a small molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized small molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, DMSO, THF, t-BuOH/H₂O mixture)
-
Deionized water
-
Nitrogen or Argon gas (optional but recommended)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in the chosen solvent.
-
Prepare a 100 mM stock solution of the alkyne-functionalized small molecule in the chosen solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of the ligand (TBTA in DMSO or THPTA in water).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized small molecule (e.g., 1 equivalent).
-
Add this compound (1.1 to 1.5 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 10-100 mM).
-
If using a non-aqueous solvent, it is good practice to degas the solution by bubbling with nitrogen or argon for 5-10 minutes to minimize oxidation of the Cu(I) catalyst.
-
In a separate microcentrifuge tube, premix the CuSO₄ stock solution (e.g., 0.05 equivalents) with the ligand stock solution (e.g., 0.25 equivalents). Allow this mixture to stand for a few minutes.
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous solution of a chelating agent like EDTA (0.5 M) to remove the copper catalyst. Repeat until the aqueous layer is colorless.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
-
Protocol 2: Bioconjugation of this compound to an Alkyne-Modified Protein
This protocol outlines the conjugation of this compound to a protein that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a water-soluble ligand is preferred for bioconjugation)
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in water or a biocompatible co-solvent like DMSO.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM) and THPTA (e.g., 100 mM) in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM) in deionized water.
-
-
Reaction Setup:
-
To a solution of the alkyne-modified protein (e.g., at a concentration of 1-10 mg/mL), add this compound to the desired molar excess (typically 10-50 equivalents).
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the protein-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and the copper catalyst from the PEGylated protein conjugate using size-exclusion chromatography (SEC), dialysis against a buffer containing a chelating agent like EDTA, or tangential flow filtration (TFF).
-
Data Presentation: Reaction Condition Parameters
The optimal conditions for CuAAC can vary depending on the substrates. The following tables summarize common ranges for key reaction parameters.
Table 1: General Reaction Conditions for CuAAC with this compound
| Parameter | Small Molecule Conjugation | Bioconjugation | Notes |
| This compound Equivalents | 1.1 - 2.0 | 10 - 100 | Higher excess is used in bioconjugation to drive the reaction to completion. |
| Copper Source | CuSO₄/NaAsc, CuI, CuBr | CuSO₄/NaAsc | In situ generation of Cu(I) from CuSO₄ and NaAsc is most common. |
| Copper Concentration | 1-10 mol% | 50-500 µM | Lower concentrations are used in bioconjugation to minimize protein damage. |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Typically used in 5-10 fold excess relative to copper. |
| Ligand | TBTA, THPTA | THPTA, BTTAA | Water-soluble ligands like THPTA are preferred for bioconjugations. |
| Ligand:Copper Ratio | 1:1 to 5:1 | 5:1 | A higher ligand ratio helps stabilize Cu(I) and protect biomolecules. |
| Solvent | DMF, DMSO, THF, t-BuOH/H₂O | Aqueous buffers (e.g., PBS) | Co-solvents like DMSO or DMF can be used at low percentages in bioconjugations to aid solubility. |
| Temperature | Room Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules, requiring longer reaction times. |
| Reaction Time | 30 min - 4 hours | 1 - 16 hours | Reaction progress should be monitored to determine the optimal time. |
Table 2: Troubleshooting Common Issues in this compound CuAAC Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Cu(I) oxidation) | Degas solvents; use a higher concentration of reducing agent; ensure ligand is present. |
| Poor solubility of reactants | Use a co-solvent (e.g., DMSO, DMF); gently heat the reaction. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Thoroughly degas the reaction mixture; use a higher excess of sodium ascorbate. |
| Biomolecule Damage/Aggregation | Copper toxicity; reactive oxygen species | Use a lower copper concentration; use a protective ligand (e.g., THPTA); minimize reaction time. |
| Persistent Copper Contamination | Triazole product chelates copper | Wash with an aqueous solution of a chelating agent (e.g., EDTA) during work-up; use dialysis for biomolecules. |
Mandatory Visualizations
Figure 2. General experimental workflow for a CuAAC reaction.
References
Application Notes and Protocols for SPAAC Reaction using m-PEG12-azide and DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug development, and materials science. This copper-free click chemistry reaction enables the covalent conjugation of two molecules, one bearing an azide moiety and the other a strained alkyne, such as dibenzocyclooctyne (DBCO). The reaction proceeds with high efficiency and specificity under mild, physiological conditions, making it ideal for applications involving sensitive biological molecules.[1][2][3]
This document provides detailed application notes and a comprehensive protocol for the SPAAC reaction between methoxy-poly(ethylene glycol)(12)-azide (m-PEG12-azide) and a DBCO-functionalized molecule. The inclusion of a PEG linker, such as in this compound, enhances the hydrophilicity of the resulting conjugate and can reduce steric hindrance, often leading to improved reaction kinetics and solubility of the final product.[3]
Data Presentation
The efficiency of the SPAAC reaction between this compound and a DBCO-containing molecule is influenced by several factors. The following tables summarize key quantitative data and reaction parameters to guide experimental design and optimization.
Table 1: Key Parameters for SPAAC Reaction between this compound and DBCO
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (DBCO:this compound) | 1.5:1 to 10:1 (excess of one reagent) | Using a molar excess of one of the coupling partners can significantly increase conjugation efficiency. For antibody-small molecule conjugations, a 7.5-fold excess is often recommended.[4] |
| Reaction Temperature | 4°C to 37°C | Reactions are typically performed at room temperature (25°C) or 37°C. Incubation at 4°C is also possible but may require longer reaction times (overnight). |
| Reaction Time | 2 to 24 hours | Reaction completion depends on the concentration of reactants, temperature, and steric hindrance. Typical incubation times range from 4 to 12 hours at room temperature. |
| Solvent/Buffer | Phosphate-Buffered Saline (PBS), HEPES | The choice of buffer can impact reaction rates. Buffers should be free of azides, which would compete with the desired reaction. The reaction can tolerate the presence of organic co-solvents like DMSO, typically up to 20%. |
| pH | 7.0 to 8.5 | The reaction is generally efficient at neutral to slightly basic pH. |
Table 2: Analytical Parameters for Reaction Monitoring and Characterization
| Analytical Technique | Parameter | Typical Value/Observation |
| UV-Vis Spectroscopy | DBCO Absorbance Maximum | ~309 nm |
| Monitoring | Decrease in absorbance at ~309 nm as the reaction proceeds. | |
| Degree of Labeling (DOL) Calculation | The efficiency of conjugation can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at its excitation maximum. | |
| Size Exclusion Chromatography (SEC) | Elution Profile | Successful conjugation results in a shift to a shorter retention time (higher molecular weight) compared to the individual reactants. |
| Mass Spectrometry (MS) | Mass Analysis | Confirmation of the final conjugate mass. |
Experimental Protocols
This section provides a detailed protocol for a typical SPAAC reaction involving the conjugation of a DBCO-functionalized protein (e.g., an antibody) with this compound.
Materials and Reagents
-
DBCO-functionalized protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, azide-free
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes
-
UV-Vis Spectrophotometer
Protocol
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be calculated to achieve the desired molar excess in the final reaction mixture.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized protein.
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 5-fold molar excess of this compound). The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain protein stability.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight. The optimal incubation time may need to be determined empirically.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by UV-Vis spectroscopy.
-
Periodically take an aliquot of the reaction mixture and measure the absorbance at ~309 nm. A decrease in absorbance indicates the consumption of the DBCO reagent and the progression of the reaction.
-
-
Purification of the Conjugate:
-
Upon completion of the reaction, purify the conjugate to remove unreacted this compound and any other small molecule impurities.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from smaller unreacted molecules. Equilibrate the SEC column with the desired storage buffer (e.g., PBS). Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight conjugate.
-
Dialysis: Alternatively, the reaction mixture can be dialyzed against a large volume of the desired storage buffer using an appropriate molecular weight cutoff (MWCO) dialysis membrane to remove small molecule impurities.
-
-
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~309 nm (to confirm the absence of unreacted DBCO). The degree of labeling can be calculated if the extinction coefficients of the protein and the PEG-azide are known.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.
-
Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for SPAAC conjugation.
References
Application Notes and Protocols for Fluorescent Labeling of Cells Using m-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for labeling and visualizing biomolecules in their native environments without interfering with cellular processes. This two-step strategy involves the metabolic incorporation of a chemical reporter, such as an azide group, into a cellular target, followed by a highly specific ligation reaction with a fluorescent probe. The azide group, being virtually absent in biological systems, ensures that the labeling reaction is highly selective.
This document provides detailed application notes and protocols for the fluorescent labeling of cells using an azide reporter, with a focus on leveraging m-PEG12-azide as a versatile, water-soluble linker for attaching fluorescent probes via click chemistry. The primary application discussed is metabolic glycoengineering, where cells are cultured with an azide-modified sugar, leading to the presentation of azide groups on cell surface glycans. These azides can then be covalently tagged with a fluorescent probe. This method is invaluable for studying glycan trafficking, localization, and expression patterns, which are crucial in various biological processes, including cancer development and immune responses.
The use of a PEG (polyethylene glycol) linker, such as in this compound, offers several advantages, including increased water solubility of labeling reagents and reduced steric hindrance, potentially improving reaction efficiency.
Principle of the Technology
The fluorescent labeling of cells using azide reporters is a two-step process:
-
Metabolic Labeling: Cells are incubated with a precursor molecule containing an azide group. A common approach is to use peracetylated azido-sugars, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), which are cell-permeable.[1] Once inside the cell, native enzymes remove the acetyl groups, and the azido-sugar is incorporated into the glycan biosynthesis pathways, resulting in the display of azide-functionalized glycans on the cell surface.[1]
-
Bioorthogonal Ligation (Click Chemistry): The azide groups on the cell surface are then covalently labeled with a fluorescent probe that contains a complementary reactive group. This compound is a click chemistry reagent containing an azide group that can be conjugated to a fluorescent alkyne probe.[2][3] This reaction can be performed using two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide with a terminal alkyne on the fluorescent probe to form a stable triazole linkage.[4] The reaction is catalyzed by copper(I), which can be generated from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), linked to the fluorescent probe. The ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a toxic copper catalyst, making it ideal for live-cell imaging.
-
Key Applications
-
Visualization of Glycans: Fluorescently labeling glycans allows for their visualization in cells to study their localization, trafficking, and expression patterns.
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their migration and fate in cell-based therapies.
-
Biomarker Discovery: Changes in glycan expression are associated with various diseases, including cancer. Fluorescent labeling can be used to identify changes in glycosylation patterns that may serve as biomarkers.
-
Drug Development: This technology can be used to assess the efficacy of drugs that target glycosylation pathways.
Data Presentation
Table 1: Quantitative Data on Cell Labeling with Azide Reporters
| Parameter | Value | Cell Type | Notes | Reference |
| Ac4ManNAz Concentration for Labeling | 10 µM - 100 µM | Jurkat, CHO | Optimal concentration can vary between cell types. Higher concentrations (e.g., 50 µM) may affect cell proliferation and migration. | |
| Fluorescent Probe Concentration (SPAAC) | 3 µM - 100 µM | Jurkat | Reliable labeling was achieved at 3 µM, with optimal results between 30 µM and 100 µM. | |
| SPAAC Reaction Time (Live Cells) | 60 minutes | Jurkat | Labeling was almost complete after 60 minutes of incubation with a DBCO-functionalized probe. | |
| CuAAC Reaction Time (Fixed Cells) | 30 - 60 minutes | General | Incubation time for the "Click-it" reaction cocktail. | |
| CuSO4 Concentration (CuAAC) | 40 µM - 500 µM | HEK | Used in combination with a copper-chelating ligand to reduce cytotoxicity. | |
| Sodium Ascorbate Concentration (CuAAC) | 10 mM | General | Freshly prepared reducing agent for the in situ generation of copper(I). |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars
This protocol describes the incorporation of an azide-modified sugar into the glycans of living cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, petri dish, or flask) and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
Prepare Azido-Sugar Stock Solution: Prepare a stock solution of the peracetylated azido-sugar (e.g., 10 mM Ac4ManNAz) in DMSO.
-
Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). Also, include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells for 1-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for fluorescent labeling via click chemistry.
Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells via SPAAC
This protocol is suitable for live-cell imaging as it does not require a copper catalyst.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Fluorescent strained alkyne probe (e.g., DBCO-PEG4-Fluorophore)
-
Cell culture medium
-
PBS or other imaging buffer
Procedure:
-
Prepare Probe Solution: Prepare a solution of the fluorescent strained alkyne probe in cell culture medium at the desired final concentration (e.g., 10-25 µM).
-
Strain-Promoted Click Reaction: Add the probe-containing medium to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing and Imaging:
-
Gently wash the cells two to three times with pre-warmed cell culture medium or imaging buffer to remove the unreacted probe.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Fluorescent Labeling of Azide-Modified Fixed Cells via CuAAC
This protocol is suitable for fixed-cell imaging and applications where signal amplification from the highly efficient CuAAC reaction is desired.
Materials:
-
Azide-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Fluorescent alkyne probe
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA (copper-chelating ligand) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
PBS
Procedure:
-
Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash the cells three times with PBS.
-
Prepare "Click-it" Reaction Cocktail: For a 200 µL final volume per coverslip, add the components in the following order:
-
170 µL PBS
-
10 µL of 20 mM CuSO4
-
10 µL of 100 mM THPTA
-
Mix the CuSO4 and THPTA before adding the other components.
-
Add 20 µL of 2.5 mM alkyne-fluorophore probe.
-
Vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate to initiate the reaction.
-
Vortex briefly.
-
-
Copper-Catalyzed Click Reaction: Remove the PBS from the cells and add the "Click-it" reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image the cells using a fluorescence microscope.
Visualizations
Figure 1. General workflow for fluorescent labeling of cells.
Figure 2. Live-cell fluorescent labeling workflow (SPAAC).
Figure 3. Fixed-cell fluorescent labeling workflow (CuAAC).
References
Application Notes: Synthesis of PROTACs using an m-PEG12-azide Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively degrade target proteins by co-opting the cell's natural ubiquitin-proteasome system.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The linker is a critical element, as its length, composition, and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, enhance cell permeability, and provide precise control over the distance and spatial orientation between the two ligands. The m-PEG12-azide linker is a versatile, monodisperse PEG linker that enables the straightforward assembly of PROTACs using highly efficient and reliable "click chemistry."
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by acting as a bridge between a target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle. This catalytic mode of action allows PROTACs to be effective at very low concentrations.
Caption: PROTAC mechanism of action.
Synthesis Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The this compound linker is ideally suited for coupling PROTAC components via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole ring by covalently linking the azide group of the PEG linker with a terminal alkyne functional group on one of the binding ligands. The reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide range of functional groups, and typically gives high yields.
The general workflow involves preparing an alkyne-functionalized warhead (for the POI) or E3 ligase ligand and reacting it with the this compound linker, which is pre-conjugated to the other ligand. The modular nature of this approach allows for the rapid synthesis of a library of PROTACs for optimization studies.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: CuAAC "Click" Reaction for PROTAC Synthesis
This protocol details the final coupling step between an alkyne-functionalized component (e.g., POI-ligand-alkyne) and an azide-functionalized component (e.g., this compound-E3 Ligase Ligand).
Reagents and Materials:
-
Component A: Alkyne-functionalized ligand (1.0 eq)
-
Component B: this compound functionalized ligand (1.0 - 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 - 0.3 eq)
-
Solvent: Degassed mixture of t-BuOH/H₂O (1:1) or DMF
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve Component A (Alkyne) and Component B (Azide) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in degassed water.
-
To the main reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution may change color upon addition of the copper catalyst.
-
Seal the flask and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting materials are consumed. Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove copper), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for PROTAC synthesis using the CuAAC methodology. Actual results may vary depending on the specific substrates used.
| Parameter | Typical Value / Range | Notes | Source |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by LC-MS or TLC. | |
| Temperature | Room Temperature | The reaction is generally performed at ambient temperature. | |
| Solvent System | t-BuOH/H₂O, DMF | Solvent choice can impact solubility and reaction rate. | |
| Catalyst Load | 10 mol% CuSO₄ | Lower catalyst loading can be used but may require longer reaction times. | |
| Reducing Agent | 20-30 mol% Sodium Ascorbate | A fresh solution should always be used to reduce Cu(II) to the active Cu(I) species. | |
| Reaction Yield | Up to 90% | CuAAC reactions are known for their high efficiency and yields. | |
| Product Purity | >95% (after purification) | Final purity is typically assessed by HPLC and confirmed by NMR and HRMS. |
Characterization of the Final PROTAC
After synthesis and purification, the identity and purity of the final PROTAC must be confirmed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to monitor the reaction progress and confirm the molecular weight of the final product.
-
Preparative HPLC (High-Performance Liquid Chromatography): Employed for the final purification of the PROTAC to achieve high purity (>95%).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the final PROTAC molecule, including the successful formation of the triazole ring.
-
HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition of the synthesized PROTAC.
References
Solvent Selection for m-PEG12-azide Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the conjugation of molecules in various scientific disciplines, including drug development, bioconjugation, and materials science.[1][2] The choice of solvent is a critical parameter that can significantly influence the reaction kinetics, yield, and the solubility of reactants, thereby impacting the overall success of the conjugation. This document provides detailed application notes and protocols for the selection of an appropriate solvent for the click chemistry reaction involving methoxy-poly(ethylene glycol)-azide with 12 ethylene glycol units (m-PEG12-azide).
This compound is a hydrophilic, monodisperse PEG linker that is soluble in a range of aqueous and organic solvents. The selection of an optimal solvent system is primarily dictated by the solubility of the alkyne-containing reaction partner and the intended downstream application of the conjugated product.
Solvent Selection Guide
The ideal solvent for a CuAAC reaction should completely dissolve all reactants and the catalyst system. Given the properties of this compound and typical alkyne substrates, a variety of solvent systems can be employed.
Solubility Profile
A fundamental consideration for solvent selection is the solubility of all reaction components.
| Component | Recommended Solvents | Poor Solvents |
| This compound | Water, DMSO, DMF, DCM[3] | Non-polar organic solvents (e.g., Hexane) |
| Alkyne Substrates | Generally soluble in organic solvents (e.g., DMSO, DMF, DCM, THF, Acetonitrile). Solubility in water varies greatly depending on the hydrophilicity of the molecule.[4][5] | Water (for hydrophobic alkynes) |
| Copper Catalyst (e.g., CuSO₄) | Water, Aqueous Buffers | Most organic solvents (without a solubilizing ligand) |
| Reducing Agent (e.g., Sodium Ascorbate) | Water, Aqueous Buffers | Most organic solvents |
| Ligands (e.g., THPTA, TBTA) | THPTA is water-soluble. TBTA is soluble in DMSO and DMF. | Non-polar organic solvents |
Comparison of Common Solvent Systems
| Solvent System | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Aqueous Buffer (e.g., PBS) | 15 - 60 minutes | > 95% | Biocompatible, ideal for bioconjugation, fast reaction rates. | Requires water-soluble alkyne and ligand (e.g., THPTA). |
| Dimethyl Sulfoxide (DMSO) | 1 - 18 hours | > 90% | Excellent solubilizing power for a wide range of organic molecules. | Can be difficult to remove, may require higher temperatures, potential for side reactions. |
| Dimethylformamide (DMF) | 5 - 15 hours | > 95% | Good solubilizing power, higher boiling point allows for heating. | Can be difficult to remove, potential for decomposition at high temperatures. |
| t-Butanol/Water | 30 - 60 minutes | High | Good co-solvent system for solubilizing less polar alkynes in aqueous media. | Requires optimization of the solvent ratio. |
| Acetonitrile/Water | 1 - 2 hours | Moderate to High | Good co-solvent system, relatively easy to remove. | May have lower solubilizing power for some substrates compared to DMSO or DMF. |
Experimental Protocols
The following are detailed protocols for performing the CuAAC reaction with this compound in different solvent systems. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Click Chemistry in Aqueous Buffer (Recommended for Bioconjugation)
This protocol is suitable for the conjugation of this compound to water-soluble, alkyne-modified biomolecules.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for dissolving non-aqueous soluble alkynes)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in PBS.
-
10 mM alkyne-modified biomolecule in PBS.
-
100 mM CuSO₄ in water.
-
500 mM THPTA in water.
-
1 M Sodium Ascorbate in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule solution (to a final concentration of 1-10 µM).
-
This compound stock solution (1.5 to 5 equivalents relative to the alkyne).
-
PBS to adjust the total volume.
-
-
Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio. Vortex briefly.
-
Add the catalyst premix to the reaction mixture to a final CuSO₄ concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
The reaction can be purified using size-exclusion chromatography, dialysis, or other appropriate methods to remove the catalyst and excess reagents.
Protocol 2: Click Chemistry in Dimethyl Sulfoxide (DMSO)
This protocol is suitable for reactants that have poor solubility in aqueous solutions.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(I) bromide (CuBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMSO
Procedure:
-
Prepare Solutions:
-
Dissolve this compound (1.2 equivalents) and the alkyne-containing molecule (1 equivalent) in DMSO.
-
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add CuBr (0.1 equivalents) to the reaction mixture.
-
Add DIPEA (0.2 equivalents) to the reaction mixture.
-
Continue to sparge with inert gas for another 5 minutes before sealing the reaction vessel.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, LC-MS, or NMR.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent. Further purification can be achieved by column chromatography.
Protocol 3: Click Chemistry in a t-Butanol/Water Co-solvent System
This protocol is a versatile option for substrates with intermediate solubility.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
t-Butanol
-
Deionized Water
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in a 1:1 mixture of t-butanol and water.
-
10 mM alkyne-containing molecule in a 1:1 mixture of t-butanol and water.
-
100 mM CuSO₄ in water.
-
1 M Sodium Ascorbate in water (prepare fresh).
-
-
In a reaction vessel, combine the this compound and alkyne-containing molecule solutions.
-
Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
-
Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 10-20 mol%.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the t-butanol can be removed under reduced pressure. The product can then be extracted or purified as needed.
Visualizations
Caption: Logical workflow for selecting an appropriate solvent system.
Caption: General experimental workflow for this compound click chemistry.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
Application Notes and Protocols for m-PEG12-azide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG12-azide (methoxy-polyethylene glycol (12)-azide) is a monodisperse PEG linker containing a terminal azide group. This functional group allows for covalent attachment to molecules containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugated molecule, making this compound a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics.[3] Proper preparation of stock solutions is critical for successful and reproducible downstream applications. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a water-soluble, monodisperse PEG linker.[4] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H51N3O12 | --INVALID-LINK-- |
| Molecular Weight | 585.69 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid or solid | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| Solubility | Water, DMSO, DMF, DCM, Methylene chloride, Acetonitrile | --INVALID-LINK--, --INVALID-LINK-- |
| Storage (Solid) | -20°C, desiccated | --INVALID-LINK-- |
Recommended Solvents and Storage Conditions for Stock Solutions
The choice of solvent for preparing this compound stock solutions depends on the downstream application. For applications requiring anhydrous conditions, high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For biological applications, sterile water or aqueous buffers such as phosphate-buffered saline (PBS) can be used.
| Solvent | Recommended Concentration | Storage Temperature | Shelf Life (General Guideline) |
| Anhydrous DMSO | 10-100 mM | -20°C or -80°C | Up to 6 months (when stored properly) |
| Anhydrous DMF | 10-100 mM | -20°C or -80°C | Up to 6 months (when stored properly) |
| Sterile Water | 10-50 mM | -20°C or -80°C | Prepare fresh; use within 1 month |
| PBS (pH 7.4) | 10-50 mM | -20°C or -80°C | Prepare fresh; use within 1-2 weeks |
Note: It is crucial to use anhydrous solvents to prevent hydrolysis of the azide group, especially for long-term storage. When using aqueous solutions, it is best to prepare them fresh. To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out 5.86 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 mM Stock Solution in Sterile Water
Materials:
-
This compound
-
Sterile, nuclease-free water
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound to come to room temperature.
-
Weigh 5.86 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex thoroughly until the solid is fully dissolved.
-
Use the solution immediately or aliquot and store at -20°C for short-term storage (up to one month). For best results, prepare fresh aqueous solutions.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for preparing and using an this compound stock solution in a typical bioconjugation experiment.
Caption: Workflow for this compound stock preparation and use.
Signaling Pathway in Bioconjugation
The core of this compound's utility lies in the "click chemistry" reaction, a bio-orthogonal ligation that forms a stable triazole linkage.
Caption: Click chemistry reaction pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving | - Insufficient solvent volume- Low-quality or non-anhydrous solvent- Compound has precipitated out of solution | - Ensure the correct amount of solvent is used for the desired concentration.- Use fresh, high-quality anhydrous solvent.- Gently warm the solution (up to 37°C) or use a bath sonicator to aid dissolution. |
| Low Conjugation Efficiency | - Hydrolysis of the azide group- Inactive catalyst (for CuAAC)- Steric hindrance | - Prepare stock solutions fresh, especially aqueous solutions.- Use anhydrous solvents for organic stock solutions and store them properly.- Ensure the catalyst is active and used at the correct concentration.- Optimize reaction conditions (e.g., temperature, reaction time). |
| Precipitation upon Addition to Aqueous Buffer | - The final concentration of the PEG-azide exceeds its aqueous solubility.- The percentage of organic co-solvent is too low. | - Reduce the final concentration of the this compound in the reaction mixture.- If the reaction tolerates it, increase the percentage of the organic co-solvent (e.g., DMSO). |
Conclusion
The proper preparation and handling of this compound stock solutions are fundamental to achieving reliable and reproducible results in bioconjugation and drug development applications. By following these detailed protocols and guidelines, researchers can ensure the integrity and reactivity of this versatile PEG linker, leading to successful downstream experiments. Always refer to the manufacturer's specific recommendations for the lot of this compound being used.
References
Application Notes: Optimizing Temperature and pH for m-PEG12-Azide Conjugation
Introduction
m-PEG12-azide is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal azide group. This azide moiety is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The two most prevalent types of click chemistry used for bioconjugation with azide-functionalized molecules are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]
The success of these conjugation reactions is highly dependent on key parameters, primarily temperature and pH. These factors influence reaction kinetics, the stability of reactants, and the integrity of sensitive biomolecules. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for this compound conjugation via both SPAAC and CuAAC pathways.
Section 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[4][5] This makes it particularly suitable for applications in living systems where the cytotoxicity of copper is a concern. The reaction is driven by the release of ring strain in the cyclooctyne.
Optimal Conditions: pH and Temperature
The rate of SPAAC reactions is influenced by both pH and temperature. Generally, the reaction is robust and proceeds efficiently under a range of conditions compatible with most biomolecules.
-
pH : Studies have shown that SPAAC reaction rates are pH-dependent. Higher pH values, typically in the range of 7 to 10, generally lead to increased reaction rates. However, the choice of buffer can also play a significant role. For instance, one study found that HEPES buffer at pH 7 yielded some of the highest reaction rates, while PBS at the same pH resulted in lower rates. The reaction is highly tolerant to various buffer conditions, allowing flexibility in experimental design to best suit the biomolecules involved.
-
Temperature : SPAAC reactions are typically performed at temperatures ranging from 4°C to 37°C. Many protocols recommend incubation at room temperature (around 25°C) or physiological temperature (37°C) for 1 to 4 hours. For sensitive biological molecules or longer reaction times, incubation can be performed at 4°C overnight.
Data Summary: SPAAC Reaction Parameters
The following table summarizes the effect of different conditions on SPAAC reaction rates as reported in the literature.
| Parameter | Condition | Observation | Reference(s) |
| pH | pH 5 to 10 | Reaction rates generally increase with higher pH. | |
| pH 7 | HEPES buffer showed higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS (0.32–0.85 M⁻¹s⁻¹). | ||
| Temperature | Room Temperature (25°C) | Common incubation temperature for 1-12 hours. | |
| 37°C | Used for reactions in cell culture or to increase reaction rates. | ||
| 4°C | Suitable for overnight incubations, especially with sensitive biomolecules. | ||
| Linker | PEG Linker | The presence of a PEG linker has been shown to enhance SPAAC reaction rates. |
Visualization: SPAAC Reaction and Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in m-PEG12-azide Click Reactions
Welcome to the technical support center for m-PEG12-azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my this compound click reaction?
Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry, can often be attributed to a few critical factors. The most prevalent issue is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state, as oxygen in the reaction mixture can inhibit the reaction.[1] Other common problems include the poor quality or degradation of reagents, such as the this compound, the alkyne substrate, or the reducing agent.[1] Steric hindrance, where bulky molecules near the azide or alkyne functional groups physically obstruct the reaction, can also significantly slow down or prevent the cycloaddition.
Q2: How can I ensure my copper catalyst is active?
The active catalyst in CuAAC is Cu(I). To maintain the catalyst in this oxidation state, it is crucial to work under anaerobic conditions and use a reducing agent. Sodium ascorbate is a commonly used reducing agent that converts any oxidized Cu(II) back to Cu(I).[2] It's important to use fresh solutions of sodium ascorbate. Additionally, degassing solvents by sparging with an inert gas like argon or nitrogen can help to minimize the presence of dissolved oxygen. The use of copper-stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), can also protect the Cu(I) from oxidation and increase the reaction rate.[3][4]
Q3: My starting materials seem to be fine, but the reaction is still not working. What else could be the problem?
If you have ruled out issues with reagent quality and catalyst activity, consider the following:
-
Solubility Issues: Poor solubility of either the this compound or the alkyne partner in the chosen solvent system can lead to a heterogeneous reaction mixture and consequently, a lower reaction rate. Using a co-solvent like DMSO may be necessary to ensure all reactants are fully dissolved.
-
Incorrect Stoichiometry: An improper ratio of the azide and alkyne reactants can lead to the incomplete consumption of the limiting reagent. A slight excess of one reagent (e.g., 1.5-2 equivalents) can sometimes be used to drive the reaction to completion.
-
pH of the Reaction Mixture: The pH of the reaction buffer can influence the reaction efficiency, especially when working with biomolecules. A pH range of 7-9 is generally employed to balance the reaction rate and the stability of the biomolecules.
Q4: I'm observing multiple spots on my TLC/LC-MS analysis. What could be causing these side products?
The appearance of multiple spots can indicate the formation of side products. A common side reaction is the homocoupling of the alkyne partner, known as Glaser coupling. This can be minimized by ensuring a sufficient amount of reducing agent is present and by limiting the exposure of the reaction to oxygen. Other side reactions can occur if your molecules contain other reactive functional groups.
Q5: Purification of my PEGylated product is challenging. What are the best methods?
Purification of PEGylated compounds can be difficult due to their solubility in a wide range of solvents and their tendency to streak on standard silica gel chromatography. Alternative purification techniques are often more effective:
-
Reverse-phase HPLC (RP-HPLC): This is a powerful method for purifying PEGylated molecules.
-
Precipitation: In some cases, the desired product can be selectively precipitated by adding a solvent in which it is insoluble.
-
Dialysis: For larger PEGylated biomolecules, dialysis can be an effective way to remove unreacted small molecules.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions to improve the yield of your this compound click reaction.
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use a fresh solution of sodium ascorbate; work under an inert atmosphere (e.g., nitrogen or argon). |
| Poor reagent quality | Verify the purity and integrity of the this compound and alkyne starting materials using analytical methods like NMR or mass spectrometry. | |
| Steric hindrance | Increase the reaction temperature; prolong the reaction time; consider using a longer PEG linker if possible to reduce steric hindrance. | |
| Low product yield | Suboptimal reaction conditions | Optimize the concentration of reactants, catalyst, and ligand. Screen different solvents or co-solvents to improve solubility. |
| Insufficient reducing agent | Increase the equivalents of sodium ascorbate to ensure the copper remains in the Cu(I) state. | |
| Oxygen contamination | Ensure all solutions are properly degassed and the reaction is maintained under an inert atmosphere. | |
| Multiple products observed | Alkyne homocoupling (Glaser coupling) | Increase the concentration of the reducing agent and minimize oxygen exposure. |
| Side reactions with other functional groups | Protect sensitive functional groups on your starting materials before performing the click reaction. | |
| Difficulty in product isolation | PEG-related purification issues | Utilize purification methods such as reverse-phase HPLC, precipitation, or dialysis. |
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol provides a starting point for the copper-catalyzed click reaction. Optimization may be required based on the specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in deionized water).
-
Prepare a stock solution of a copper ligand, such as TBTA (e.g., 50 mM in DMSO).
-
-
Reaction Setup (under an inert atmosphere if possible):
-
In a microcentrifuge tube, add the alkyne solution.
-
Add the this compound solution. A slight excess (e.g., 1.2 equivalents) of the PEG-azide may be beneficial.
-
Add the reaction buffer (e.g., phosphate buffer, pH 7.4) to achieve the desired final concentration of reactants.
-
Add the TBTA ligand solution (e.g., 1 equivalent relative to copper).
-
Add the copper(II) sulfate solution (e.g., 0.1 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 1 equivalent).
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37°C).
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using one of the methods described in the FAQs, such as RP-HPLC.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the workflow for troubleshooting low-yield click reactions.
Caption: A step-by-step decision tree for troubleshooting low yields in click reactions.
Caption: A diagram illustrating the interplay of factors that affect the final yield of a click reaction.
References
Technical Support Center: m-PEG12-azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving m-PEG12-azide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
Commercial this compound may contain residual starting materials and byproducts from its synthesis. The most common synthetic route involves the conversion of m-PEG12-alcohol (m-PEG12-OH) to an intermediate, often a tosylate (m-PEG12-OTs), followed by substitution with an azide salt. Therefore, trace amounts of m-PEG12-OH and m-PEG12-OTs can be present. Additionally, the manufacturing process for polyethylene glycols (PEGs) can sometimes introduce contaminants such as ethylene oxide and 1,4-dioxane[1][2][3]. It is also important to be aware of potential PEG contamination from lab equipment like syringe filters, pipette tips, and microfuge tubes[4].
Q2: What are the common side products generated during reactions with this compound?
While the azide group is generally stable and highly selective in click chemistry reactions, side products can arise from several sources:
-
Reduction of the Azide: In the presence of reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the azide group can be reduced to a primary amine, forming m-PEG12-amine[5]. This is a common consideration in bioconjugation reactions where reducing agents are often present to maintain protein stability.
-
Hydrolysis of the Aza-ylide Intermediate (Staudinger Ligation): In Staudinger ligations, the intermediate aza-ylide can be hydrolyzed by water, leading to the formation of m-PEG12-amine and a phosphine oxide byproduct instead of the desired amide-linked product.
-
Side Reactions of Other Functional Groups: If the reaction mixture contains other reactive functional groups, these may lead to unintended side products. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), certain buffer components like Tris can chelate the copper catalyst, inhibiting the desired reaction.
-
Degradation of the PEG Backbone: While generally stable, the polyether backbone of PEG can be susceptible to oxidation, especially in the presence of metal ions and oxygen.
Q3: My click chemistry reaction with this compound is failing or giving a low yield. What are the likely causes?
Low yields in click chemistry reactions are often due to a few key factors:
-
Copper Catalyst Inactivation (CuAAC): The active Copper(I) catalyst is prone to oxidation to the inactive Copper(II) state, particularly in the presence of oxygen. It is crucial to use freshly prepared reducing agents like sodium ascorbate and to degas solvents.
-
Poor Reagent Quality: Degradation of the this compound or the alkyne-containing reaction partner can lead to low yields.
-
Inhibitors in the Reaction Mixture: Components in your sample or buffer, such as reducing agents (DTT) or chelating agents (Tris buffer), can interfere with the reaction.
-
Low Reactant Concentrations: Click reactions are concentration-dependent, and very dilute solutions can result in poor yields.
Troubleshooting Guides
Guide 1: Identifying Impurities and Side Products
This guide provides a systematic approach to identifying common impurities and side products in your this compound reactions using Mass Spectrometry and NMR Spectroscopy.
Table 1: Molecular Weights and Mass Spectrometry Data for this compound and Related Compounds
| Compound | Chemical Formula | Molecular Weight (Da) | Common Adducts in ESI-MS ([M+Na]+, [M+K]+) |
| This compound | C25H51N3O12 | 585.69 | 608.68, 624.65 |
| m-PEG12-OH | C25H52O13 | 560.70 | 583.69, 599.66 |
| m-PEG12-amine | C25H53NO12 | 559.71 | 582.70, 598.67 |
| m-PEG12-OTs | C32H58O15S | 714.86 | 737.85, 753.82 |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups (in CDCl₃)
| Compound | Functional Group Protons (¹H NMR, ppm) | Functional Group Carbons (¹³C NMR, ppm) |
| This compound | ~3.38 (t, -CH₂-N₃) | ~50.6 (-CH₂-N₃) |
| m-PEG12-OH | ~3.64 (t, -CH₂-OH) | ~61.7 (-CH₂-OH), ~72.5 (-CH₂-CH₂-OH) |
| m-PEG12-amine | ~2.85 (t, -CH₂-NH₂) | ~41.8 (-CH₂-NH₂) |
| m-PEG12-OTs | ~4.16 (t, -CH₂-OTs), ~7.35 (d, Ar-H), ~7.80 (d, Ar-H), ~2.45 (s, Ar-CH₃) | ~69.2 (-CH₂-OTs), ~128.0, ~129.9, ~133.0, ~144.8 (Aromatic C), ~21.7 (Ar-CH₃) |
Note: The exact chemical shifts can vary depending on the solvent and other factors. The PEG backbone typically shows a large signal around 3.64 ppm in ¹H NMR and 70.5 ppm in ¹³C NMR.
Guide 2: Troubleshooting Low Yield in CuAAC Reactions
If you are experiencing low yields in your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol provides a general starting point for a CuAAC reaction. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh for each experiment as it is prone to oxidation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in your desired reaction buffer (e.g., PBS). A typical molar excess of the azide is 2-10 fold over the alkyne.
-
Premix the CuSO₄ and ligand solutions. Add this mixture to the reaction tube. A common final concentration for the copper is 0.1 to 1 mM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. A typical final concentration is 1 to 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.
-
-
Work-up and Purification:
-
Purify the PEGylated product using a method appropriate for your molecule, such as size exclusion chromatography, dialysis, or preparative HPLC, to remove the copper catalyst and other small molecule impurities.
-
Protocol 2: Analysis of Reaction Mixture by LC-MS
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent for LC-MS analysis (e.g., water/acetonitrile with 0.1% formic acid).
-
-
LC-MS Method:
-
Use a reverse-phase C18 column suitable for the analysis of your target molecule.
-
Employ a water/acetonitrile gradient with 0.1% formic acid as the mobile phase.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weights of your starting materials, product, and potential side products (refer to Table 1).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different species to assess the reaction conversion and identify any side products.
-
Protocol 3: Analysis of Reaction Mixture by ¹H NMR
-
Sample Preparation:
-
After the reaction, remove the solvent under reduced pressure.
-
If necessary, perform a preliminary purification (e.g., passing through a short silica plug) to remove non-volatile salts.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the characteristic proton signals for the starting materials and the product to determine the reaction conversion.
-
Look for the presence of signals corresponding to potential side products as outlined in Table 2.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for a bioconjugation experiment using this compound in a CuAAC reaction.
Caption: General workflow for bioconjugation using this compound.
References
how to improve solubility of m-PEG12-azide conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with m-PEG12-azide conjugates during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing a methoxy group at one end and an azide group at the other.[1][2] The PEG portion of the molecule enhances hydrophilicity and biocompatibility.[3][4] It is primarily used as a click chemistry reagent for bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, where it can be reacted with molecules containing alkyne, BCN, or DBCO groups.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of aqueous and organic solvents. Commonly used solvents include water, DMSO (dimethyl sulfoxide), DMF (dimethylformamide), DCM (dichloromethane), methylene chloride, acetonitrile, and DMAC (dimethylacetamide). PEGs are generally very soluble in water and aqueous buffers like PBS.
Q3: Why is my this compound difficult to dissolve even in recommended solvents?
A3: Several factors can affect the dissolution of PEGylated compounds. Low molecular weight PEGs may appear as wax-like, semi-solid materials which can be difficult to handle. Additionally, PEG compounds are often hygroscopic and can absorb moisture from the air, which may affect their solubility characteristics. It is also possible that the concentration you are trying to achieve exceeds the solubility limit in that specific solvent.
Q4: How should I store this compound to maintain its quality and solubility?
A4: It is recommended to store this compound at -20°C. To prevent moisture absorption, it is crucial to allow the vial to equilibrate to room temperature before opening. For long-term storage of stock solutions, use an inert gas like argon or nitrogen to flush the vial before sealing.
Troubleshooting Guide for this compound Solubility
Poor solubility of this compound can lead to inaccurate concentrations, low reaction yields, and difficulty in purification. The following table provides guidance on how to address these issues.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the reagent | - High concentration- Inappropriate solvent- Reagent has absorbed moisture | - Start with a lower concentration and gradually increase.- Try a different recommended solvent (e.g., DMSO or DMF for high concentrations).- Use gentle heating (30-40°C) and vortexing to aid dissolution.- Ensure the reagent was brought to room temperature before opening to minimize moisture absorption. |
| Precipitation during reaction | - Change in solvent composition- Incompatible buffer components- Saturation limit exceeded | - If adding an aqueous buffer to a stock solution in an organic solvent, ensure the final percentage of the organic solvent is compatible with all reaction components.- Some buffer components, like Tris, can sometimes interfere with copper-catalyzed click reactions. Consider using non-coordinating buffers such as HEPES or PBS.- Reduce the concentration of the this compound in the reaction mixture. |
| Low yield of the final conjugate | - Incomplete dissolution of this compound- Steric hindrance | - Confirm complete dissolution of the reagent before adding it to the reaction mixture.- The PEG linker itself is designed to reduce steric hindrance, but if the conjugated molecule is very bulky, consider optimizing the linker length. |
| Difficulty in purification | - PEGylated compounds can be soluble in a wide range of solvents, making techniques like precipitation challenging. | - For purification of PEGylated conjugates, consider using reverse-phase HPLC, size exclusion chromatography (SEC), or dialysis. |
Quantitative Solubility Data Summary
While precise solubility limits for this compound are not widely published, the following table provides general guidance for preparing stock solutions based on the known solubility of similar PEG compounds. It is always recommended to perform a small-scale test to determine the optimal solubility for your specific application.
| Solvent | General Guidance for Stock Solution | Notes |
| DMSO | 100 mg/mL | May require gentle warming and vortexing. |
| DMF | High | A good alternative to DMSO. |
| Water | Soluble | PEGs are generally highly soluble in water. For conjugation to biomolecules, this is often the preferred solvent system. |
| DCM/Methylene Chloride | Soluble | Useful for reactions with hydrophobic molecules. |
| Acetonitrile | Soluble | Can be used in reaction mixtures for click chemistry. |
Experimental Protocols
Detailed Methodology for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general workflow for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvents (e.g., DMSO, water, or a suitable buffer like PBS or HEPES)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne-containing molecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add the THPTA stock solution to a final concentration of 2 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex the mixture briefly.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted reagents and the copper catalyst.
-
Visualizations
Caption: A decision tree for troubleshooting solubility issues with this compound.
Caption: The role of this compound in a typical bioconjugation workflow.
References
preventing aggregation of proteins during m-PEG12-azide labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent protein aggregation during m-PEG12-azide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to protein aggregation?
A1: this compound is a labeling reagent consisting of a methoxy-terminated polyethylene glycol (PEG) chain with twelve repeating units, functionalized with an azide group at one end and typically an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester reacts with primary amines (like lysine residues) on the protein surface to form a stable amide bond. While the PEG chain is intended to increase solubility and stability, the labeling process itself can induce aggregation through several mechanisms:
-
Increased Hydrophobicity: Although PEG is hydrophilic, the overall modification can alter the protein's surface properties. If the labeling reagent or the resulting conjugate exposes hydrophobic patches, it can lead to intermolecular hydrophobic interactions and aggregation.[1]
-
Disruption of Surface Charge: The reaction of the NHS ester with primary amines neutralizes the positive charge of lysine residues. This alteration of the protein's isoelectric point (pI) can reduce the electrostatic repulsion between protein molecules, promoting aggregation, especially if the buffer pH is close to the new pI.
-
Over-labeling: Attaching too many this compound molecules can significantly change the protein's physicochemical properties, leading to instability and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as inappropriate pH, high temperature, or unsuitable buffer composition can denature the protein, exposing aggregation-prone regions.
Q2: What is the optimal protein concentration for this compound labeling?
A2: While a higher protein concentration can increase the reaction rate, it also significantly increases the risk of aggregation due to the increased proximity of protein molecules.[1][3] A general recommendation is to start with a protein concentration in the range of 1-5 mg/mL. If aggregation is observed, reducing the protein concentration is a key troubleshooting step.
Q3: How does the molar excess of this compound affect aggregation?
A3: A high molar excess of the this compound reagent can lead to over-labeling and increase the likelihood of aggregation. It is crucial to perform a titration study to determine the optimal molar ratio of the labeling reagent to the protein. A starting point is often a 5- to 20-fold molar excess.
Q4: Can the solvent used to dissolve the this compound reagent cause aggregation?
A4: Yes. This compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this organic solvent to the aqueous protein solution can cause "solvent shock," leading to localized protein denaturation and precipitation. It is recommended to keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).
Q5: How can I detect and quantify protein aggregation?
A5: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric protein is a clear indication of aggregation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound labeling.
Problem 1: Immediate Precipitation Upon Adding this compound Reagent
| Potential Cause | Troubleshooting Action |
| Solvent Shock | Minimize the volume of organic solvent (e.g., DMSO) used to dissolve the this compound reagent. Add the reagent solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations. |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is within the optimal range for both the NHS ester reaction (typically pH 7.2-8.5) and the stability of your specific protein. For pH-sensitive proteins, a pH closer to 7.4 may be necessary. |
| High Reagent Concentration | Reduce the molar excess of the this compound reagent. Perform a titration to find the optimal ratio. |
Problem 2: Gradual Aggregation During Incubation
| Potential Cause | Troubleshooting Action |
| Protein Instability | Lower the incubation temperature to 4°C. This will slow down the reaction rate but can significantly improve protein stability. Reduce the incubation time. |
| Over-labeling | Decrease the molar excess of the this compound reagent. |
| Suboptimal Buffer Conditions | Optimize the buffer composition. This may involve adjusting the ionic strength by adding salts like NaCl (e.g., 150 mM) to screen electrostatic interactions. |
| Oxidation | If your protein has free cysteine residues, consider adding a mild reducing agent like TCEP (0.5-1 mM) to prevent the formation of intermolecular disulfide bonds. |
Problem 3: Aggregation After Purification or During Storage
| Potential Cause | Troubleshooting Action |
| Inappropriate Storage Buffer | The physicochemical properties of the labeled protein (e.g., pI) may be different from the unlabeled protein. Screen for a new optimal storage buffer with a different pH or higher ionic strength. |
| Concentration-Dependent Aggregation | Store the purified conjugate at a lower concentration. If a high concentration is required, add stabilizing excipients to the storage buffer. |
| Freeze-Thaw Instability | Aliquot the purified conjugate into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding a cryoprotectant like glycerol (e.g., 20-50%) before freezing. |
Quantitative Data on Stabilizing Excipients
The addition of stabilizing excipients to the reaction and storage buffers can significantly reduce protein aggregation. The optimal concentration for each excipient should be determined empirically for your specific protein.
| Excipient | Typical Concentration Range | Mechanism of Action | References |
| Sugars | |||
| Sucrose | 0.25 - 1 M (approx. 8.5 - 34% w/v) | Preferential exclusion, increases protein stability. | |
| Trehalose | 0.25 - 1 M | Similar to sucrose, effective cryo- and lyoprotectant. | |
| Polyols | |||
| Glycerol | 5 - 50% (v/v) | Stabilizes protein structure, acts as a cryoprotectant. | |
| Sorbitol | 5 - 10% (w/v) | Increases protein stability through preferential exclusion. | |
| Amino Acids | |||
| L-Arginine | 50 - 500 mM | Suppresses non-specific protein-protein interactions and can inhibit the formation of aggregates. | |
| Glycine | 100 - 250 mM | Can increase protein solubility and stability. | |
| Surfactants | |||
| Polysorbate 20 (Tween® 20) | 0.01 - 0.1% (v/v) | Non-ionic surfactant that prevents surface-induced aggregation and can stabilize proteins in solution. | |
| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% (v/v) | Similar to Polysorbate 20, but higher concentrations (e.g., 1%) can sometimes have a destabilizing effect. |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein (e.g., Antibody)
This protocol provides a general guideline for labeling a protein with an this compound reagent that has an NHS ester reactive group.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently mixing. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
(Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the final concentration of the labeled protein.
-
Assess the degree of labeling (DOL) if required (e.g., using mass spectrometry).
-
Store the azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Experimental Workflow for this compound Labeling
References
Technical Support Center: Troubleshooting Catalyst Poisoning in m-PEG12-azide CuAAC Reactions
This guide is designed for researchers, scientists, and drug development professionals utilizing m-PEG12-azide in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. It provides solutions to common problems, particularly those related to catalyst poisoning and reaction inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my this compound CuAAC reaction?
Low yields in CuAAC reactions are frequently due to the deactivation of the copper catalyst or issues with the reagents. The primary causes include:
-
Oxidation of the Catalyst: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, primarily by dissolved oxygen in the reaction mixture.[1]
-
Catalyst Poisoning: Certain functional groups or impurities in the reaction can coordinate strongly with the copper catalyst, rendering it inactive. Thiols are a potent poison for CuAAC reactions.[2]
-
Poor Reagent Quality: Degradation or impurity of the this compound, the alkyne, or the reducing agent (like sodium ascorbate) can significantly impact the reaction outcome.
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[3]
-
Inadequate Mixing or Solubility: Poor solubility of reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.
Q2: What compounds are known to poison the copper catalyst in a CuAAC reaction?
Several classes of compounds can act as catalyst poisons by strongly coordinating to the Cu(I) center. These include:
-
Thiols: Compounds containing thiol (-SH) groups, such as glutathione or cysteine residues in proteins, are strong inhibitors.[2]
-
Tris Buffer: Tris(hydroxymethyl)aminomethane is a competitive and inhibitory ligand for copper and should be avoided in reaction buffers.[4]
-
Aminoguanidine: While often used as an additive to trap byproducts of ascorbate oxidation, high concentrations of aminoguanidine can inhibit the reaction.
-
Phosphines: Reagents like TCEP (tris(2-carboxyethyl)phosphine), sometimes used as a reducing agent, can interfere with the reaction due to their copper-binding and azide-reducing properties.
-
Iodide Ions: The use of CuI as a copper source is not recommended for achieving maximal reaction rates as iodide ions can interfere with the formation of the copper-acetylide complex.
Q3: How can I prevent the oxidation of my Cu(I) catalyst?
Preventing the oxidation of Cu(I) to Cu(II) is critical for a successful CuAAC reaction. The following measures can be taken:
-
Degassing Solvents: Thoroughly degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles) to remove dissolved oxygen.
-
Using an Inert Atmosphere: Whenever possible, set up and run the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Fresh Reducing Agent: Use a fresh, high-quality stock of sodium ascorbate. A slight excess of the reducing agent can help maintain the copper in its +1 oxidation state.
-
Utilizing Ligands: Employ a copper-chelating ligand that stabilizes the Cu(I) oxidation state.
Q4: What is the role of a ligand in the CuAAC reaction, and which one should I choose?
Ligands play a crucial role in CuAAC reactions by:
-
Stabilizing Cu(I): They protect the catalytically active Cu(I) from oxidation and disproportionation.
-
Accelerating the Reaction: Ligands can significantly increase the rate of the cycloaddition.
-
Improving Solubility: Some ligands can help to keep the copper catalyst in solution.
Commonly used ligands include tris(triazolylmethyl)amine derivatives like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). The choice of ligand can depend on the specific substrates and reaction conditions. For bioconjugation reactions in aqueous media, water-soluble ligands like THPTA are often preferred.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during this compound CuAAC reactions.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Oxidized to Cu(II)) | - Degas all solvents and reagents thoroughly before use.- Prepare fresh sodium ascorbate solution for each experiment.- Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).- Increase the concentration of the reducing agent. |
| Catalyst Poisoning | - Identify and remove potential poisons from the reaction mixture. See the "Catalyst Poisons" section below for details.- If thiols are present, consider using an excess of a sacrificial metal like Zn(II) or Ni(II) to bind the thiols.- Increase the catalyst and ligand concentration. |
| Poor Reagent Quality | - Verify the purity of the this compound and alkyne using analytical methods like NMR or mass spectrometry.- Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Conditions | - Increase the reaction temperature. Gentle heating to 40-50°C can sometimes improve yields.- Extend the reaction time.- Optimize the pH of the reaction mixture (typically between 4 and 12). |
| Steric Hindrance | - If possible, redesign the alkyne substrate to have less steric bulk near the reactive site.- Consider using a longer PEG linker if steric hindrance from the PEG chain is suspected. |
| Solubility Issues | - Add a co-solvent like DMSO or DMF to improve the solubility of the reactants. |
Problem 2: Presence of Side Products
| Potential Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Coupling) | - This is often due to the presence of oxygen. Ensure thorough degassing and use of an inert atmosphere.- Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present. |
| Degradation of Biomolecules | - Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can damage sensitive biomolecules. Use a protective ligand like THPTA in a 5:1 ratio to copper.- Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl byproducts of ascorbate oxidation. |
| Thiotriazole Formation | - In the presence of thiols, a side reaction can occur leading to the formation of thiotriazoles. This can be minimized by adding free thiols like glutathione or cysteine (up to 1 mM) to outcompete the protein thiols. |
Quantitative Data on Common Inhibitors
The following tables summarize the known quantitative effects of common inhibitors on CuAAC reactions. This data can help in diagnosing and mitigating reaction inhibition.
Table 1: Effect of Aminoguanidine Concentration on CuAAC Reaction Rate
| Copper Concentration | Aminoguanidine Concentration | Effect on Reaction Rate |
| 100 µM | 1 mM | Unaffected |
| 100 µM | ≥ 5 mM | Noticeably Lowered |
| 0.5 mM | up to 20 mM | Very Little Inhibitory Effect |
Table 2: Effect of Glutathione on CuAAC Reactions
| Ligand | Glutathione Concentration | Effect on Reaction |
| THPTA | up to 1 mM | Tolerated |
| Not Specified | > 2 equivalents with respect to copper | Strong Inhibition |
| Not Specified | up to 1 mM (in cell lysates) | Does not interfere with expected CuAAC |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale this compound CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Degassed buffer (e.g., phosphate buffer, pH 7)
-
Degassed co-solvent (e.g., DMSO), if required
Procedure:
-
In a microcentrifuge tube, dissolve the this compound and the alkyne-functionalized molecule in the degassed buffer to the desired final concentrations (e.g., 1-10 mM). If solubility is an issue, add a minimal amount of a degassed co-solvent like DMSO.
-
In a separate tube, prepare the catalyst premix by adding the THPTA ligand stock solution to the CuSO₄ stock solution. A 5:1 ligand to copper molar ratio is often used. Vortex briefly.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Cap the tube and gently mix. Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Purify the product using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 2: Control Reaction to Test for Catalyst Poisoning
This protocol can be used to determine if a component in your reaction mixture is poisoning the catalyst.
Materials:
-
A simple, known-to-be-pure alkyne (e.g., propargyl alcohol)
-
A simple, known-to-be-pure azide (e.g., benzyl azide or a fluorogenic azide like 3-azido-7-hydroxycoumarin)
-
The reaction components you suspect may contain a poison (e.g., your purified this compound, your buffer)
-
All other reagents from Protocol 1.
Procedure:
-
Positive Control: Set up a CuAAC reaction using the simple alkyne and azide under ideal conditions (as in Protocol 1, using known pure reagents and buffers). This reaction should proceed to completion and serves as a benchmark.
-
Test Reaction: Set up a second reaction identical to the positive control, but replace one of the "ideal" components with your experimental component. For example, use your this compound preparation instead of the simple azide, or use your intended reaction buffer.
-
Analysis: Monitor both reactions by LC-MS or TLC.
-
Interpretation:
-
If the positive control works but the test reaction fails or is sluggish, the experimental component you introduced is likely the source of the problem (either degraded or contains a catalyst poison).
-
If both reactions fail, there may be a problem with one of the common reagents (e.g., the copper stock, ascorbate, or ligand).
-
Visualizing the CuAAC Process and Troubleshooting Logic
The CuAAC Catalytic Cycle
References
Technical Support Center: Strategies to Reduce Non-specific Binding of m-PEG12-azide
Welcome to the technical support center for m-PEG12-azide applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in experiments utilizing this compound. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
A1: Non-specific binding of this compound can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: The PEG moiety can engage in non-specific hydrophobic interactions, while residual charges on your substrate or biomolecules can lead to electrostatic binding.
-
Reactive Surface Sites: Inadequately blocked surfaces can present reactive sites that non-specifically capture the azide-functionalized PEG.
-
Aggregation of this compound: Poor solubility or improper storage can lead to the formation of aggregates, which are prone to non-specific binding.
-
Low-Quality Reagents: Impurities in the this compound or other reaction components can contribute to background signal.[1]
Q2: How does surface passivation help in reducing non-specific binding?
A2: Surface passivation involves creating a non-reactive, hydrophilic layer on a substrate to prevent the non-specific adsorption of molecules like this compound.[2][3][4][5] This is typically achieved by coating the surface with inert molecules, such as other PEGs or proteins, that occupy potential non-specific binding sites.
Q3: Can the click chemistry reaction conditions influence non-specific binding?
A3: Yes, the conditions of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can significantly impact non-specific binding. Excess copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal. Additionally, high concentrations of the azide probe can increase the likelihood of non-specific interactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered with non-specific binding of this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in negative controls | Inadequate blocking of non-specific sites. | Optimize blocking conditions by trying different blocking agents, increasing the concentration, or extending the incubation time. |
| Non-specific binding of the copper catalyst. | Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate to minimize non-specific copper binding. | |
| Sub-optimal washing steps. | Increase the number and duration of washing steps after the click reaction to remove unbound this compound and other reagents. | |
| Inconsistent results between experiments | Variability in reagent quality or preparation. | Use high-purity this compound and other reagents. Prepare fresh solutions of sensitive components like sodium ascorbate before each experiment. |
| Aggregation of this compound. | Ensure complete solubilization of this compound in the appropriate solvent before use. Consider brief sonication if necessary. | |
| Signal observed in the absence of the alkyne-containing target | Direct binding of this compound to the substrate or other biomolecules. | Implement a robust surface passivation protocol before introducing the this compound. |
| Contamination of reagents or buffers. | Use fresh, high-quality reagents and filter-sterilize buffers to prevent microbial growth and other contaminants. |
Quantitative Data Summary
The following tables provide a summary of commonly used blocking agents and recommended starting concentrations for optimizing your experiments.
Table 1: Common Blocking Agents for Reducing Non-specific Binding
| Blocking Agent | Typical Working Concentration | Incubation Time | Incubation Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30 min - overnight | 4°C or Room Temperature | A widely used protein-based blocker. Ensure it is free of interfering substances for your specific assay. |
| Non-fat Dry Milk | 3-5% (w/v) | 1 hour - overnight | Room Temperature | A cost-effective option, but may not be suitable for all applications, especially those involving biotin-avidin systems or phospho-specific antibodies. |
| Fish Gelatin | 0.1-0.5% (w/v) | 30 min - 2 hours | Room Temperature | Can be more effective than BSA or milk in some cases and has lower cross-reactivity with mammalian antibodies. |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | 30 min - 1 hour | Room Temperature | Can be effective as a synthetic blocking agent, particularly for surfaces. |
| Tween-20 | 0.05-0.1% (v/v) | Included in wash buffers | Room Temperature | A non-ionic detergent that helps to reduce hydrophobic interactions. |
Table 2: Recommended Component Concentrations for CuAAC Reaction
| Component | Final Concentration | Notes |
| This compound | 10-100 µM | Start with a lower concentration and titrate up as needed. |
| Alkyne-modified Biomolecule | 2-50 µM | The optimal concentration will depend on the specific biomolecule. |
| Copper (II) Sulfate (CuSO4) | 50-250 µM | Should be used in conjunction with a stabilizing ligand. |
| Copper-chelating Ligand (e.g., THPTA) | 250-1250 µM | A 5:1 ligand to copper ratio is often recommended. |
| Sodium Ascorbate | 2.5-5 mM | Should be prepared fresh to ensure its reducing activity. |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Assay Using this compound with Click Chemistry
This protocol outlines a general workflow for labeling a target protein in fixed and permeabilized cells.
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding sites.
-
-
This compound Incubation:
-
Dilute the this compound in a fresh blocking buffer to the desired final concentration.
-
Incubate the cells with the this compound solution for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three to five times with PBS containing 0.05% Tween-20 to remove unbound this compound.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
10 µL of 10x PBS
-
10 µL of alkyne-fluorophore (10x stock)
-
10 µL of 10 mM THPTA
-
10 µL of 2 mM CuSO4
-
10 µL of 30 mM Sodium Ascorbate (freshly prepared)
-
50 µL of water
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips and proceed with imaging.
-
Visualizations
Caption: Experimental workflow for cell labeling using this compound.
Caption: Troubleshooting logic for addressing high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing m-PEG12-azide Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction times for m-PEG12-azide conjugation.
Frequently Asked Questions (FAQs)
Q1: What types of conjugation reactions can I perform with this compound?
This compound is a versatile reagent used in "click chemistry" for bioconjugation. It can participate in two main types of reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide (like this compound) and a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high efficiency and fast reaction rates.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][5] It is ideal for in vivo applications or with sensitive biomolecules where copper toxicity is a concern.
Q2: Which type of click chemistry should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on your specific application:
-
Choose CuAAC when:
-
Rapid reaction kinetics are a priority.
-
Your biomolecule is not sensitive to copper.
-
You are working in a well-controlled in vitro environment.
-
-
Choose SPAAC when:
-
You are working with live cells or in vivo models where copper toxicity is a concern.
-
Your biomolecule is sensitive to copper-catalyzed oxidative damage.
-
A simplified reaction setup without the need for a catalyst and ligands is preferred.
-
Q3: How can I monitor the progress of my conjugation reaction?
The progress of the conjugation can be monitored using various analytical techniques:
-
For SPAAC with DBCO: The consumption of the DBCO reagent can be monitored by measuring the decrease in absorbance at approximately 310 nm using a UV-Vis spectrophotometer.
-
General Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To detect the formation of the desired conjugate and the disappearance of starting materials.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a successful reaction will show a shift in the molecular weight of the protein.
-
Thin-Layer Chromatography (TLC): For small molecule conjugations.
-
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: My CuAAC reaction is slow or has a low yield.
This is a common issue that can often be resolved by addressing the following potential causes:
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I), which can be readily oxidized to the inactive Copper(II) state by oxygen.
-
Solution: De-gas your solvents and reaction mixtures thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Always use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.
-
-
Poor Reagent Quality: Degradation of this compound, the alkyne-containing molecule, or the sodium ascorbate can lead to poor reaction efficiency.
-
Solution: Verify the purity and integrity of your reagents using appropriate analytical methods. Use a fresh bottle of sodium ascorbate or prepare a fresh stock solution immediately before use.
-
-
Inappropriate Ligand or Ligand-to-Copper Ratio: Copper-chelating ligands like THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and protecting biomolecules from oxidative damage.
-
Solution: Ensure you are using a suitable ligand, especially for reactions in aqueous buffers. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.
-
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing the reaction.
-
Solution: Consider increasing the reaction temperature or prolonging the reaction time. If possible, using a longer PEG linker might alleviate steric hindrance.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: My SPAAC reaction with a DBCO-functionalized molecule is not working.
While generally robust, SPAAC reactions can also face challenges:
-
Reagent Instability: Strained cyclooctynes like DBCO can be unstable under certain conditions, such as acidic environments or during long-term storage.
-
Solution: Store your DBCO reagents appropriately, protected from light and moisture. Avoid harsh acidic conditions during your experimental workflow.
-
-
Solubility Issues: Poor solubility of either the this compound or the DBCO-containing molecule in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Ensure that both reactants are fully dissolved. The addition of a co-solvent like DMSO may be necessary.
-
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.
-
Solution: A molar excess of 1.5 to 10 equivalents of one of the coupling partners can help drive the reaction to completion.
-
Quantitative Data Summary
The following tables summarize key parameters that can be optimized to improve reaction times for this compound conjugations.
Table 1: Optimizing CuAAC Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the less critical reactant can increase the reaction rate. |
| Copper(II) Source (e.g., CuSO₄) | 50 - 100 µM | Higher concentrations may be necessary for challenging reactions. |
| Reducing Agent (Sodium Ascorbate) | 1-5 mM (freshly prepared) | Ensures the regeneration of the active Cu(I) catalyst. |
| Ligand (e.g., THPTA) | 1-5 equivalents to Copper(II) | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range. |
| Temperature | Room Temperature to 70°C | Higher temperatures can increase the reaction rate, but may not be suitable for all biomolecules. |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1) | Ensure all components are soluble in the chosen solvent system. |
Table 2: Optimizing SPAAC Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Reactant Ratio (Azide:DBCO) | 1:1.5 to 1:3 | An excess of one reactant can improve reaction efficiency. |
| Concentration | Higher concentrations are more efficient | Reactions are more efficient at higher concentrations of reactants. |
| pH | 5 - 10 | Higher pH values generally increase SPAAC reaction rates (except in HEPES buffer). |
| Temperature | 4°C to 37°C | Higher temperatures generally lead to faster reaction rates. |
| Reaction Time | 2 - 24 hours | Reaction times can vary depending on the specific reactants and conditions. |
| Buffer | HEPES, Borate, DMEM | The choice of buffer can significantly impact the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule and this compound in a suitable degassed solvent (e.g., a mixture of DMSO and water).
-
Prepare fresh stock solutions of:
-
20 mM Copper(II) sulfate (CuSO₄) in water.
-
50 mM of a suitable copper-chelating ligand (e.g., THPTA) in water.
-
100 mM Sodium ascorbate in water (prepare immediately before use).
-
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the alkyne and this compound.
-
Add the ligand solution, followed by the CuSO₄ solution. It is important to pre-mix the copper and ligand.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Seal the reaction vessel and mix gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction should be protected from light.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for SPAAC Conjugation with DBCO
-
Reagent Preparation:
-
Prepare a solution of the DBCO-functionalized molecule in a compatible buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound.
-
-
Reaction Setup:
-
Add the this compound solution to the DBCO-functionalized molecule. A 2-4 fold molar excess of the azide is often recommended.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the resulting bioconjugate to remove any unreacted starting materials using a suitable method like size-exclusion chromatography (SEC) or dialysis.
-
Visualized Workflows and Logic
References
Technical Support Center: m-PEG12-azide Reactions and Steric Hindrance
Welcome to the technical support center for m-PEG12-azide reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the this compound structure contribute to it?
A1: Steric hindrance is a chemical phenomenon where the rate of a chemical reaction is slowed down because bulky groups on a reactant molecule obstruct the path of the incoming reacting species. The this compound molecule contains a flexible polyethylene glycol (PEG) chain of 12 ethylene oxide units. While this PEG chain enhances solubility in aqueous media, its size and conformational flexibility can physically block the terminal azide group, making it difficult for the azide to approach and react with a binding partner, such as an alkyne.[1][2] This is particularly problematic when the alkyne-containing molecule is also large or has bulky substituents near the reactive site.
Q2: How does steric hindrance impact Copper-Catalyzed (CuAAC) vs. Strain-Promoted (SPAAC) azide-alkyne cycloaddition reactions?
A2: Both CuAAC and SPAAC reactions can be affected by steric hindrance, but their sensitivities differ.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is generally robust and can tolerate significant steric bulk, though reaction rates can decrease.[3] The small size of the copper catalyst can help mediate the reaction even with hindered substrates. However, the accessibility of the azide and alkyne to the copper catalyst is still a critical factor.[4][5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): SPAAC is a copper-free method that relies on the high ring strain of a cycloalkyne (like DBCO or BCN) to drive the reaction. This reaction can be more sensitive to steric hindrance because the cycloalkyne reagents themselves are inherently bulky. The successful formation of the transition state requires a specific orientation that can be difficult to achieve if both reacting partners are sterically encumbered.
Q3: What are the general strategies to mitigate the effects of steric hindrance in PEGylation reactions?
A3: Several strategies can be employed:
-
Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Extending the reaction time is also a common and effective approach.
-
Incorporate a Linker: Introducing a flexible linker or spacer arm between the bulky molecule and the reactive alkyne group can increase the distance and flexibility, reducing direct steric clashes with the this compound.
-
Select the Right Ligand (for CuAAC): The choice of ligand for the copper catalyst is crucial. Ligands like THPTA or BTTAA not only stabilize the active Cu(I) state but can also accelerate the reaction, which can help overcome kinetic barriers caused by steric hindrance.
-
Choose the Right Cycloalkyne (for SPAAC): The reactivity of strained alkynes varies. More reactive cycloalkynes like DBCO may offer better performance in sterically demanding situations compared to less reactive ones.
Troubleshooting Guide for Low-Yield Reactions
This guide addresses the common problem of low product yield when using this compound, with a focus on steric hindrance as a potential cause.
Problem: The reaction is very slow or incomplete.
-
Potential Cause: High steric hindrance from either the this compound's PEG chain or a bulky substrate is significantly slowing the reaction rate.
-
Solution:
-
Increase Temperature: Moderately increase the reaction temperature (e.g., to 40-60 °C) to provide more kinetic energy for the molecules to overcome the activation barrier.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24, 48, or even 72 hours), monitoring progress periodically via TLC or LC-MS.
-
Increase Reagent Concentration: If solubility allows, increasing the concentration of the reactants can lead to a higher reaction rate.
-
Problem: Low to no product is formed, even after extended time.
-
Potential Cause 1: Poor solubility of one or both reactants. The this compound is hydrophilic, but if the alkyne-containing substrate is hydrophobic, the reaction may be inefficient in a purely aqueous buffer.
-
Solution 1:
-
Add a co-solvent. Introducing a polar aprotic solvent like DMSO or DMF can help solubilize hydrophobic reactants and improve reaction efficiency. Start with 5-10% (v/v) and increase if necessary, keeping in mind the stability of your biomolecules.
-
-
Potential Cause 2 (CuAAC): The copper catalyst has been oxidized from the active Cu(I) state to the inactive Cu(II) state. This is a common issue in reactions exposed to air.
-
Solution 2:
-
Ensure all buffers and solvents are thoroughly degassed before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a sufficient excess of the reducing agent (e.g., sodium ascorbate) and ensure it is from a fresh, unoxidized stock.
-
-
Potential Cause 3 (SPAAC): The chosen cycloalkyne is not reactive enough to overcome the high steric barrier.
-
Solution 3:
-
Switch to a more reactive cycloalkyne. For example, DBCO is known to be one of the most reactive cycloalkynes for SPAAC reactions.
-
Problem: Multiple side products are observed.
-
Potential Cause (CuAAC): In bioconjugation, the copper catalyst and reducing agent (ascorbate) can generate reactive oxygen species (ROS) that damage proteins or other sensitive biomolecules.
-
Solution:
-
Add a ROS scavenger or aminoguanidine to the reaction mixture.
-
Ensure the ligand-to-copper ratio is optimal (typically between 1:1 and 5:1) to stabilize the copper and minimize side reactions. Pre-mixing the copper and ligand before adding them to the reaction is recommended.
-
Data Presentation
The following table summarizes key experimental parameters and their expected impact on sterically hindered azide-alkyne cycloadditions.
| Parameter | Standard Condition | Adjustment for Steric Hindrance | Expected Outcome | Rationale & Notes |
| Temperature | Room Temperature (20-25 °C) | Increase to 40-60 °C | Increased reaction rate | Provides activation energy to overcome steric repulsion. Monitor substrate stability at higher temperatures. |
| Reaction Time | 1-12 hours | Increase to 24-72 hours | Higher product conversion | Allows more time for sterically hindered molecules to achieve the correct orientation for reaction. |
| Solvent | Aqueous Buffer (e.g., PBS) | Add 10-50% co-solvent (DMSO, DMF) | Improved yield | Increases solubility of hydrophobic substrates, leading to a more homogeneous and efficient reaction. |
| Ligand (CuAAC) | THPTA (5 eq.) | Use alternative/accelerating ligand | Potentially faster kinetics | Some ligands can enhance the catalytic cycle rate. The optimal ligand may be substrate-dependent. |
| Stoichiometry | 1:1 (Azide:Alkyne) | Use 1.1 to 2-fold excess of one reagent | Drives reaction to completion | Using an excess of the less valuable or more stable reagent can improve the yield of the desired conjugate. |
Experimental Protocols
General Protocol for CuAAC with a Sterically Hindered Substrate
This protocol is a starting point and may require optimization. It assumes the use of an this compound and a hydrophobic, alkyne-functionalized small molecule.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in nuclease-free water.
-
Alkyne Substrate: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed by bubbling with argon or nitrogen for at least 20 minutes.
2. Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Degassed PBS buffer to reach the final desired volume.
-
This compound stock solution (e.g., to a final concentration of 1 mM).
-
Alkyne substrate stock solution (e.g., to a final concentration of 1.2 mM, representing a 1.2-fold excess).
-
-
Vortex briefly to mix.
-
In a separate tube, pre-mix the catalyst by adding the CuSO₄ stock and the THPTA ligand stock. For a final copper concentration of 0.5 mM, you would use a 5-fold excess of ligand (2.5 mM final concentration). Let this mixture sit for 1-2 minutes.
-
Add the copper/ligand mixture to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex gently and shield the tube from light if any components are light-sensitive.
3. Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or an elevated temperature (e.g., 37 °C) on a shaker.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 6, 12, 24 hours) and analyzing them by LC-MS or TLC.
Visualizations
References
Technical Support Center: m-PEG12-azide SPAAC Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing m-PEG12-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PEG-based linker containing an azide group. It is commonly used as a click chemistry reagent.[1][2] Specifically, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing terminal alkynes, and more relevant to this guide, it undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).[1][3] The PEG spacer enhances solubility and biocompatibility, making it valuable in bioconjugation, drug delivery, and the development of targeted therapeutics.[2]
Q2: What are the main advantages of using SPAAC for bioconjugation?
SPAAC, also known as copper-free click chemistry, offers several advantages for bioconjugation:
-
Biocompatibility: It eliminates the need for a cytotoxic copper catalyst, making it suitable for experiments in living cells and in vivo.
-
High Selectivity: The reaction is highly specific between the azide and the strained alkyne, with minimal side reactions with other functional groups found in biological systems.
-
Simplified Purification: The absence of a copper catalyst simplifies the purification process as there is no need to remove residual copper from the final product.
-
Mild Reaction Conditions: The reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH, and ambient temperatures.
Q3: How should I store and handle this compound?
This compound should be stored at -20°C. It is important to allow the vial to come to room temperature before opening to minimize moisture exposure. For preparing stock solutions, use a dry solvent. These solutions can be stored for several days, but should be frozen when not in use.
Troubleshooting Guide
Low or No Product Yield
Q4: I am observing a very low yield or no formation of my desired conjugate. What are the potential causes?
Several factors can contribute to low reaction yields in SPAAC reactions. These can be broadly categorized into issues with the reagents, reaction conditions, and experimental design.
Potential Causes for Low Yield:
| Category | Specific Cause | Explanation |
| Reagents | Degradation of Strained Alkyne | Strained cyclooctynes like DBCO can be unstable under acidic conditions or during prolonged storage, leading to degradation. |
| Incorrect Stoichiometry | An inappropriate ratio of this compound to the cyclooctyne-containing molecule can lead to the incomplete consumption of the limiting reagent. | |
| Poor Solubility of Reactants | If one or both of your reactants have poor solubility in the chosen solvent, it can result in a heterogeneous reaction mixture and reduced reaction rates. | |
| Reaction Conditions | Incompatible Buffer System | The choice of buffer can significantly impact reaction kinetics. For instance, PBS has been shown to result in lower rate constants compared to HEPES. |
| Suboptimal pH | Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent. | |
| Low Reactant Concentrations | The reaction rate is dependent on the concentration of the reactants. Low concentrations will lead to slower reactions. | |
| Experimental Design | Steric Hindrance | Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction. |
| Presence of Competing Azides | Buffers containing sodium azide (NaN₃) as a preservative will compete with your this compound for the strained alkyne, drastically reducing the yield of your desired product. |
Q5: How can I improve the yield of my this compound SPAAC reaction?
To improve your reaction yield, consider the following optimization strategies:
Strategies to Improve SPAAC Reaction Yield:
| Strategy | Recommendation | Details |
| Optimize Stoichiometry | Use a Molar Excess of One Reagent | A 2- to 5-fold molar excess of the azide-containing molecule is often recommended. |
| Enhance Solubility | Incorporate a PEG Linker | The PEG linker in this compound already aids in solubility. If your other reactant is poorly soluble, consider modifying it with a PEG spacer. |
| Use Organic Co-solvents | Solvents like DMSO can be used to improve the solubility of reactants, but their concentration should be carefully optimized as high concentrations can be detrimental, especially to proteins. | |
| Adjust Reaction Conditions | Optimize Buffer and pH | If possible, switch from PBS to a buffer like HEPES, which has been shown to increase reaction rates. Aim for a pH between 7 and 9 for optimal reaction kinetics with biomolecules. |
| Increase Reactant Concentration | If solubility allows, increasing the concentration of your reactants will lead to a faster reaction. | |
| Increase Reaction Temperature | If your molecules are stable at higher temperatures, increasing the reaction temperature (e.g., to 37°C) can enhance the reaction rate. | |
| Minimize Steric Hindrance | Incorporate a PEG Spacer | The PEG12 spacer on this compound helps to reduce steric hindrance by extending the azide group away from the attached molecule. |
| Eliminate Competing Reagents | Use Azide-Free Buffers | It is crucial to ensure that all buffers and solutions used in the experiment are free of sodium azide. |
Unexpected Side Products or Non-Specific Labeling
Q6: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is highly specific, some off-target reactions can occur under certain conditions.
-
Reaction with Cysteine Residues: DBCO reagents have been reported to show some non-specific reactivity with cysteine residues in proteins.
-
Hydrolysis of NHS Esters: If you are using an NHS ester to introduce your strained alkyne, be aware that these can hydrolyze, especially at higher pH. Reactions are typically performed in a pH range of 7-9 to balance the reaction rate with the rate of hydrolysis.
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol outlines a general workflow for conjugating an azide-modified molecule (using a DBCO-NHS ester as an example for modifying the antibody).
1. Antibody Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
- If necessary, perform a buffer exchange using a desalting column or dialysis.
- Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the NHS ester reaction.
2. Activation of Antibody with DBCO-NHS Ester:
- Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO.
- Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.
- Incubate the reaction for 1 hour at room temperature with gentle mixing.
3. Quenching of Unreacted NHS Ester:
- Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature.
4. Purification of the DBCO-Activated Antibody:
- Remove the excess DBCO reagent and quenching agent using size-exclusion chromatography or dialysis.
5. SPAAC Reaction:
- Add the this compound to the purified DBCO-activated antibody. A 2- to 5-fold molar excess of the azide is typically recommended.
- Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
- Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
6. Final Purification:
- Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted this compound.
Visualizations
Caption: Experimental workflow for this compound SPAAC conjugation.
Caption: Troubleshooting decision tree for low-yield SPAAC reactions.
References
Technical Support Center: m-PEG12-azide Stability with Reducing Agents
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability of m-PEG12-azide in the presence of common reducing agents.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with common reducing agents used in bioconjugation, such as DTT, TCEP, and sodium ascorbate?
A1: The compatibility of this compound with reducing agents is highly dependent on the specific agent and the reaction conditions. While the azide group is generally stable, some reducing agents can convert it to an amine, rendering it inactive for "click chemistry" or other azide-specific reactions.[1][2]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is known to reduce azides to amines via the Staudinger reaction.[3] Therefore, this compound is generally not stable in the presence of TCEP. This reaction is efficient and is sometimes used intentionally to quench excess TCEP after disulfide bond reduction.[4][5]
-
DTT (Dithiothreitol): DTT, a thiol-based reducing agent, can also reduce azides to amines. The reaction may be slower than with TCEP, but it can occur under typical bioconjugation conditions (e.g., neutral to slightly basic pH, room temperature).
-
Sodium Ascorbate: Sodium ascorbate's primary role in the context of azide chemistry is to reduce Cu(II) to the catalytic Cu(I) species in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. While there is evidence that ascorbate can be involved in azide reduction, particularly in the presence of copper or under photochemical conditions, it is generally considered compatible with azides for short-term CuAAC reactions in the absence of a copper catalyst. However, for prolonged incubation, the potential for slow reduction should be considered.
Q2: I need to reduce disulfide bonds in my protein before reacting it with this compound. What is the recommended procedure?
A2: Since both TCEP and DTT can reduce the azide group, it is crucial to remove the reducing agent after disulfide reduction and before the addition of this compound.
Recommended Workflow:
-
Disulfide Reduction: Reduce your protein with TCEP or DTT according to your standard protocol.
-
Reducing Agent Removal: Remove the excess reducing agent using a desalting column, spin filtration, or dialysis.
-
Azide Labeling: Immediately proceed with the labeling reaction using this compound.
Q3: Can I perform a one-pot reaction where I reduce disulfides and then add this compound without a purification step?
A3: This is not recommended. The presence of TCEP or DTT during the azide labeling step will lead to the reduction of this compound to m-PEG12-amine, which will not participate in the desired reaction (e.g., click chemistry). This will result in low to no labeling of your target molecule.
Q4: How can I test the stability of this compound in my specific buffer system containing a reducing agent?
A4: You can perform a control experiment to assess the stability. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to incubate this compound with the reducing agent under your experimental conditions and then analyze the mixture using a technique that can differentiate the azide from the resulting amine, such as mass spectrometry or IR spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling with this compound after a disulfide reduction step. | The reducing agent (TCEP or DTT) was not completely removed and reduced the azide to an amine. | Ensure complete removal of the reducing agent after the reduction step using a validated method (e.g., desalting column, dialysis). Perform a control experiment to confirm the stability of this compound in your final reaction buffer. |
| Inconsistent labeling results. | The time between the removal of the reducing agent and the addition of this compound is variable, leading to different levels of re-oxidation of the protein's thiols. | Standardize the timing of each step in your protocol. Work efficiently to minimize the time the reduced protein is exposed to air before the addition of the PEG reagent. |
| Side-products observed in mass spectrometry analysis. | The reducing agent may be reacting with other components in your reaction mixture or the azide is being partially reduced. | Simplify your buffer system if possible. Analyze a control reaction of this compound with the reducing agent to identify the mass of the reduced product (m-PEG12-amine). |
Data Summary
The following table summarizes the compatibility of this compound with common reducing agents. The stability is indicated as a general guideline; actual stability will depend on concentration, temperature, pH, and incubation time.
| Reducing Agent | Compatibility with this compound | Primary Reaction with Azide | Typical Reaction Conditions |
| TCEP | Incompatible | Staudinger Reduction (Azide to Amine) | Aqueous buffers, pH 4.5-8.5 |
| DTT | Incompatible | Thiol-mediated Reduction (Azide to Amine) | Aqueous buffers, pH 7.0-8.5 |
| Sodium Ascorbate | Generally Compatible (in the absence of Cu) | Primarily reduces Cu(II) to Cu(I) in CuAAC. Potential for slow azide reduction under specific conditions. | Aqueous buffers, used in CuAAC reactions |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound with a Reducing Agent
Objective: To determine if this compound is stable under specific experimental conditions in the presence of a reducing agent.
Materials:
-
This compound
-
Reducing agent of interest (e.g., TCEP or DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Mass Spectrometer (e.g., LC-MS)
-
Quenching solution (optional, e.g., an alkylating agent like N-ethylmaleimide for thiol-based reducing agents)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).
-
Prepare a stock solution of the reducing agent at the desired concentration in the reaction buffer.
-
In a microcentrifuge tube, combine the this compound and the reducing agent in the reaction buffer to the final experimental concentrations.
-
Prepare a control sample containing only this compound in the reaction buffer.
-
Incubate both samples at the desired temperature for the intended duration of your experiment (e.g., 2 hours at room temperature).
-
(Optional) Quench the reaction to stop any further reduction.
-
Analyze both the control and the experimental samples by mass spectrometry. Look for a mass shift corresponding to the conversion of the azide (N₃) to an amine (NH₂), which is a decrease of 26 Da.
Visualizations
References
Technical Support Center: m-PEG12-azide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG12-azide and related click chemistry reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions, focusing on the two primary methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Issue 1: Low or No Product Yield in CuAAC Reaction
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is showing very low or no yield. What are the common causes and how can I fix it?
Answer: Low yields in CuAAC reactions are frequently due to issues with the catalyst, reagents, or reaction conditions. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[2][3] It is also recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] |
| Poor Reagent Quality | Verify the purity and integrity of your this compound and alkyne-containing molecule. Azides and alkynes can degrade over time if not stored properly. Analytical techniques like NMR or mass spectrometry can confirm their identity and purity. Ensure your copper source (e.g., CuSO₄) and reducing agent are of high quality and have been stored correctly. |
| Suboptimal Reagent Concentrations/Ratios | The concentration of the copper catalyst and ligand can significantly impact reaction efficiency. A common starting point is a 1:5 ratio of CuSO₄ to a copper-chelating ligand like THPTA or TBTA. The ligand protects the Cu(I) from oxidation and increases reaction rate. While the reaction is catalytic, in bioconjugation applications with low reactant concentrations, the copper complex is often used in stoichiometric or excess amounts. |
| Incompatible Buffer/Solvent | Buffers containing strong chelators (e.g., EDTA) or high concentrations of certain ions (e.g., chloride > 0.2 M) can interfere with the copper catalyst. Phosphate buffers can sometimes lead to the precipitation of copper salts. A common choice for bioconjugation is PBS or HEPES buffer at a pH around 7. |
| Steric Hindrance | If the azide or alkyne group is located in a sterically hindered position on your molecule, the reaction rate can be significantly reduced. Consider increasing the reaction temperature (if your molecules are stable) or prolonging the reaction time. In some cases, redesigning the linker to be longer or more flexible may be necessary. |
| Side Reactions | A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by ensuring an adequate concentration of the reducing agent and limiting oxygen exposure. |
Issue 2: Incomplete or Slow SPAAC Reaction
Question: I'm using a copper-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound, but the reaction is very slow or incomplete. How can I improve the efficiency?
Answer: While SPAAC avoids the cytotoxicity of a copper catalyst, its kinetics are highly dependent on the specific strained alkyne used and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Reactivity of Strained Alkyne | The reaction rate of SPAAC is directly related to the ring strain of the cyclooctyne. Derivatives like dibenzocyclooctyne (DBCO) are generally more reactive than less strained versions like BCN. If your reaction is too slow, consider switching to a more reactive cyclooctyne. |
| Steric Hindrance | Similar to CuAAC, steric hindrance around either the azide or the alkyne can slow down the reaction. Increasing the length of the PEG linker on the azide or the linker on the strained alkyne can sometimes improve accessibility. |
| Suboptimal Reaction Conditions | While SPAAC can proceed at room temperature, gently increasing the temperature (e.g., to 37°C) can enhance the reaction rate, provided your biomolecules can tolerate the heat. The choice of buffer can also play a role; some studies suggest that HEPES buffer may lead to faster rates than PBS for certain SPAAC reactions. |
| Degraded Reagents | Strained alkynes can be unstable over long-term storage. Ensure your reagents are stored correctly (typically at -20°C or -80°C, protected from light and moisture) and use freshly prepared solutions for your experiments. |
| Solubility Issues | Some strained alkynes are hydrophobic. If you are working in a fully aqueous system, this can lead to poor reaction efficiency. The addition of a small amount of a water-miscible organic co-solvent (like DMSO, ideally under 10%) can improve solubility and reaction rates. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound reaction?
A1: Several analytical techniques can be used:
-
FTIR Spectroscopy: This is a very direct method, as the azide group has a strong, characteristic absorption peak around 2100-2130 cm⁻¹. You can monitor the disappearance of this peak to track the consumption of the this compound.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to monitor the disappearance of signals from the starting materials and the appearance of new signals from the triazole product.
-
HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) can separate the product from the starting materials, allowing you to quantify the reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides further confirmation by identifying the mass of the desired product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to get a snapshot of the reaction's progress by observing the consumption of the starting material spot and the appearance of a new product spot.
Q2: What are the main differences between CuAAC and SPAAC for this compound conjugations?
A2: The primary difference is the requirement of a copper catalyst.
-
CuAAC is generally faster and uses simple terminal alkynes but requires a Cu(I) catalyst, which can be toxic to living cells, limiting its in-vivo applications.
-
SPAAC is "copper-free" and therefore more biocompatible, making it ideal for live-cell imaging and in-vivo studies. However, it is generally slower than CuAAC and requires the use of more complex and sterically bulky strained alkynes.
Q3: Can I use this compound for in-vivo click chemistry?
A3: Yes, but it is highly recommended to use a copper-free SPAAC reaction for in-vivo applications due to the cytotoxicity associated with the copper catalyst used in CuAAC. You would need to react the this compound with a biomolecule that has been modified with a strained alkyne like DBCO or BCN.
Q4: How do I remove the copper catalyst after a CuAAC reaction?
A4: Copper ions can be removed by dialysis against a buffer containing a chelating agent like EDTA, or by using size-exclusion chromatography. There are also commercially available copper-chelating resins that can be used for this purpose.
Quantitative Data Summary
The efficiency and kinetics of azide-alkyne cycloadditions can vary significantly based on the chosen methodology and specific reactants. The tables below provide a comparative overview.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Typical Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Simple terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Potential for side reactions with nucleophiles (e.g., thiols) depending on cyclooctyne structure |
Table 2: Typical Reagent Concentrations for a CuAAC Bioconjugation
| Reagent | Typical Final Concentration | Purpose |
| Alkyne-modified Biomolecule | 25 µM - 1 mM | Reactant |
| This compound | 1.5 - 2x molar excess to alkyne | Reactant |
| CuSO₄ | 50 - 250 µM | Catalyst Precursor |
| Copper Ligand (e.g., THPTA) | 5x molar excess to CuSO₄ | Accelerates reaction and protects Cu(I) |
| Sodium Ascorbate | 5 mM | Reducing agent to generate and maintain Cu(I) |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a general guideline for the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Stock solution of CuSO₄ in water (e.g., 20 mM)
-
Stock solution of THPTA ligand in water (e.g., 50 mM)
-
Freshly prepared stock solution of sodium ascorbate in water (e.g., 100 mM)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.
-
Add the this compound from a stock solution (e.g., in DMSO or water) to achieve a 1.5-2 fold molar excess over the alkyne.
-
In a separate tube, prepare the catalyst premix by adding the THPTA ligand solution to the CuSO₄ solution in a 5:1 molar ratio. Vortex briefly.
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final volume should be adjusted with buffer as needed.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be placed on a slow rotator.
-
Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC, or LC-MS).
-
Once complete, the unreacted this compound and copper catalyst can be removed by size-exclusion chromatography or dialysis against an EDTA-containing buffer.
Protocol 2: General Procedure for SPAAC with this compound
This protocol describes a typical copper-free conjugation of an azide-containing protein (modified with this compound) to a DBCO-functionalized molecule.
Materials:
-
This compound modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
DBCO-functionalized molecule
-
DMSO (if needed for solubility of the DBCO reagent)
Procedure:
-
In a microcentrifuge tube, add the this compound modified protein to the desired final concentration.
-
Add the DBCO-functionalized molecule from a stock solution (typically in DMSO). A 2- to 5-fold molar excess of the DBCO reagent is often recommended. Ensure the final concentration of any organic solvent is compatible with your protein (usually <10%).
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary significantly (from 1 to 24 hours) depending on the reactants and their concentrations.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or LC-MS).
-
Once the reaction has reached the desired level of completion, purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted DBCO-molecule.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in troubleshooting incomplete this compound reactions.
Caption: Troubleshooting workflow for incomplete CuAAC reactions.
Caption: Troubleshooting workflow for incomplete SPAAC reactions.
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ligand Concentration for Copper-Catalyzed Reactions with m-PEG12-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving m-PEG12-azide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-copper ratio for reactions with this compound?
A common recommendation for bioconjugation reactions is a 5:1 ligand-to-copper molar ratio.[1][2][3] This excess of ligand helps to protect sensitive biomolecules from reactive oxygen species (ROS) that can be generated during the reaction and also stabilizes the active Cu(I) catalyst.[1][3] However, the optimal ratio can range from 1:1 to 5:1 and may need to be determined empirically for your specific system.
Q2: Which ligand is best suited for CuAAC reactions with the water-soluble this compound?
For aqueous reactions, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a very common and effective choice for bioconjugation in aqueous buffers. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is also widely used, but may require an organic co-solvent due to its lower water solubility. The choice of ligand can also be influenced by the specific substrates and reaction conditions.
Q3: Can the PEG chain of this compound interfere with the copper catalyst?
Yes, the polyethylene glycol (PEG) chain can act as a chelating agent for copper ions. This can have a protective effect by preventing copper from precipitating and protecting it from oxidation to the inactive Cu(II) state. However, excessive chelation could potentially sequester the copper catalyst, reducing its availability for the reaction. If copper sequestration is suspected, increasing the copper and ligand concentration may be beneficial.
Q4: What is the recommended solvent for CuAAC reactions with this compound?
Due to the hydrophilic nature of the this compound, aqueous buffers such as phosphate-buffered saline (PBS) are common. However, the solubility of the alkyne-containing molecule must also be considered. If the alkyne substrate has poor water solubility, the use of a co-solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or t-butanol is often necessary to ensure all reactants are in solution.
Troubleshooting Guide
This guide addresses common issues encountered during copper-catalyzed click chemistry reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure all solutions are deoxygenated. Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate. |
| Inappropriate Ligand or Ligand-to-Copper Ratio | For aqueous reactions with this compound, use a water-soluble ligand like THPTA. Optimize the ligand-to-copper ratio, starting with a 5:1 molar excess of ligand. Premix the copper sulfate and ligand before adding them to the reaction mixture. |
| Poor Solubility of Reactants | While this compound is water-soluble, your alkyne-containing molecule may not be. Add a co-solvent like DMSO or DMF to improve solubility. |
| Copper Sequestration | The PEG chain of this compound or other components in your reaction (e.g., thiols on a protein) can chelate the copper catalyst. Try increasing the concentration of the copper/ligand complex. The addition of a sacrificial metal like Zn(II) can sometimes help by binding to interfering species. |
| Steric Hindrance | The PEG chain can create steric hindrance, especially if the alkyne is also on a large molecule. Increasing the reaction time or temperature may be necessary. For PEGylated molecules, click conjugation efficiency has been observed to improve with a PEG chain length of up to twelve units. |
Issue 2: Presence of Side Products
| Potential Cause | Suggested Solution |
| Oxidative Damage to Biomolecules | Reactive oxygen species (ROS) can be generated during the reaction. Using a 5:1 ligand-to-copper ratio can help mitigate this. The addition of aminoguanidine can also help to trap byproducts of ascorbate oxidation. |
| Alkyne Homocoupling (Glaser Coupling) | This can occur if the Cu(I) catalyst is not properly stabilized. Ensure thorough deoxygenation of your reaction mixture and use an appropriate ligand. |
Quantitative Data Summary
The following tables provide a summary of typical reactant concentrations and a comparison of common ligands used in CuAAC reactions.
Table 1: Typical Reagent Concentrations for Bioconjugation with this compound
| Reagent | Typical Final Concentration | Reference |
| Biomolecule-Alkyne | 2 µM - 50 µM | |
| This compound | ~2-fold molar excess to alkyne | |
| Copper (CuSO₄) | 50 µM - 250 µM | |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5:1 ratio to Cu) | |
| Sodium Ascorbate | 5 mM (freshly prepared) | |
| Aminoguanidine (optional) | 5 mM |
Table 2: Comparison of Common Ligands for Aqueous CuAAC
| Ligand | Key Properties | Recommended Use |
| THPTA | High water solubility. Accelerates the reaction and protects biomolecules. | Ideal for bioconjugation with water-soluble molecules like this compound in aqueous buffers. |
| TBTA | Lower water solubility, often requires a co-solvent (e.g., DMSO). Also accelerates the reaction. | Suitable for reactions where an organic co-solvent is already in use due to the solubility of other reactants. |
| BTTAA | Water-soluble and reported to dramatically accelerate reaction rates and suppress cytotoxicity. | A good alternative to THPTA, especially when high reaction rates are desired. |
Experimental Protocols
Protocol 1: General Bioconjugation of an Alkyne-Modified Protein with this compound
This protocol is a starting point and may require optimization.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Deoxygenated water
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 50 µM).
-
Add the this compound to a final concentration of ~2-fold molar excess over the alkyne (e.g., 100 µM).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. For a final reaction volume of 500 µL and a final copper concentration of 100 µM, you would add 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the tube containing the protein and azide.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Cap the tube to minimize oxygen exposure and gently mix. Incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: Optimization of Ligand and Copper Concentration using a Fluorogenic Assay
Before using valuable biomolecules, it is advisable to optimize reaction conditions using a model system. A fluorogenic azide that becomes fluorescent upon triazole formation can be used for this purpose.
Materials:
-
A simple alkyne (e.g., propargyl alcohol)
-
A fluorogenic azide (e.g., coumarin azide)
-
This compound (to assess its effect on the model reaction)
-
A range of CuSO₄ and THPTA concentrations
-
Sodium ascorbate
-
Reaction buffer
-
Fluorometer
Procedure:
-
Set up a series of reactions in a microplate with varying concentrations of CuSO₄ and THPTA, while keeping the alkyne and fluorogenic azide concentrations constant.
-
Include a set of control reactions with and without this compound to observe any impact of the PEG linker on the reaction rate.
-
Follow the general reaction setup as described in Protocol 1.
-
After a set time (e.g., 1 hour), measure the fluorescence of each reaction mixture at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
The condition that yields the highest fluorescence intensity is the optimal condition for your system.
Visualizations
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
Caption: Standard experimental workflow for a bioconjugation click reaction.
References
Validation & Comparative
A Comparative Guide to Validating m-PEG12-Azide Conjugation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of moieties like m-PEG12-azide to biomolecules is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.
The successful attachment of this compound, a monodisperse polyethylene glycol linker, is a key quality attribute that requires rigorous analytical characterization. Mass spectrometry (MS) stands as a primary and powerful tool for this purpose, offering high sensitivity and the ability to confirm the covalent modification and determine the degree of PEGylation.
Mass Spectrometry for the Characterization of this compound Conjugates
Mass spectrometry is the gold standard for confirming the successful conjugation of this compound to a biomolecule, such as a peptide or protein. The monodisperse nature of this compound, with a precise molecular weight, simplifies the interpretation of mass spectra compared to traditional polydisperse PEGs. The expected mass increase upon conjugation with a single this compound molecule is 585.35 Da (monoisotopic mass of the this compound group, C25H51N3O12)[1].
Key Mass Spectrometry Techniques
Three primary mass spectrometry techniques are widely employed for the analysis of PEGylated biomolecules:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: A high-throughput technique that is particularly useful for determining the molecular weight of intact proteins and peptides. It provides a rapid assessment of the success of the conjugation and the distribution of PEGylated species.
-
Electrospray Ionization (ESI) Mass Spectrometry: Often coupled with liquid chromatography (LC-ESI-MS), this technique is highly sensitive and provides accurate mass measurements. ESI is a soft ionization technique, making it suitable for the analysis of large, intact biomolecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique separates the components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing complex reaction mixtures, allowing for the separation of the unconjugated biomolecule, the PEGylated product, and excess reagents.
Quantitative Data Comparison
The following table summarizes the expected mass shifts and typical performance characteristics of the different mass spectrometry techniques for the validation of a hypothetical 10 kDa peptide conjugated with one or two molecules of this compound.
| Analytical Method | Unconjugated Peptide (Da) | Mono-PEGylated Peptide (Da) | Di-PEGylated Peptide (Da) | Mass Accuracy | Resolution | Throughput |
| MALDI-TOF MS | 10,000 | 10,585.35 | 11,170.70 | < 50 ppm | Moderate | High |
| ESI-MS | 10,000 | 10,585.35 | 11,170.70 | < 10 ppm | High | Moderate |
| LC-MS | 10,000 | 10,585.35 | 11,170.70 | < 10 ppm | High | Low to Moderate |
Note: The azide group in this compound can be susceptible to fragmentation (loss of N2, 28 Da) during MALDI-TOF analysis, which may result in a minor peak at M-28 Da relative to the parent ion[2]. Careful interpretation of the spectra is therefore necessary.
Comparison with Alternative Methods
While mass spectrometry is the definitive method for confirming conjugation, other techniques can provide complementary or preliminary information.
| Alternative Method | Principle | Information Provided | Advantages | Limitations |
| HPLC with UV/Vis and Charged Aerosol Detection (CAD) | Separation by size or hydrophobicity, followed by detection. | Purity of the conjugate, presence of unconjugated starting materials. | Quantitative, can be used for process monitoring. | Does not directly confirm the identity of the conjugate by mass. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Can indicate the presence of the PEGylated protein if the PEG or linker has a chromophore. | Simple, rapid, and widely available. | Indirect method, often not sensitive enough for precise quantification of conjugation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds. | Can detect the disappearance of the azide peak (~2100 cm⁻¹) upon successful conjugation. | Provides structural information. | Not quantitative, may lack the sensitivity to detect low levels of conjugation. |
Experimental Protocols
Detailed methodologies for the key mass spectrometry experiments are provided below.
MALDI-TOF Mass Spectrometry Protocol
This protocol is suitable for the rapid screening of this compound conjugation to a peptide or protein.
a. Sample Preparation:
-
Desalting: It is crucial to remove salts and buffers from the sample, as they can interfere with ionization. This can be achieved using C18 ZipTips for peptides or dialysis/buffer exchange for proteins.
-
Analyte Concentration: Adjust the concentration of the desalted sample to approximately 1-10 pmol/µL in a solution of 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile/water.
b. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides <10 kDa), in 50% acetonitrile/0.1% TFA.
c. Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.
d. Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion linear or reflector mode, depending on the mass range and required resolution.
-
Calibrate the instrument using a standard of known molecular weight.
ESI-MS (Direct Infusion) Protocol
This protocol provides high-resolution mass data for the conjugated biomolecule.
a. Sample Preparation:
-
Buffer Exchange: Exchange the sample into a volatile buffer, such as 10-50 mM ammonium acetate or ammonium bicarbonate, using dialysis or a centrifugal filter unit.
-
Analyte Concentration: Adjust the final concentration to 1-10 µM.
b. Data Acquisition:
-
Infuse the sample directly into the ESI source of the mass spectrometer at a flow rate of 1-10 µL/min.
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the analyte.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the biomolecule.
LC-MS Protocol
This protocol is ideal for analyzing the reaction mixture to assess conjugation efficiency and purity.
a. Sample Preparation:
-
Dilute the conjugation reaction mixture in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a suitable concentration for injection (typically 1-10 µM).
b. Chromatographic Separation:
-
Column: Use a reversed-phase C4 or C8 column for proteins, or a C18 column for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the unconjugated biomolecule from the PEGylated product. For example, a linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
c. Mass Spectrometry Detection:
-
Couple the LC eluent to the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode across the elution profile.
-
Extract ion chromatograms for the expected masses of the unconjugated and conjugated species to determine the relative abundance of each.
Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
References
A Comparative Guide to the Characterization of m-PEG12-azide Conjugates Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polyethylene glycol (PEG) derivatives is critical in the development of PEGylated therapeutics and other advanced biomaterials. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the analysis of m-PEG12-azide, a discrete PEG linker, and contrasts its performance with other key analytical techniques.
Introduction to this compound Characterization
This compound is a monodisperse compound, meaning it has a defined molecular weight, which simplifies its analysis compared to polydisperse PEG mixtures. The primary goals of characterization are to determine purity, confirm identity (molecular weight), and verify the presence and integrity of the terminal azide group. HPLC is a cornerstone technique for these assessments, offering robust and reliable methods for purity determination. However, a comprehensive characterization often involves orthogonal techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Techniques
The selection of an analytical method for this compound depends on the specific information required. While HPLC is excellent for purity assessment, MS provides precise mass information, and NMR gives detailed structural confirmation.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Typical Performance Parameters |
| HPLC (RP & SEC) | Separation based on polarity (Reversed-Phase) or hydrodynamic volume (Size-Exclusion). | High precision and robustness for purity analysis; widely available.[1][] | The PEG backbone lacks a strong UV chromophore, often requiring specialized detectors like ELSD, CAD, or RI.[3][4][5] | Purity: >95%; Retention Time Reproducibility: <1% RSD. |
| Mass Spectrometry (MALDI-TOF & ESI) | Measures the mass-to-charge ratio of ionized molecules. | Provides accurate molecular weight confirmation. | The azide group can be susceptible to fragmentation during ionization. | Mass Accuracy: <5 ppm; confirms the molecular weight of the main species and any impurities. |
| NMR Spectroscopy (¹H & ¹³C) | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural confirmation and can quantify the degree of azide functionalization. | Lower sensitivity compared to MS; can be complex to interpret for large molecules. | Confirms the presence of the azide-adjacent methylene protons and the methoxy group; can determine purity and functionalization efficiency. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for assessing the purity of this compound by separating it from non-PEGylated impurities or related substances.
-
Instrumentation : HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column : C18 stationary phase (e.g., 4.6 x 150 mm, 2.6 µm particle size).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : A linear gradient tailored to the hydrophobicity of the conjugate, for example, 10-90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detector Settings (ELSD) : Nebulizer temperature: 30 °C; Evaporator temperature: 50 °C; Gas flow: 1.5 SLM.
-
Sample Preparation : Dissolve the this compound sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC is useful for confirming the monodispersity of the this compound and detecting any potential aggregates or fragments.
-
Instrumentation : HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column : SEC column suitable for the molecular weight range of this compound (e.g., 300 Å pore size).
-
Mobile Phase : 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 25 °C.
-
Injection Volume : 20 µL.
-
Detector Settings (RI) : Maintained at a stable temperature, typically 30-35 °C.
-
Sample Preparation : Dissolve the this compound sample in the mobile phase at a concentration of 2 mg/mL.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of this compound.
-
Instrumentation : MALDI-TOF Mass Spectrometer.
-
Matrix : α-Cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation : Mix the this compound sample (1 mg/mL in water) with the matrix solution (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA) in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition :
-
Mode : Positive ion reflector mode.
-
Laser : Nitrogen laser (337 nm) with optimized laser power.
-
Mass Range : Set to encompass the expected molecular weight of the conjugate (e.g., 500-700 Da).
-
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used for structural confirmation and to assess the degree of azide functionalization.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in ~0.7 mL of the deuterated solvent.
-
Data Acquisition : Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis :
-
Confirm the presence of the characteristic signals for the methoxy group (singlet around 3.38 ppm) and the PEG backbone (multiplet around 3.64 ppm).
-
Identify the methylene protons adjacent to the azide group (triplet around 3.39 ppm).
-
For quantitative analysis, an internal standard with a known concentration is added, and the integral of the analyte signal is compared to the integral of the standard's signal.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship in comparing the different analytical techniques for a comprehensive characterization of this compound.
Caption: HPLC Workflow for this compound Analysis.
Caption: Comparison of Analytical Techniques.
References
A Researcher's Guide to Determining Conjugation Efficiency of m-PEG12-azide
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biologics. The use of m-PEG12-azide facilitates highly specific modification via "click chemistry," a method prized for its efficiency and selectivity.[1][2] This guide provides an objective comparison of methods to determine the conjugation efficiency of this compound against other common PEGylation techniques, supported by experimental data and detailed protocols.
The efficiency of a PEGylation reaction is a critical quality attribute, typically quantified by the degree of PEGylation (the average number of PEG molecules per protein) and the percentage of the successfully conjugated biomolecule.[3][4] This is assessed using a variety of analytical techniques, including chromatography, mass spectrometry, and colorimetric assays.[3]
Comparative Analysis of PEGylation Chemistries
The choice of conjugation strategy is fundamental to the successful development of a bioconjugate. While this compound is used in click chemistry reactions, other reagents target different functional groups on proteins, such as primary amines or thiols. The table below compares these common strategies.
| Conjugation Method | Target Functional Group | Key Reagents | Typical Reaction Efficiency | Key Advantages & Disadvantages |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide and Alkyne (or strained Alkyne like DBCO, BCN) | This compound, Alkyne-modified biomolecule, Copper(I) catalyst (CuAAC) or strained alkyne (SPAAC) | High to Quantitative | Advantages: High specificity, bioorthogonal, stable triazole linkage. Disadvantages: Requires introduction of azide/alkyne handles; potential cytotoxicity of copper catalyst in CuAAC. |
| NHS Ester Acylation | Primary Amines (e.g., Lysine, N-terminus) | NHS-ester activated PEG | Variable; depends on pH and stoichiometry | Advantages: Simple, well-established method. Disadvantages: Can result in heterogeneous products due to multiple lysine residues; potential for cross-reactivity. |
| Maleimide-Thiol Michael Addition | Thiols (e.g., Cysteine) | Maleimide-activated PEG | High; site-specific with engineered cysteines | Advantages: High selectivity for thiols, enables site-specific conjugation. Disadvantages: Requires available sulfhydryl groups, potential for maleimide hydrolysis. |
| Enzymatic Ligation | Specific peptide tags or glycan sites | Transglutaminase, Glycosyltransferase | High; site-specific | Advantages: High site-specificity, mild reaction conditions. Disadvantages: Requires specific enzyme recognition sequences or sites. |
Experimental Workflow for Determining Conjugation Efficiency
The general process for performing a conjugation reaction with this compound and subsequently analyzing its efficiency involves several key stages, from the initial reaction setup to purification and final analytical characterization. The workflow ensures that unreacted components are removed and that the final conjugate is accurately quantified.
References
The Strategic Advantage of m-PEG12-azide in Antibody-Drug Conjugate Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the linker is a pivotal component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, discrete polyethylene glycol (PEG) linkers, such as m-PEG12-azide, have become instrumental in optimizing ADC performance. This guide provides an objective comparison of this compound with other PEG linkers, supported by experimental data, to inform rational ADC design.
The inclusion of a PEG linker in an ADC directly influences its stability, pharmacokinetics (PK), hydrophilicity, and ultimately, its therapeutic index.[1][2] The this compound linker offers a discrete chain of 12 ethylene glycol units, providing a balance of properties that can be advantageous over shorter or longer PEG chains. The terminal azide group facilitates a highly specific and stable conjugation to an alkyne-modified antibody or payload via "click chemistry," a bioorthogonal reaction.[3][4]
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of an ADC. Hydrophobic payloads can induce aggregation and rapid clearance of ADCs; hydrophilic PEG linkers counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's pharmacological profile.[2]
Monodisperse, or discrete, PEG (dPEG®) linkers with a defined number of PEG units are favored over polydisperse mixtures, as they result in more homogeneous ADCs with improved batch-to-batch consistency and safety.
Pharmacokinetics and Clearance
Longer PEG chains generally lead to a slower clearance rate and prolonged plasma half-life. This is attributed to an increased hydrodynamic radius, which reduces renal clearance. However, studies have shown that this effect can plateau. For instance, one study found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this specific parameter.
A comparative study on ADCs with varying PEG side chain lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) demonstrated that increasing the PEG length led to increased plasma and tumor exposures. Notably, ADCs with 8, 12, and 24 PEG units showed similar and significantly higher tumor exposures compared to those with 2 and 4 PEG units. This suggests that a PEG12 linker falls within an optimal range for maximizing drug accumulation in the tumor.
| Linker | Relative Clearance Rate | Plasma Half-Life | Reference |
| No PEG | ~15 | Shortest | |
| PEG2 | ~10 | Increased | |
| PEG4 | ~7 | Increased | |
| PEG8 | ~5 | Long | |
| m-PEG12 | ~5 | Long | |
| PEG24 | ~5 | Longest |
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data is synthesized from multiple sources to show a general trend. Actual values can vary based on the specific ADC construct.
In Vitro Cytotoxicity and In Vivo Efficacy
The impact of PEG linker length on in vitro cytotoxicity can be context-dependent. Some studies report no significant effect on potency with varying PEG lengths. However, other research, particularly with smaller targeting moieties, has shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity. This potential trade-off is often compensated by improved in vivo efficacy due to the enhanced pharmacokinetic properties.
For example, a study on affibody-based drug conjugates found that a 10 kDa PEG chain (much longer than PEG12) reduced cytotoxicity by 22.5-fold compared to a non-PEGylated conjugate, but significantly prolonged the half-life, leading to the most effective in vivo tumor inhibition. ADCs with PEG8, PEG12, and PEG24 linkers have been shown to provide a 75-85% reduction in tumor weight, a significant improvement over the 35-45% reduction seen with PEG2 and PEG4 linkers.
| Linker | In Vitro Cytotoxicity (Relative) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | Highest | Lowest (~11%) | |
| PEG2 | High | Moderate (35-45%) | |
| PEG4 | High | Moderate (35-45%) | |
| PEG8 | May be slightly reduced | High (75-85%) | |
| m-PEG12 | May be slightly reduced | High (75-85%) | |
| PEG24 | May be further reduced | High (75-85%) |
Table 2: General Comparison of PEG Linker Length on ADC Cytotoxicity and Efficacy. This table represents a qualitative summary of trends observed across different studies.
The Role of Linker Architecture: Linear vs. Pendant
The architecture of the PEG linker also plays a crucial role. A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched or pendant linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate with a high DAR of 8 revealed significant differences. The ADC with the branched P-(PEG12)2 linker exhibited a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker. This suggests that a branched configuration of PEG12 units can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.
| Linker Architecture (DAR 8) | Clearance Rate | Reference |
| Linear (L-PEG24) | High | |
| Pendant (P-(PEG12)2) | Low |
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.
The Advantage of the Azide Group for Conjugation
The azide moiety in this compound allows for conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This method offers several advantages over other conjugation chemistries:
-
High Specificity and Bioorthogonality: The reaction is highly specific between the azide and alkyne, minimizing side reactions with biological macromolecules.
-
Stable Triazole Linkage: The resulting triazole ring is exceptionally stable, preventing premature drug release.
-
Mild Reaction Conditions: The reaction can be carried out under mild, aqueous conditions, preserving the integrity of the antibody.
Figure 1. Structure of an ADC with an this compound linker.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
General Protocol for ADC Synthesis via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-containing PEG linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS).
-
This compound linker conjugated to the payload.
-
Copper(II) sulfate (CuSO4) stock solution.
-
A copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
A reducing agent such as sodium ascorbate.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.
-
In a reaction vessel, combine the alkyne-modified antibody with the azide-functionalized linker-payload. The molar ratio is typically between 1:4 and 1:10 (antibody:linker-payload).
-
Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio.
-
Add the Cu(I)/THPTA complex to the antibody-linker mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature, protected from light, for 30-60 minutes.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted components.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Figure 2. Workflow for ADC synthesis using CuAAC click chemistry.
In Vivo Tumor Growth Inhibition Study
Methodology:
-
Cell Line and Animal Model: Select a relevant cancer cell line and an appropriate immunodeficient mouse model (e.g., SCID mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG4 linker, ADC with m-PEG12 linker, ADC with PEG24 linker).
-
Dosing: Administer the ADCs intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volumes at regular intervals using calipers.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The selection of a PEG linker is a critical decision in ADC development, with a profound impact on the therapeutic index. The available data indicates that a PEG linker with 12 ethylene glycol units, such as this compound, often provides an optimal balance of properties. It is sufficiently long to impart favorable hydrophilicity and pharmacokinetic characteristics, leading to enhanced in vivo efficacy, without the more significant reduction in in vitro potency that can be observed with much longer PEG chains. The pendant architecture of two PEG12 units can further enhance the pharmacokinetic profile of highly loaded ADCs. The integral azide group of this compound enables a robust and stable conjugation process through click chemistry, ensuring the integrity of the final ADC product. The optimal PEG linker length is ultimately dependent on the specific antibody, payload, and target, necessitating empirical evaluation. However, this compound represents a highly versatile and effective choice for the rational design of next-generation ADCs.
References
A Head-to-Head Comparison of m-PEG12-azide and m-PEG24-azide in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives functionalized with azide groups for "click chemistry" have gained prominence. This guide provides a detailed comparison of two commonly employed monodispersed PEG azide linkers: m-PEG12-azide and m-PEG24-azide. By examining their physicochemical properties and the impact of their differing chain lengths on bioconjugation outcomes, this document aims to provide a comprehensive resource for making informed decisions in the design of novel bioconjugates, including antibody-drug conjugates (ADCs).
Physicochemical Properties
The fundamental difference between this compound and m-PEG24-azide lies in the length of the polyethylene glycol chain, which directly influences their molecular weight and, consequently, their physicochemical characteristics.
| Property | This compound | m-PEG24-azide | Reference |
| Molecular Weight | ~585.7 g/mol | ~1114.3 g/mol | [1][2] |
| Number of PEG Units | 12 | 24 | N/A |
| Solubility | High in aqueous and common organic solvents (Water, DMSO, DCM, DMF) | High in aqueous and common organic solvents | [1] |
| Hydrophilicity | High | Higher | [3] |
| Steric Hindrance | Moderate | High | [4] |
Impact on Bioconjugation Performance
The choice between a shorter (this compound) and a longer (m-PEG24-azide) PEG linker can have profound effects on various aspects of the resulting bioconjugate.
Bioconjugation Efficiency and Kinetics
Stability of the Bioconjugate
The stability of the resulting bioconjugate is a critical factor for its therapeutic efficacy. The hydrophilic nature of the PEG linker can shield the bioconjugate from proteolytic degradation and reduce aggregation. Longer PEG chains generally offer better protection. One study comparing a linear 24-unit PEG linker to a pendant linker with two 12-unit PEG chains in an ADC construct found that the pendant design led to improved stability and slower clearance rates, highlighting the importance of both PEG length and architecture.
Pharmacokinetics
The length of the PEG linker significantly influences the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life. This can be advantageous for therapeutic applications requiring sustained exposure.
A study comparing ADCs with different PEG linker lengths demonstrated that increasing the number of PEG units from 2 to 8 resulted in a decrease in the clearance rate. However, the clearance rate for PEG12 and PEG24 was found to be similar in that particular study, suggesting a potential plateau effect for longer PEG chains.
| Linker | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~4.0 | 0.47 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Steric Hindrance and Biological Activity
A potential drawback of longer PEG chains is the increased steric hindrance, which can sometimes interfere with the binding of the bioconjugate to its target, potentially reducing its biological activity. The choice of PEG linker length therefore represents a trade-off between improved pharmacokinetics and potentially reduced in vitro potency. Shorter linkers may be preferable in cases where minimizing steric hindrance is crucial for maintaining the biological function of the conjugated molecule.
Experimental Protocols
The following are generalized protocols for bioconjugation using m-PEG-azide linkers via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized biomolecule with either this compound or m-PEG24-azide.
Materials:
-
Alkyne-functionalized biomolecule
-
This compound or m-PEG24-azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of the m-PEG-azide linker in a suitable solvent (e.g., DMSO or water).
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and THPTA in the reaction buffer.
-
Add the m-PEG-azide solution to the biomolecule solution. A 5- to 10-fold molar excess of the azide linker is typically recommended.
-
Initiate the reaction by adding the copper catalyst solution followed by a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE or LC-MS).
-
Once the reaction is complete, quench it by adding the quenching solution.
-
Purify the bioconjugate using size-exclusion chromatography to remove excess reagents.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO)-functionalized biomolecule with either this compound or m-PEG24-azide.
Materials:
-
Strained alkyne-functionalized biomolecule (e.g., DBCO-labeled protein)
-
This compound or m-PEG24-azide
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of the m-PEG-azide linker in a suitable solvent.
-
Add the m-PEG-azide solution to the biomolecule solution. A 5- to 10-fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C overnight.
-
Monitor the reaction progress.
-
Purify the bioconjugate using size-exclusion chromatography.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Logical Relationship: Choosing the Right Linker
The decision between this compound and m-PEG24-azide involves a careful consideration of the desired properties of the final bioconjugate.
Caption: Decision framework for selecting between this compound and m-PEG24-azide.
Conclusion
Both this compound and m-PEG24-azide are valuable tools in bioconjugation, offering the advantages of a hydrophilic spacer and a bioorthogonal reactive handle. The choice between the two is not straightforward and depends on the specific application.
-
This compound is a suitable choice when minimizing steric hindrance to maintain the biological activity of the conjugated molecule is a primary concern.
-
m-PEG24-azide is generally preferred when the goal is to maximize the circulation half-life and improve the overall stability and solubility of the bioconjugate, particularly for hydrophobic payloads.
Ultimately, the optimal PEG linker length should be determined empirically for each specific bioconjugate to achieve the desired balance of pharmacokinetic properties and biological activity. This guide provides a framework for making an informed initial selection and highlights the key experimental considerations for the successful development of novel bioconjugates.
References
A Comparative Guide to Analytical Techniques for Monitoring m-PEG12-Azide Reactions
Monitoring the reaction progress of m-PEG12-azide, a key reagent in bioconjugation and materials science, is critical for optimizing reaction conditions and ensuring product quality. The primary reaction involving this compound is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This guide provides a comparative overview of common analytical techniques used to monitor these reactions, complete with experimental data, detailed protocols, and workflow visualizations.
Overview of Common Analytical Techniques
The choice of analytical technique for monitoring this compound reactions depends on several factors, including the need for quantitative vs. qualitative data, the complexity of the reaction mixture, and the available instrumentation. The most prevalent methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Each technique offers distinct advantages. HPLC is highly effective for separating and quantifying the starting materials, products, and byproducts. NMR spectroscopy provides detailed structural information, allowing for unambiguous confirmation of product formation. FTIR spectroscopy is a rapid method for detecting the disappearance of the characteristic azide functional group. Mass spectrometry offers high sensitivity and is invaluable for confirming the molecular weight of the final conjugate.
Comparative Analysis of Techniques
The following table summarizes the key performance characteristics of the primary analytical techniques for monitoring this compound reactions.
| Feature | HPLC (UV or RID) | NMR Spectroscopy (¹H or ¹³C) | FTIR Spectroscopy | Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity or size | Nuclear magnetic resonance | Vibrational spectroscopy | Mass-to-charge ratio |
| Information Provided | Quantitative analysis of reactants and products | Detailed molecular structure | Presence of functional groups | Molecular weight and fragmentation[1] |
| Key Indicator | Change in peak area/height of reactant vs. product | Disappearance of reactant signals and appearance of product signals (e.g., triazole proton)[2] | Disappearance of strong, sharp azide peak (~2100 cm⁻¹)[1][3][4] | Detection of product's molecular ion peak and loss of N₂ from unreacted azide |
| Sensitivity | High (UV), Moderate (RID) | Lower; may require higher concentrations or specialized techniques | Moderate | Very High |
| Analysis Time | Relatively fast (10-30 min per sample) | Slower (minutes to hours) | Very fast (< 5 minutes) | Fast (< 10 minutes) |
| Quantitative Accuracy | High | High with internal standard | Semi-quantitative at best | High with appropriate standards |
| Cost (Instrument) | Moderate | High | Low | High |
| Sample Requirement | < 1 mg | ~5-25 mg | ~1-10 mg | < 1 mg |
Detailed Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating the this compound reactant from the often more polar triazole product. Reversed-phase HPLC is most common for this application.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), UV detector, and/or a Refractive Index Detector (RID).
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by dilution in mobile phase or addition of a chelating agent for CuAAC reactions). Dilute the aliquot in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Elution:
-
Start at 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Monitor at a wavelength where the product or reactant has a chromophore (e.g., 254 nm if an aromatic group is involved).
-
RID: Use if components lack a strong UV chromophore.
-
-
Data Analysis: Integrate the peak areas of the this compound reactant and the triazole product. Calculate the percent conversion by comparing the relative peak areas over time.
NMR Spectroscopy
NMR provides unambiguous structural confirmation of the product. ¹H NMR is typically used to monitor the disappearance of protons adjacent to the azide and the appearance of the new triazole proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer. Benchtop NMR (60-80 MHz) can also be used for real-time monitoring.
-
Sample Preparation: At specified time points, take an aliquot from the reaction. If the reaction solvent is not deuterated, evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Key Signals to Monitor:
-
Reactant (this compound): Protons on the carbon alpha to the azide group (typically around 3.0 - 4.5 ppm).
-
Product (Triazole): A new, distinct singlet for the triazole proton (typically 7.5 - 8.5 ppm for 1,4-disubstituted triazoles from CuAAC).
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. An internal standard with a known concentration can be added for quantitative analysis.
-
Data Analysis: Integrate the signals for the reactant and product. The reaction progress is determined by the relative integrals of these characteristic peaks.
FTIR Spectroscopy
FTIR is a rapid, qualitative, or semi-quantitative method ideal for quick reaction checks. It relies on detecting the disappearance of the very strong and sharp azide (N₃) stretching vibration.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.
-
Sample Preparation:
-
ATR: Place a drop of the reaction mixture directly onto the ATR crystal.
-
Transmission: Place a drop of the solution between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent.
-
Collect the sample spectrum from approximately 4000 to 600 cm⁻¹.
-
-
Key Signal to Monitor:
-
Azide (N₃) asymmetric stretch: A strong, sharp peak located around 2100 cm⁻¹ (typically 2160-2120 cm⁻¹).
-
-
Data Analysis: Monitor the decrease in the intensity of the azide peak over time. The reaction is considered complete when this peak is no longer detectable.
Mass Spectrometry (MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the premier tool for confirming product identity and detecting low-level impurities.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same reversed-phase HPLC protocol as described in section 3.1, but replace TFA with a volatile modifier like 0.1% formic acid to ensure compatibility with MS detection.
-
MS Parameters (Positive Ion Mode ESI):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Scan Range: Set a mass range appropriate for the expected molecular weights of the reactant and product (e.g., m/z 200-2000).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the reactant and product.
-
Confirm the product's identity by its measured molecular weight from the mass spectrum. PEGylated molecules often appear as a distribution of multiply charged ions.
-
Look for the characteristic fragmentation of any remaining azide reactant, which involves the loss of N₂ (28 Da).
-
Visualization of Workflows
Visualizing the analytical process can help in selecting and implementing the appropriate monitoring strategy.
Caption: General workflow for monitoring this compound reactions.
Caption: Decision tree for selecting an analytical technique.
References
A Researcher's Guide to the SDS-PAGE Analysis of Protein-m-PEG12-azide Conjugates
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a protein is a critical step in enhancing the therapeutic properties of biologics. The covalent attachment of moieties like m-PEG12-azide can improve a protein's stability, solubility, and pharmacokinetic profile. Verifying and characterizing this conjugation is paramount. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible and fundamental technique for this purpose.
This guide provides an objective comparison of SDS-PAGE with alternative analytical methods for protein-m-PEG12-azide conjugates, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate analytical workflow.
The Role of SDS-PAGE in Conjugation Analysis
SDS-PAGE separates proteins based on their molecular weight.[1] The detergent SDS denatures the protein and imparts a uniform negative charge, allowing it to migrate through the polyacrylamide gel matrix towards the positive electrode solely based on its size.[2] A successful conjugation of this compound to a protein results in an increase in its molecular weight. This is observed on an SDS-PAGE gel as a distinct band shift, with the conjugated protein migrating slower than the unconjugated protein.[3] The intensity of these bands can be used to semi-quantitatively assess the extent of conjugation.[3]
However, the analysis of PEGylated proteins by SDS-PAGE is not without its challenges. The PEG moiety can lead to anomalous migration, often making the apparent molecular weight appear significantly larger than the calculated molecular weight.[4] Additionally, interactions between PEG and SDS can cause band broadening or smearing, which can complicate interpretation.
Comparison of Analytical Techniques
While SDS-PAGE is a valuable initial screening tool, a comprehensive characterization of protein-m-PEG12-azide conjugates often requires orthogonal methods. The following table summarizes the performance of SDS-PAGE in comparison to other common analytical techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Application |
| SDS-PAGE | Separation of denatured proteins by molecular weight in a polyacrylamide gel matrix. | Apparent molecular weight, purity, and semi-quantitative estimation of conjugation efficiency. | Widely available, relatively inexpensive, simple to perform, and high throughput. | Anomalous migration of PEGylated proteins, potential for band smearing, and provides only apparent molecular weight. | Rapid initial screening of conjugation reactions and routine quality control. |
| Native-PAGE | Separation of proteins in their native, folded state based on size, shape, and intrinsic charge. | Information on the native conformation and potential aggregation of the conjugate. | Avoids PEG-SDS interactions leading to sharper bands, and preserves the native protein structure. | Migration is not solely dependent on molecular weight, making interpretation more complex. | Analysis of conjugates where maintaining the native structure is critical. |
| Size Exclusion Chromatography (SEC) | Separation of molecules in solution based on their hydrodynamic radius (size). | Quantitative data on the distribution of conjugate, aggregate, and monomer species under native conditions. | Non-denaturing, provides quantitative data on conjugation efficiency and aggregation. | Lower resolution than PAGE techniques, and potential for non-specific interactions with the column matrix. | Quantification of conjugation efficiency and separation of aggregates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly accurate mass determination of the conjugate, identification of conjugation sites, and characterization of heterogeneity. | Definitive confirmation of conjugate mass and detailed structural information. | High cost, complex instrumentation and data analysis, and lower throughput. | In-depth characterization and confirmation of conjugate identity and structure. |
| Capillary Gel Electrophoresis (CGE) | An automated, high-resolution version of gel electrophoresis performed in a capillary. | High-resolution separation of PEGylated species, allowing for the quantification of different degrees of PEGylation. | High throughput, faster run times, and automated data analysis. | Higher initial equipment cost and serial analysis can make direct lane-to-lane comparison difficult. | Detailed analysis of the heterogeneity of PEGylation. |
Experimental Protocols
Protocol 1: Conjugation of Protein with this compound via Click Chemistry
This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically at a 10 to 50-fold molar excess to the protein), CuSO₄, and THPTA.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, SEC, and/or Mass Spectrometry.
Protocol 2: SDS-PAGE Analysis of Protein-m-PEG12-azide Conjugates
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MES or MOPS)
-
2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or a PEG-specific stain (e.g., barium iodide)
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix the protein-m-PEG12-azide conjugate, the unconjugated protein control, and molecular weight standards with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load the prepared samples into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Disassemble the apparatus and carefully remove the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour or with a barium iodide solution to specifically visualize the PEGylated species.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Image the gel using a gel documentation system.
-
Compare the migration of the conjugated protein to the unconjugated control and the molecular weight standards to assess the band shift indicative of successful conjugation.
-
Perform densitometry analysis on the protein bands to estimate the conjugation efficiency.
-
Data Presentation
The quantitative data from the analysis of a hypothetical protein-m-PEG12-azide conjugate is summarized in the table below.
| Analytical Technique | Unconjugated Protein | Protein-m-PEG12-azide Conjugate | Interpretation |
| SDS-PAGE (Apparent MW) | 50 kDa | ~65-75 kDa (diffuse band) | Successful conjugation indicated by a significant band shift. The diffuse nature of the band suggests heterogeneity in PEGylation. |
| SEC (Elution Volume) | 12.5 mL | 10.8 mL | The earlier elution of the conjugate confirms an increase in hydrodynamic radius, consistent with successful PEGylation. |
| Mass Spectrometry (Mass) | 50,125 Da | 50,710 Da (major peak) | The mass increase of 585 Da corresponds to the addition of one this compound moiety, confirming mono-PEGylation. |
Visualizations
Caption: Workflow for the conjugation and analysis of protein-m-PEG12-azide conjugates.
Caption: Comparison of information obtained from different analytical techniques.
Caption: Simplified reaction pathway for CuAAC click chemistry conjugation.
References
Measuring Drug-to-Antibody Ratio (DAR) with m-PEG12-Azide Linkers: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods for Determining the Drug-to-Antibody Ratio of Antibody-Drug Conjugates (ADCs) Employing m-PEG12-Azide Linkers, Supported by Experimental Data and Detailed Protocols.
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC), profoundly influencing its efficacy, safety, and pharmacokinetic profile. Accurate and precise DAR determination is therefore paramount throughout the development and manufacturing of ADCs. This guide provides a comparative overview of the most common analytical techniques for measuring the DAR of ADCs, with a particular focus on those constructed using this compound linkers. The inclusion of the hydrophilic this compound linker, which facilitates conjugation via click chemistry, can influence the analytical behavior of the ADC, necessitating careful consideration of the chosen DAR measurement method.
Comparison of Key DAR Measurement Techniques
The selection of an appropriate method for DAR determination depends on several factors, including the specific characteristics of the ADC, the desired level of information (average DAR versus distribution of drug-loaded species), and the available instrumentation. The four principal methods employed for DAR analysis are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.
| Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The conjugation of hydrophobic drugs increases the hydrophobicity of the antibody. | Average DAR, distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | Robust and reproducible method for cysteine-linked ADCs; maintains the native structure of the ADC.[1][2][3] | Lower resolution compared to RP-HPLC; mobile phases are often incompatible with mass spectrometry.[2][4] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their polarity under denaturing conditions. For ADCs, this typically involves the reduction of interchain disulfide bonds to separate light and heavy chains. | Average DAR, distribution of drug load on light and heavy chains. | Higher resolution than HIC, allowing for better separation of species. Compatible with mass spectrometry. | Denaturing conditions disrupt the native antibody structure; primarily suitable for cysteine-linked ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of the intact ADC or its subunits. | Precise average DAR, distribution of DAR species, and confirmation of conjugation. | Provides direct and accurate mass information. Can be used for both cysteine- and lysine-linked ADCs. | Requires specialized instrumentation and data processing; ionization efficiency can vary between different DAR species, potentially biasing results. |
| UV-Vis Spectroscopy | Determines the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically corresponding to the maximum absorbance of the antibody and the drug. | Average DAR only. | Simple, rapid, and requires standard laboratory equipment. | Provides no information on the distribution of drug-loaded species; accuracy is highly dependent on the accuracy of extinction coefficients and can be affected by the presence of free drug. |
The Influence of this compound Linkers on DAR Analysis
The presence of an this compound linker introduces specific considerations for each DAR measurement technique:
-
Hydrophobicity: The hydrophilic nature of the PEG linker can decrease the overall hydrophobicity of the ADC, potentially reducing retention times in HIC and altering the elution profile in RP-HPLC compared to ADCs with more hydrophobic linkers. The length of the PEG chain has been shown to influence HIC retention time.
-
Mass: The defined mass of the this compound linker (585.7 g/mol ) must be accurately accounted for in MS analysis to correctly assign DAR species.
-
UV Absorbance: The azide group and the PEG chain do not typically have significant absorbance at 280 nm (protein) or the common absorbance maxima of cytotoxic payloads. However, it is crucial to confirm that the linker does not interfere with the absorbance measurements used in the UV-Vis method.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols that should be optimized for the specific ADC being analyzed.
Hydrophobic Interaction Chromatography (HIC)
Principle: This technique separates ADC species based on their hydrophobicity. The unconjugated antibody, being the most hydrophilic, elutes first, followed by species with increasing numbers of conjugated drug-linker moieties.
Workflow:
Caption: HIC workflow for DAR analysis.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
Filter and degas all buffers before use.
-
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR or equivalent.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * DAR of species) / 100
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: For cysteine-linked ADCs, RP-HPLC is typically performed under reducing conditions to separate the light and heavy chains. The conjugated and unconjugated chains are then separated based on their hydrophobicity.
Workflow:
Caption: RP-HPLC workflow for DAR analysis.
Protocol:
-
Sample Preparation (Reduction):
-
To approximately 100 µg of the ADC, add dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A suitable C4 or C8 reversed-phase column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas of the different chain species.
-
Mass Spectrometry (MS)
Principle: Native MS is often preferred for cysteine-linked ADCs to maintain the non-covalent interactions between the antibody chains. The ADC is introduced into the mass spectrometer, and the masses of the different DAR species are determined.
Workflow:
Caption: Mass spectrometry workflow for DAR analysis.
Protocol:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method, such as size-exclusion chromatography (SEC) with a volatile buffer like ammonium acetate.
-
-
Mass Spectrometry Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of native MS analysis.
-
Ionization Source: Electrospray ionization (ESI) operated under non-denaturing conditions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
UV-Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law and the distinct UV-Vis absorbance spectra of the antibody and the cytotoxic drug.
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two different wavelengths (e.g., 280 nm and the λmax of the drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at the two selected wavelengths.
-
-
Calculate DAR:
-
Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_λ1 = (ε_Ab,λ1 * C_Ab) + (ε_Drug,λ1 * C_Drug)
-
A_λ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug)
-
-
The average DAR is then calculated as the molar ratio: DAR = C_Drug / C_Ab.
-
Conclusion
The measurement of the drug-to-antibody ratio is a critical step in the development of ADCs, including those utilizing this compound linkers. While standard analytical techniques such as HIC, RP-HPLC, MS, and UV-Vis Spectroscopy are applicable, the unique properties of the PEG linker must be taken into account. HIC and MS are powerful for determining both the average DAR and the distribution of species, with MS providing the most precise mass information. RP-HPLC offers high resolution for reduced ADCs, while UV-Vis spectroscopy provides a rapid but less detailed estimation of the average DAR. The choice of the optimal method will depend on the specific analytical needs, the stage of development, and the available resources. A combination of orthogonal methods is often recommended for a comprehensive characterization of the ADC.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. repligen.com [repligen.com]
A Comparative Guide to CuAAC and SPAAC for m-PEG12-Azide Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The rise of "click chemistry" has provided a powerful toolkit for these applications, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective, data-driven comparison of these two techniques specifically for the conjugation of m-PEG12-azide, a common hydrophilic linker.
Executive Summary
Both CuAAC and SPAAC are highly effective for conjugating this compound, but they present a trade-off between reaction speed and biocompatibility. CuAAC generally boasts faster kinetics and utilizes simple terminal alkynes, but the requisite copper catalyst can be cytotoxic, limiting its use in living systems. Conversely, SPAAC is a copper-free method, making it ideal for in vivo and other sensitive biological applications. However, it typically exhibits slower reaction rates and requires more complex, sterically bulky cyclooctynes. The choice between the two methods will ultimately depend on the specific requirements of the experimental context.
Quantitative Performance Comparison
The following tables summarize key performance indicators for the conjugation of azides, including those analogous to this compound, via CuAAC and SPAAC. It is important to note that direct kinetic data for this compound is not extensively published; therefore, some data is extrapolated from studies on structurally and electronically similar azide compounds.
| Parameter | CuAAC with Terminal Alkyne | SPAAC with DBCO | SPAAC with BCN |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (Dibenzocyclooctyne) and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (Bicyclo[6.1.0]nonyne) and an azide. |
| Second-Order Rate Constant (k₂) | Typically 1-100 M⁻¹s⁻¹[1] | ~0.1 - 2.0 M⁻¹s⁻¹[2] | ~0.3 - 1.0 M⁻¹s⁻¹[3] |
| Biocompatibility | Limited in vivo due to cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[1] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[1] | Excellent biocompatibility. |
| Reaction Time | Generally fast (minutes to a few hours for high yield). | Slower than CuAAC (can require several hours to overnight for completion). | Generally faster than DBCO but slower than CuAAC. |
| Required Alkyne | Simple, small terminal alkynes. | Bulky, sterically demanding Dibenzocyclooctyne (DBCO) derivatives. | Less sterically hindered than DBCO. |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes (e.g., DBCO) are typically more expensive and complex to synthesize. | Generally more accessible than DBCO but more expensive than terminal alkynes. |
| Side Reactions | Potential for side reactions with biomolecules sensitive to copper or reactive oxygen species generated by the catalyst system. | Can exhibit some non-specific labeling through reactions with cysteine residues. | Can also react with thiols. |
Reaction Mechanisms and Experimental Workflow
To visualize the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
References
A Comparative Guide to the Performance of m-PEG12-azide in Different Buffer Systems
For researchers, scientists, and drug development professionals, the efficiency of bioconjugation is paramount. The choice of buffer can significantly impact the outcome of reactions involving linkers such as m-PEG12-azide. This guide provides an objective comparison of this compound's performance in various buffer systems for two of the most common click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The azide group on this compound is generally stable under a wide range of conditions, making it a versatile tool for bioconjugation.[1][2] However, the specific reaction conditions, particularly the buffer system, can influence the speed and yield of the conjugation.
Performance of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the buffer system is critical due to the catalytic role of copper(I) ions. The ideal buffer should maintain the desired pH without interfering with the catalyst.
Data Presentation: Comparison of Buffer Systems for CuAAC
| Buffer System | Recommendation | Rationale |
| HEPES | Highly Recommended | Inert towards copper ions and maintains pH effectively in the optimal range (around 7.0-7.5).[3] |
| Phosphate Buffer (e.g., PBS) | Recommended with Caution | Widely used, but high concentrations of phosphate can lead to the precipitation of copper-phosphate complexes. This can be mitigated by pre-mixing the copper source with a stabilizing ligand before adding it to the buffer.[4] |
| Acetate Buffer | Recommended | A suitable alternative to phosphate and HEPES buffers.[4] |
| Tris Buffer | Not Recommended | Tris (tris(hydroxymethyl)aminomethane) acts as a chelating agent for copper ions, which can significantly slow down or inhibit the reaction. |
| Buffers with high Chloride | Not Recommended | High concentrations of chloride ions (>0.2 M) can compete with the azide for binding to copper, reducing the reaction rate. |
Experimental Protocol: CuAAC Conjugation of this compound
This protocol describes a general procedure for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a recommended buffer (e.g., 100 mM HEPES, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, 500 mM in water)
-
Desalting column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to a stock concentration of 10-50 mM.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein solution.
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is common.
-
Add the catalyst premix to the protein-azide mixture to a final copper concentration of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound and copper by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Mandatory Visualization: CuAAC Experimental Workflow
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Performance of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction, making it highly biocompatible. The reaction rate is generally less sensitive to the buffer composition compared to CuAAC, but differences are still observable.
Data Presentation: SPAAC Reaction Rates in Different Buffer Systems
The following table summarizes the second-order rate constants (k) for the reaction between sulfo-DBCO-amine and two different azide-containing molecules in various buffers at pH 7 and 37°C. While this compound was not the exact molecule used in this study, the data provides a strong indication of how different buffers can influence SPAAC kinetics.
| Buffer System (pH 7, 37°C) | Rate Constant (k) with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Rate Constant (k) with 3-azido-L-alanine (M⁻¹s⁻¹) |
| HEPES | 1.22 | 0.55 |
| DMEM | 0.97 | 0.59 |
| MES | 0.86 | 0.44 |
| PBS | 0.85 | 0.32 |
| RPMI | 0.77 | 0.27 |
| Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates. |
As the data indicates, HEPES buffer resulted in the highest reaction rates, while PBS showed lower rates. This suggests that while SPAAC is tolerant to various buffers, the choice of buffer can still be optimized for faster kinetics.
Experimental Protocol: SPAAC Conjugation of this compound
This protocol outlines a general procedure for conjugating this compound to a protein functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound
-
Desalting column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer or a compatible solvent like DMSO to create a stock solution.
-
-
Reaction Setup:
-
Add a 2- to 10-fold molar excess of the this compound solution to the DBCO-protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours. The reaction can be performed at room temperature or 4°C. Reaction times are typically faster at higher temperatures.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove any unreacted this compound.
-
Mandatory Visualization: SPAAC Experimental Workflow
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Illustrative Application: Cell Surface Labeling
The diagram below illustrates a common application of PEG-azide linkers in bioconjugation: the labeling of a cell surface protein for imaging or therapeutic targeting.
Caption: Labeling a cell surface protein using a PEG-azide linker.
Conclusion and Recommendations
The choice of buffer system is a critical parameter for the successful use of this compound in bioconjugation.
-
For CuAAC reactions , the use of a non-coordinating buffer such as HEPES is highly recommended to avoid inhibition of the copper catalyst. Buffers like Tris and those with high chloride concentrations should be avoided.
-
For SPAAC reactions , while generally more tolerant of different buffer conditions, empirical data suggests that HEPES can provide faster reaction kinetics compared to other common buffers like PBS.
By selecting the appropriate buffer system, researchers can optimize the efficiency, yield, and reproducibility of their bioconjugation reactions with this compound, ultimately leading to more reliable and robust results in their drug development and research endeavors.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Purity of m-PEG12-Azide Conjugates
For researchers and professionals in drug development, ensuring the purity of polyethylene glycol (PEG) conjugates like m-PEG12-azide is a critical step. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of subsequent applications, such as bioconjugation and the formation of antibody-drug conjugates. This guide provides an objective comparison of common analytical techniques used to assess the purity of this compound, supported by experimental data and detailed protocols.
The synthesis of this compound, while a well-established process, can result in a heterogeneous mixture of products. Potential impurities may include the starting material (m-PEG12-OH), byproducts from incomplete reactions, and PEG molecules with different chain lengths (polydispersity). Therefore, robust analytical methods are essential to quantify the desired product and identify any contaminants.
Comparison of Analytical Techniques
Several analytical techniques can be employed to characterize this compound conjugates. The choice of method often depends on the specific information required, such as molecular weight distribution, degree of functionalization, or the presence of small molecule impurities. The following table summarizes the key techniques and their applicability to purity assessment.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components based on polarity or size. | High sensitivity and selectivity for separating different PEG species and impurities.[] Can be coupled with various detectors for comprehensive analysis. | PEG lacks a strong UV chromophore, often requiring specialized detectors like ELSD or mass spectrometry.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the degree of azide functionalization and identification of impurities. | Provides quantitative information on chain-end substitution.[3][4] Can determine the absolute number average molecular weight.[3] | Can have complex spectra for polymeric materials, and molecular weight determination is more accurate for shorter polymers. |
| Mass Spectrometry (MS) | Determination of molecular weight and molecular weight distribution. | Highly sensitive technique for characterizing proteins and polymers. Can identify different PEG oligomers and end-group modifications. | Can be challenging for high molecular weight and polydisperse PEGs due to complex spectra with multiple charge states. |
| Size-Exclusion Chromatography (SEC) | Determination of molecular weight distribution and detection of high molecular weight impurities or aggregates. | Effective for separating molecules based on size, revealing polydispersity and the presence of coupled products. | Does not provide structural information about the functional groups. |
| Differential Scanning Calorimetry (DSC) | Information on thermal properties, which can be affected by impurities. | Can monitor purity and quality, as impurities can alter melting and crystallization temperatures. | It is a destructive technique and does not provide direct elemental or structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as the azide group. | Useful for confirming the presence of the azide functional group through its characteristic vibrational band. | Provides qualitative rather than quantitative information on purity. |
Experimental Protocols and Data
Below are detailed methodologies for the most common and effective techniques used in the purity assessment of this compound.
HPLC is a powerful technique for separating and quantifying the components in a sample. For PEG analysis, reversed-phase HPLC is often employed. Due to the lack of a strong UV chromophore in PEG, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are commonly used. Alternatively, HPLC can be coupled with a mass spectrometer (LC-MS) for more detailed characterization.
Experimental Protocol for Reversed-Phase HPLC with ELSD:
-
Column: A C8 or C18 reversed-phase column is suitable for separating PEG oligomers.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: The this compound sample is dissolved in the initial mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the components are separated based on their hydrophobicity. The ELSD detects the separated components, and the peak area can be used for quantification.
Workflow for HPLC Analysis of this compound
Caption: Decision-making process for purity assessment using ¹H NMR.
Mass spectrometry provides information about the molecular weight of the this compound conjugate. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Experimental Protocol for ESI-MS:
-
Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion: The sample solution is infused into the mass spectrometer.
-
Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. The resulting spectrum will show a distribution of peaks corresponding to the different oligomers of the PEG chain, each differing by the mass of the ethylene glycol repeat unit (44 Da). The presence of the desired this compound can be confirmed by its molecular weight.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for purity assessment by ESI-Mass Spectrometry.
Conclusion
A multi-faceted approach is often the most effective strategy for comprehensively assessing the purity of this compound conjugates. While HPLC provides excellent separation and quantification of different species, NMR is invaluable for confirming the chemical structure and degree of functionalization. Mass spectrometry serves as a powerful tool for verifying the molecular weight. By combining these techniques, researchers can gain a thorough understanding of their sample's purity, ensuring the quality and reliability of their subsequent experiments and applications.
References
A Comprehensive Guide to the Stability of Triazole Linkages Derived from m-PEG12-Azide for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linkage is a critical determinant of a bioconjugate's stability, efficacy, and overall therapeutic success. The 1,2,3-triazole linkage, formed through the highly efficient "click chemistry" reaction between an azide and an alkyne, has gained prominence as a robust and reliable conjugation method. This guide provides an objective comparison of the stability of the triazole linkage, particularly that formed from m-PEG12-azide, with other common linkages, supported by experimental data and detailed protocols.
The 1,2,3-triazole ring is renowned for its exceptional chemical and biological stability.[1] It is largely inert and resistant to a wide array of chemical conditions, including acid-base hydrolysis, redox reactions, and enzymatic degradation.[1][2] This inherent stability makes it an ideal linker for applications requiring the long-term integrity of the bioconjugate in vivo. When incorporated as part of a polyethylene glycol (PEG) linker, such as in this compound, the resulting conjugate benefits from both the stability of the triazole and the physicochemical advantages of PEG, including increased solubility and reduced immunogenicity.
Comparative Stability of Bioconjugation Linkages
The stability of a chemical linker is paramount to ensure that a bioconjugate remains intact in circulation and reaches its target, thereby minimizing off-target effects and maximizing therapeutic efficacy. The following table summarizes the stability of the triazole linkage in comparison to other commonly used linkages under physiologically relevant conditions.
| Linkage Type | Formation Chemistry | General Stability | Conditions Leading to Cleavage | Half-life in Human Plasma (approx.) |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High : Resistant to hydrolysis, enzymatic cleavage, and redox conditions.[1][3] | Generally considered inert under physiological conditions. | > 24 hours |
| Amide | Amine-Carboxylic Acid Condensation | High : Generally stable, but can be susceptible to enzymatic cleavage by proteases. | Specific proteases (e.g., Cathepsin B). | Variable (minutes to days) |
| Ester | Alcohol-Carboxylic Acid Condensation | Moderate : Susceptible to hydrolysis, especially at non-neutral pH, and enzymatic cleavage by esterases. | pH < 6 or > 8, esterases. | Minutes to hours |
| Disulfide | Thiol-Disulfide Exchange | Low (Reductive Environment) : Stable in circulation but readily cleaved in the reducing intracellular environment. | Reducing agents (e.g., glutathione). | Minutes (intracellularly) |
| Hydrazone | Hydrazine-Ketone/Aldehyde Condensation | pH-Sensitive : Stable at neutral pH, but readily hydrolyzed at acidic pH (e.g., in endosomes/lysosomes). | Acidic pH (< 6). | Hours (at acidic pH) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are protocols for key experiments to evaluate the stability of triazole linkages.
Protocol 1: Evaluation of Hydrolytic Stability
-
Preparation of Solutions: Prepare a stock solution of the triazole-linked bioconjugate. Prepare a series of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Dilute the bioconjugate stock solution into each buffer to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Analysis: Quench the reaction if necessary and analyze the samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact bioconjugate and any degradation products.
-
Data Interpretation: Plot the percentage of intact bioconjugate against time for each pH condition to determine the rate of hydrolysis and the half-life of the linkage.
Protocol 2: Evaluation of Enzymatic Stability
-
Preparation of Enzyme Solutions: Prepare solutions of relevant enzymes (e.g., proteases like trypsin or cathepsin B, or plasma esterases) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add the bioconjugate to the enzyme solutions to a final concentration of 1 mg/mL. Include a control sample with the bioconjugate in the buffer without any enzyme. Incubate all samples at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Analysis: Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation) and analyze the samples by HPLC or MS to quantify the amount of intact bioconjugate and any cleavage products.
-
Data Interpretation: Compare the degradation profile in the presence and absence of the enzyme to assess the susceptibility of the linkage to enzymatic cleavage.
Visualizing the Triazole Linkage and Its Stability
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
The Length of the Chain: How m-PEG12-azide Linkers Shape Drug Pharmacokinetics
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of a polyethylene glycol (PEG) linker, specifically, can dramatically influence a drug's journey through the body, affecting its solubility, stability, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of how a mid-length m-PEG12-azide linker performs in relation to shorter and longer alternatives, supported by experimental data from various studies.
The inclusion of a PEG linker in a drug conjugate serves multiple purposes. It can enhance hydrophilicity, which is particularly beneficial for poorly soluble drug payloads, and it can create a hydrophilic shield around the molecule, protecting it from enzymatic degradation and reducing immunogenicity.[1][2] The length of this PEG chain is a key variable that can be fine-tuned to optimize the pharmacokinetic (PK) profile of a drug.[1] Generally, longer PEG chains lead to a larger hydrodynamic radius, which in turn reduces renal clearance and prolongs the drug's circulation half-life.[2] However, an excessively long linker can sometimes negatively impact the drug's potency.[1]
An this compound linker, with its 12 ethylene glycol units, often represents a balance between these competing factors, offering improved pharmacokinetics without a significant compromise in activity. The terminal azide group provides a versatile handle for "click chemistry," allowing for a straightforward and efficient conjugation to molecules containing an alkyne group.
Data Presentation: A Comparative Look at PEG Linker Length and Pharmacokinetics
The following table summarizes quantitative data from preclinical studies on ADCs and other bioconjugates, illustrating the general trends observed with varying PEG linker lengths. While a direct head-to-head comparison of a single molecule with a full range of PEG linkers including this compound is not extensively documented in a single publication, the compiled data provides a clear picture of the impact of linker length.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase in half-life compared to no PEG. | |
| Antibody-Drug Conjugate | PEG8 | Considered a threshold length for minimizing plasma clearance and improving exposure. | |
| Antibody-Drug Conjugate | PEG12 / PEG24 | Longer chains did not provide a significant further advantage in slowing clearance compared to PEG8 in one study. | |
| DNA Polyplex | 30 kDa PEG | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| PROTAC | 16-atom linker | Demonstrated superior degradation efficacy compared to a 12-atom linker in one study, highlighting an optimal length. |
Note: The data presented is a compilation from different studies and molecule types to illustrate the general principles of PEG linker length on pharmacokinetics. Direct comparison between different molecule types should be made with caution.
Mandatory Visualization
Below are diagrams illustrating a typical experimental workflow for comparing the pharmacokinetics of ADCs with different linker lengths and the signaling pathway of a BRD4-targeting PROTAC, a common application for PEG linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments involved in the pharmacokinetic analysis of molecules conjugated with PEG linkers.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, area under the curve) of a PEGylated conjugate.
Animal Model: Healthy mice or rats are typically used for these studies.
Administration: The test articles (conjugates with varying PEG linker lengths, including this compound) are administered intravenously at a specified dose.
Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 minutes, 1 hour, 4 hours, 8 hours, 24 hours, 48 hours, etc.).
Sample Processing: Plasma is isolated from the collected blood samples by centrifugation.
Quantification: The concentration of the conjugate in the plasma is quantified using a validated analytical method.
-
For Antibody-Drug Conjugates (ADCs): An enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate is commonly used.
-
For Small Molecule Conjugates or PROTACs: Liquid chromatography-mass spectrometry (LC-MS) is often employed for its high sensitivity and specificity.
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with different PEG linker lengths for comparative studies.
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. The m-PEGn-azide linker (where n=4, 8, 12, 24, etc.) is first reacted with a payload containing a compatible functional group (e.g., an alkyne for click chemistry). The other end of the linker is functionalized with a group reactive towards the antibody (e.g., maleimide).
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond.
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibody. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
References
A Head-to-Head Comparison: m-PEG12-azide vs. NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly influences the efficacy, stability, and homogeneity of therapeutic and diagnostic agents. This guide provides an in-depth, objective comparison between two prevalent PEGylation strategies: the bioorthogonal click chemistry approach using m-PEG12-azide and the classical amine-reactive approach using NHS-ester PEG linkers.
This comparison delves into the fundamental reaction mechanisms, quantitative performance metrics, and detailed experimental protocols for each methodology. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to optimize their bioconjugation strategies for applications ranging from antibody-drug conjugates (ADCs) to targeted drug delivery systems.
At a Glance: Key Differences
| Feature | This compound (Click Chemistry) | NHS-ester PEG Linker |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., SPAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced alkynes or strained cyclooctynes | Primary amines (Lysine residues, N-terminus) |
| Specificity | High | Moderate to low |
| Efficiency/Yield | Generally high to very high | Variable, moderate to high |
| Control over Degree of Labeling (DoL) | High, especially with two-step methods[1] | Moderate, can be challenging[1] |
| Linkage Stability | High (Triazole ring) | High (Amide bond) |
| Side Reactions | Minimal | Hydrolysis, reactions with other nucleophiles |
| Biocompatibility | High (especially for copper-free methods) | High |
In-Depth Performance Comparison
The choice between this compound and NHS-ester PEG linkers often hinges on the specific requirements of the application, including the desired level of control over the conjugation site and the importance of product homogeneity.
Reaction Efficiency and Yield
Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), is renowned for its high efficiency and yields, often exceeding 95%.[2] This bioorthogonal reaction proceeds with high fidelity even in complex biological mixtures.[3] In contrast, the efficiency of NHS-ester reactions can be more variable, with yields typically ranging from 20-35% depending on the protein concentration and other reaction conditions.[4] A significant competing reaction for NHS esters is hydrolysis, which increases at the higher pH required for the reaction and can reduce conjugation efficiency.
Control Over Degree of Labeling (DoL)
A key advantage of the click chemistry approach is the superior control it offers over the degree of labeling (DoL), which is the average number of PEG molecules conjugated to a single biomolecule. By first introducing a known number of azide or alkyne handles onto the biomolecule, a precise stoichiometry can be achieved in the subsequent click reaction. This is particularly crucial in the development of therapeutics like ADCs, where a consistent drug-to-antibody ratio (DAR) is critical for efficacy and safety.
Controlling the DoL with NHS-ester chemistry is more challenging due to the presence of multiple lysine residues on the surface of most proteins, all of which are potential reaction sites. The reaction often results in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached, which can complicate characterization and may impact biological activity.
Linkage Stability
Both chemistries form highly stable linkages under physiological conditions. The triazole ring formed via click chemistry is exceptionally stable and resistant to cleavage by proteases. This makes it an excellent surrogate for the native amide bond in peptides, enhancing their in vivo stability. The amide bond formed by the reaction of an NHS ester with a primary amine is also very stable. However, a study has shown that conjugates formed via a two-step click chemistry protocol can exhibit greater stability over time compared to those formed through direct NHS-ester labeling, with less dissociation of the conjugated molecule.
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound (Click Chemistry)
This protocol describes a general workflow for the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
Step 1: Introduction of a Strained Alkyne Handle (e.g., DBCO) onto the Biomolecule
-
Prepare the Biomolecule: Dissolve the protein or other biomolecule in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare the DBCO-NHS ester stock solution: Immediately before use, dissolve a DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis, exchanging the buffer to PBS, pH 7.4.
Step 2: Click Reaction with this compound
-
Prepare this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO or water).
-
Reaction: Add a 1.5- to 5-fold molar excess of this compound to the DBCO-labeled biomolecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove any unreacted this compound.
Protocol 2: Direct Bioconjugation using an NHS-ester PEG Linker
This protocol outlines a general procedure for labeling a protein with an NHS-ester PEG.
-
Prepare the Protein: Dissolve the protein in an amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-5 mg/mL.
-
Prepare the NHS-ester PEG stock solution: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 20-fold molar excess of the NHS-ester PEG stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if the PEG linker is attached to a fluorescent dye.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine and incubating for an additional 15-30 minutes.
-
Purification: Separate the PEGylated protein from the unreacted NHS-ester PEG and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
Visualizing the Pathways
To further elucidate the differences between these two bioconjugation strategies, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
References
A Comparative Guide to the Validation of m-PEG12-Azide Conjugation to Nanoparticles
For researchers, scientists, and drug development professionals, the successful surface functionalization of nanoparticles is a critical step in creating effective targeted delivery systems. Conjugating moieties like methoxy-polyethylene glycol-azide (m-PEG12-azide) not only enhances nanoparticle stability and circulation time but also provides a reactive handle for subsequent "click chemistry" applications. However, robust validation is essential to confirm that the conjugation has occurred successfully and to characterize the resulting nanomaterial.
This guide provides an objective comparison of common analytical techniques used to validate the conjugation of this compound to nanoparticles, complete with supporting data and detailed experimental protocols.
Comparison of Validation Techniques
Successful conjugation of this compound onto a nanoparticle surface induces changes in its physicochemical properties. These changes can be detected and quantified by a variety of analytical methods. While some techniques offer qualitative confirmation, others provide quantitative data on the extent of PEGylation.
| Technique | Principle | Information Gained | Advantages | Limitations & Common Pitfalls |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter. | Increase in hydrodynamic diameter post-conjugation. | Rapid, non-invasive, and provides information on size distribution (Polydispersity Index, PDI).[1][2] | Indirect evidence; highly sensitive to aggregates, dust, and sample concentration. The measured size includes the core, PEG layer, and a solvent layer.[1] |
| Zeta Potential Analysis | Measures the electrophoretic mobility of particles in an electric field, which is related to their surface charge. | A shift in zeta potential towards neutral, indicating the masking of the core's surface charge by the neutral PEG layer.[1][3] | Provides strong indirect evidence of surface modification and information on colloidal stability. | Highly sensitive to pH and ionic strength of the medium. A near-neutral value for PEGylated particles indicates steric, not electrostatic, stability. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying characteristic vibrations of chemical bonds. | Direct evidence of the azide group's presence via its characteristic asymmetric stretching peak (~2100 cm⁻¹). | Provides direct structural confirmation of the functional group. Disappearance of this peak after a click reaction confirms successful subsequent conjugation. | Can be challenging to detect if the concentration of the azide group on the nanoparticle surface is low. Requires careful background subtraction. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Identification of characteristic ethylene oxide protons of the PEG chain (~3.65 ppm) and potentially protons near the azide group. | Provides detailed structural information and can be used for quantification if the nanoparticle can be dissolved or the PEG cleaved. | Peak broadening for ligands attached to a solid nanoparticle surface can complicate analysis. Requires specialized techniques like HR-MAS NMR for clear spectra of surface-bound molecules. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated. | Quantifies the amount of grafted PEG by measuring the weight loss in the PEG degradation temperature range (e.g., 300-450 °C). | Precise quantitative method that analyzes the final, solid-form sample. | Requires a significant amount of dried sample; the core material must be thermally stable at the PEG degradation temperature. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of elements on the sample's surface. | Determines the presence of nitrogen from the azide group and changes in the elemental ratios (e.g., C, O, N) on the surface. | Highly surface-sensitive and provides quantitative elemental information. | Requires high vacuum conditions and specialized equipment. |
Experimental Workflow for Validation
The process of conjugating and subsequently validating this compound on nanoparticles involves a logical sequence of synthesis, purification, and characterization steps.
Caption: Workflow for nanoparticle conjugation and validation.
Detailed Experimental Protocols
Below are generalized protocols for the key validation experiments. Researchers should adapt concentrations, instrument parameters, and cleaning procedures to their specific nanoparticle system and available equipment.
Protocol 1: Dynamic Light Scattering (DLS) Measurement
-
Sample Preparation:
-
Gently vortex the stock nanoparticle solutions (both pre- and post-conjugation).
-
Dilute a small aliquot of the stock solution to an appropriate concentration using the original supernatant or a buffer of known ionic strength. The optimal concentration yields a count rate between 100 and 500 kcps (kilocounts per second), which varies by instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove aggregates and dust.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Enter the correct parameters for the dispersant (e.g., water), including its viscosity and refractive index, and set the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform at least three consecutive measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Report the Z-Average diameter as the mean hydrodynamic diameter.
-
Report the Polydispersity Index (PDI) to indicate the width of the size distribution. A PDI below 0.25 is generally desirable.
-
Validation Criterion: A statistically significant increase in the Z-Average diameter after the conjugation reaction is indicative of successful PEGylation.
-
Protocol 2: Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the nanoparticle samples (pre- and post-conjugation) to the appropriate concentration in the same dispersant used for the final formulation (e.g., deionized water or a specific buffer). The sample should be transparent or only slightly turbid.
-
Do not filter the sample unless large aggregates are present, as filtration can alter surface properties.
-
-
Instrument Setup:
-
Use a dedicated folded capillary cell or dip cell. Ensure the cell is thoroughly cleaned and free of bubbles.
-
Enter the correct dispersant parameters (viscosity, refractive index, and dielectric constant).
-
-
Measurement:
-
Carefully inject the sample into the cell, avoiding the introduction of air bubbles.
-
Perform at least three measurements, allowing the sample to equilibrate to the set temperature. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.
-
-
Data Analysis:
-
Report the average zeta potential value in millivolts (mV) and the standard deviation.
-
Always report the pH and ionic strength of the dispersant, as these factors heavily influence the measurement.
-
Validation Criterion: A significant shift in the zeta potential towards a more neutral value (e.g., from -30 mV to -5 mV) suggests the masking of the charged nanoparticle core by the neutral PEG layer.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare purified, dried (lyophilized) samples of the unconjugated nanoparticles and the this compound conjugated nanoparticles. A sample of the pure this compound ligand should also be run as a reference.
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried sample with dry KBr powder and pressing it into a transparent disk, or use an instrument with an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Record a background spectrum of the pure KBr pellet or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Measurement:
-
Place the sample in the instrument and record the spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectra of the unconjugated and conjugated nanoparticles.
-
Validation Criterion: The appearance of a sharp, characteristic peak around 2100 cm⁻¹ in the spectrum of the conjugated nanoparticles, which is absent in the unconjugated sample, provides direct evidence of the azide group. This peak should also be present in the reference spectrum of the this compound ligand. The disappearance of this peak after a subsequent click reaction further confirms its identity and successful reaction.
-
References
Safety Operating Guide
Proper Disposal of m-PEG12-azide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like m-PEG12-azide are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, building on a foundation of chemical safety to instill deep trust and provide value beyond the product itself.
Core Safety Principles and Hazard Assessment
This compound (C₂₅H₅₁N₃O₁₂) is an organic azide that combines the reactive azide functional group with a polyethylene glycol (PEG) chain. While the long PEG chain generally increases the stability of the molecule compared to smaller organic azides, the inherent risks of the azide group must be managed with stringent safety protocols.[1]
Key Hazards:
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][2]
-
Formation of Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][3]
-
Formation of Shock-Sensitive Metal Azides: Contact with heavy metals such as copper, lead, silver, and mercury can form highly unstable and shock-sensitive metal azides. This is particularly relevant for plumbing and certain laboratory equipment.
-
Toxicity: Azides are acutely toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.
Stability Assessment of this compound:
The stability of organic azides can be generally assessed by the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like azide) provides sufficient dilution to render the compound relatively safe. With 25 carbon atoms and 12 oxygen atoms to 3 nitrogen atoms, this compound has a high carbon and oxygen to nitrogen ratio, suggesting it is more stable than smaller, more hazardous organic azides.
Disposal Procedures: A Step-by-Step Approach
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. However, for safer handling and transport, chemical deactivation to a more stable compound is the preferred preliminary step. The Staudinger reduction offers a mild and effective method to convert the azide to a non-hazardous amine.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Deactivation of this compound via Staudinger Reduction
This procedure should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) or a similar aprotic solvent
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet (optional, for inert atmosphere)
-
Thin-layer chromatography (TLC) supplies for monitoring the reaction
Procedure:
-
Reaction Setup:
-
In a round-bottom flask of appropriate size, dissolve the this compound waste in THF. The concentration should be kept low, ideally not exceeding 1 M.
-
Place the flask on a magnetic stirrer and add a stir bar.
-
If desired, the reaction can be carried out under an inert atmosphere of nitrogen or argon.
-
-
Addition of Triphenylphosphine:
-
Slowly add triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) to the stirred solution. The reaction is generally exothermic, so for larger quantities, addition in portions is recommended.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting azide spot and the appearance of the amine product. The reaction is typically complete within a few hours.
-
-
Hydrolysis of the Iminophosphorane:
-
Once the reaction is complete (as indicated by TLC), add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide.
-
Stir the mixture for an additional 30-60 minutes.
-
-
Waste Neutralization and Disposal:
-
The resulting mixture, now containing the much less hazardous m-PEG12-amine and triphenylphosphine oxide, can be collected as chemical waste.
-
Label the waste container clearly with its contents.
-
Consult your institution's environmental health and safety (EHS) office for guidance on the final disposal of this deactivated waste stream, which may be classified as non-hazardous chemical waste depending on local regulations.
-
Disposal of Unused Product and Contaminated Materials
Unused this compound:
-
If unopened and in its original packaging, it can be disposed of directly as hazardous waste.
-
Clearly label the container as "Hazardous Waste: Organic Azide".
-
Store separately from acids, heavy metals, and halogenated solvents.
Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weigh boats, must be collected as solid hazardous waste.
-
Place these items in a dedicated, clearly labeled, and sealed waste container.
-
Reusable glassware should be decontaminated immediately after use. Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove residual azide, collecting the rinse as hazardous waste. Then, wash the glassware with soap and water.
Quantitative Data for Safe Handling and Disposal
| Parameter | Guideline | Rationale |
| Storage Concentration | ≤ 1 M in solution | To minimize the risk of explosion, especially for less stable organic azides. |
| Storage Temperature | -18°C is recommended for long-term storage. | To reduce the rate of potential decomposition. |
| pH of Waste Solutions | Neutral or slightly basic | To prevent the formation of highly toxic and explosive hydrazoic acid. |
| Incompatible Materials | Acids, heavy metals (copper, lead, etc.), halogenated solvents, strong oxidizing agents. | To avoid the formation of hazardous byproducts. |
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with safety regulations. Always consult your institution's specific safety protocols and EHS office for guidance tailored to your location and facilities.
References
Personal protective equipment for handling m-PEG12-azide
Essential Safety and Handling Guide for m-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling this compound. Given the limited specific safety data available for this compound, this guidance is based on the known hazards of its functional groups: the organic azide and the polyethylene glycol (PEG) chain. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, while the PEG component is generally considered to have low toxicity. The primary hazards are associated with the azide group.
Hazard Identification and General Precautions
Key Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use a blast shield between the user and the apparatus, especially during reactions.
-
Avoid contact with acids, heavy metals, and strong oxidizing agents.
-
Do not heat the compound unless specified by a validated protocol and with appropriate safety measures in place.
-
Work on the smallest possible scale and avoid working alone.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are essential. A full-face shield should be worn over the goggles to protect against splashes and potential explosions. |
| Hand | Double Gloves (Chemotherapy-rated nitrile) | Double gloving provides a robust barrier against skin contact. Chemotherapy-rated gloves are recommended due to the potential for high toxicity. |
| Body | Disposable, solid-front, back-closing gown | A laboratory coat is a minimum requirement. For larger quantities or procedures with a higher risk of splashing, a disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs is recommended to prevent contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid form to prevent inhalation of dust particles, or if there is a risk of aerosolization. |
| Foot | Closed-toe shoes and disposable shoe covers | Prevents contamination of footwear and the spread of the compound to other areas. |
Operational and Disposal Plans
Step-by-Step Handling Procedure
Preparation:
-
Designated Area: Conduct all work in a certified chemical fume hood with the sash at the lowest possible position.
-
Blast Shield: Place a blast shield in front of the experimental setup.
-
Gather Materials: Ensure all necessary equipment, reagents, and waste containers are within the fume hood before starting.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Weighing: If weighing the solid, do so carefully to avoid creating dust.
-
Dissolving: When dissolving, add the solvent slowly to the this compound.
-
Stirring: Use smooth, controlled magnetic stirring to avoid mechanical shock.
Post-Handling:
-
Quenching: After the reaction is complete, any excess azide must be safely quenched (see Disposal Plan below).
-
Decontamination: Wipe down the work area with an appropriate decontaminating solution. Dispose of all contaminated materials (e.g., bench paper, wipes) as hazardous waste.
-
Glassware Cleaning: Carefully decontaminate all glassware that has been in contact with the azide. Rinse with a suitable quenching solution before standard washing.
-
PPE Removal: Carefully remove and dispose of all PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Quenching Excess Azide: This procedure must be performed in a fume hood with appropriate PPE.
-
Cooling: Cool the reaction mixture containing residual azide in an ice bath.
-
Dilution: Dilute the mixture with a non-halogenated solvent if necessary to control the reaction rate.
-
Destruction: While stirring, slowly add a reducing agent such as triphenylphosphine to destroy the azide. The azide reacts with the phosphine to form a phosphazide, which then hydrolyzes to an amine and triphenylphosphine oxide upon the addition of water, releasing nitrogen gas.
-
-
Waste Collection: Collect all quenched solutions and solid waste in clearly labeled, sealed containers for hazardous waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
